Product packaging for 4-Bromo-2-methylbenzaldehyde(Cat. No.:CAS No. 24078-12-4)

4-Bromo-2-methylbenzaldehyde

Cat. No.: B1282862
CAS No.: 24078-12-4
M. Wt: 199.04 g/mol
InChI Key: RCBPVESMGNZMSG-UHFFFAOYSA-N
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Description

4-Bromo-2-methylbenzaldehyde is a useful research compound. Its molecular formula is C8H7BrO and its molecular weight is 199.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrO B1282862 4-Bromo-2-methylbenzaldehyde CAS No. 24078-12-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-methylbenzaldehyde
Source PubChem
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InChI

InChI=1S/C8H7BrO/c1-6-4-8(9)3-2-7(6)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBPVESMGNZMSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20543702
Record name 4-Bromo-2-methylbenzaldehyde
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Molecular Weight

199.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24078-12-4
Record name 4-Bromo-2-methylbenzaldehyde
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Record name 4-Bromo-2-methylbenzaldehyde
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Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-2-methylbenzaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methylbenzaldehyde, a substituted aromatic aldehyde, is a versatile building block in organic synthesis. Its unique trifunctional nature, featuring an electrophilic aldehyde, a reactive aryl bromide, and a sterically influencing methyl group, makes it a valuable precursor for a diverse range of complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic and reaction methodologies, and its applications, particularly in the realm of medicinal chemistry and materials science. Understanding the nuances of this reagent is critical for its effective utilization in the design and execution of novel synthetic strategies.

Core Properties of this compound

A thorough understanding of the physicochemical properties of a reagent is paramount for its safe handling and successful application in chemical reactions.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 24078-12-4[1]
Molecular Formula C₈H₇BrO[1]
Molecular Weight 199.04 g/mol [1]
Appearance <25°C Solid, >25°C Liquid
Melting Point 25 °C
Boiling Point 264.6 °C at 760 mmHg
Density 1.5±0.1 g/cm³---
Flash Point 97.6±11.3 °C
Solubility Soluble in common organic solvents such as ethanol, dichloromethane, and tetrahydrofuran.Inferred from reaction protocols

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, most commonly via the electrophilic bromination of 2-methylbenzaldehyde. The following protocol is a representative example adapted from established procedures for the synthesis of similar brominated benzaldehydes.

Experimental Protocol: Bromination of 2-Methylbenzaldehyde

This protocol describes a common laboratory-scale synthesis. The causality behind the choice of reagents and conditions lies in achieving regioselective bromination para to the activating methyl group and ortho to the deactivating, meta-directing aldehyde group. The electron-donating methyl group is the dominant directing group.

Diagram: Synthetic Workflow

G A 2-Methylbenzaldehyde B Dissolve in Acetic Acid A->B C Add Iron Catalyst B->C D Slowly add Bromine C->D Exothermic, control addition E Reaction Stirring (Room Temp) D->E F Quench with Sodium Bisulfite E->F Removes excess Br2 G Extraction with Dichloromethane F->G H Wash with NaHCO3 & Brine G->H I Dry over Na2SO4 H->I J Evaporate Solvent I->J K Purify by Column Chromatography J->K L This compound K->L

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-methylbenzaldehyde (1.0 eq) in glacial acetic acid.

  • Catalyst Addition: Add a catalytic amount of iron powder or iron(III) bromide to the solution.

  • Bromination: From the dropping funnel, add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the stirred solution at room temperature. The addition should be slow to control the exothermic reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the starting material is consumed, pour the reaction mixture into an aqueous solution of sodium bisulfite to quench the excess bromine.

  • Extraction: Extract the product with dichloromethane.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Key Chemical Reactions and Transformations

The synthetic utility of this compound stems from the reactivity of its aldehyde and aryl bromide functionalities.

Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. The aryl bromide moiety of this compound readily participates in this reaction, allowing for the introduction of various aryl or vinyl substituents. This is a cornerstone reaction in the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.

Diagram: Suzuki-Miyaura Coupling Workflow

G A This compound C Mix with Pd Catalyst & Base A->C B Arylboronic Acid B->C D Add Solvent (e.g., Toluene/Water) C->D E Heat and Stir D->E F Reaction Monitoring (TLC) E->F G Cool and Extract F->G H Purify G->H I Biaryl Product H->I

Caption: General workflow for Suzuki-Miyaura coupling.

Exemplary Protocol: Coupling with Phenylboronic Acid [2][3][4]

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water.

  • Reaction Execution: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the desired biaryl product.

Wittig Reaction

The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes or ketones. The aldehyde group of this compound can be readily converted into a substituted alkene, providing a route to a wide array of vinyl-substituted aromatic compounds.

Diagram: Wittig Reaction Logical Flow

G A Phosphonium Salt C Formation of Ylide A->C B Base (e.g., n-BuLi) B->C E Nucleophilic Attack C->E D This compound D->E F Oxaphosphetane Intermediate E->F G Elimination F->G H Alkene Product G->H I Triphenylphosphine Oxide G->I

Caption: Logical flow of the Wittig reaction.

Exemplary Protocol: Olefination with Methyltriphenylphosphonium Bromide [5]

  • Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) dropwise. Allow the mixture to warm to room temperature and stir until a deep orange or yellow color, indicative of ylide formation, persists.

  • Aldehyde Addition: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in THF dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the aldehyde.

  • Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the product with diethyl ether.

  • Purification: Wash the organic extracts, dry, and concentrate. The crude product can be purified by column chromatography to separate the desired alkene from triphenylphosphine oxide.

Reductive Amination

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. This compound can be reacted with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This reaction is of great importance in the synthesis of pharmaceutical intermediates.

Diagram: Reductive Amination Pathway

G A This compound C Imine/Iminium Ion Formation A->C B Primary/Secondary Amine B->C E Reduction C->E D Reducing Agent (e.g., NaBH(OAc)3) D->E F Substituted Amine Product E->F

Caption: Pathway of a one-pot reductive amination.

Exemplary Protocol: Reaction with Aniline [6][7]

  • Reaction Setup: In a flask, dissolve this compound (1.0 eq) and aniline (1.0 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane.

  • Reducing Agent Addition: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), in portions to the stirred solution. The use of NaBH(OAc)₃ is advantageous as it is selective for the reduction of the iminium ion in the presence of the aldehyde.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude amine can be purified by column chromatography.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton around 9-10 ppm. The aromatic protons will appear in the range of 7-8 ppm, and their splitting pattern will be characteristic of the substitution pattern. A singlet corresponding to the three methyl protons will be observed around 2.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum will exhibit a signal for the carbonyl carbon between 190-200 ppm. The aromatic carbons will resonate in the 120-145 ppm region, with the carbon attached to the bromine atom showing a characteristic chemical shift. The methyl carbon will appear at approximately 20-25 ppm.[8]

  • IR Spectroscopy: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching vibration around 1700 cm⁻¹. C-H stretching vibrations for the aldehyde and aromatic ring will also be present.[9]

  • Mass Spectrometry: The mass spectrum will show a characteristic pair of molecular ion peaks (M and M+2) of nearly equal intensity, which is indicative of the presence of a single bromine atom.[10][11]

Safety and Handling

This compound is classified as an irritant.[1] It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements: [1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a variety of target molecules, including:

  • Pharmaceuticals: The biaryl and substituted amine motifs, readily accessible from this starting material, are common features in many biologically active compounds.

  • Agrochemicals: It serves as a precursor for the synthesis of novel pesticides and herbicides.[12]

  • Materials Science: The ability to introduce diverse functionalities via cross-coupling reactions makes it a useful building block for the synthesis of organic electronic materials and liquid crystals.

Conclusion

This compound is a synthetically versatile and commercially available building block with significant potential in various fields of chemical research and development. Its well-defined reactivity allows for predictable and efficient transformations, making it an excellent choice for the construction of complex molecular architectures. A thorough understanding of its properties, synthetic routes, and reaction scope, as outlined in this guide, is essential for harnessing its full potential in the laboratory.

References

  • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638).
  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde.
  • PrepChem. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with...
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding this compound Synthesis and Properties (CAS 24078-12-4).
  • ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol.
  • Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction.
  • Organic Syntheses. (n.d.). methylenecyclohexane.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: A Deep Dive into this compound (CAS 24078-12-4).
  • Google Patents. (n.d.). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • NIST. (n.d.). Benzaldehyde, 4-bromo-.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
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  • NIST. (n.d.). Benzaldehyde, 4-bromo-.
  • Green Chemistry Teaching and Learning Community. (2023, October 31). Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions.
  • University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction.
  • Redalyc. (n.d.). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin.
  • ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid.
  • Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0029638).
  • Wired Chemist. (n.d.). 4-methylbenzaldehyde Carbon-13 Full Spectrum.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2025, August 7). (PDF) One-pot reductive amination of araldehydes by aniline using borohydride with CeCl3·7H2O as catalyst.
  • Journal of Chemical Sciences. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. 135(50). [Link]
  • University of Colorado Boulder. (n.d.). Example 7.
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An In-depth Technical Guide to 4-Bromo-2-methylbenzaldehyde: Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-bromo-2-methylbenzaldehyde (CAS No. 24078-12-4), a key aromatic aldehyde intermediate in organic synthesis.[1][2] Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's molecular structure, physicochemical properties, synthetic pathways, and its applications as a versatile building block in the creation of complex molecular architectures. The content herein is curated to provide not only factual data but also practical insights into its handling and utilization in a laboratory setting.

Molecular Structure and Nomenclature

The foundational step in understanding the reactivity and application of any chemical compound is a thorough characterization of its structure. This compound is a disubstituted benzaldehyde, a class of compounds known for their broad utility in synthetic chemistry.

IUPAC Name and Synonyms

The systematic name for this compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1] This name explicitly defines the nature and position of the substituents on the benzene ring. The parent structure is benzaldehyde, with a bromine atom at the fourth position and a methyl group at the second position relative to the aldehyde group.

The compound is also known by several synonyms, including:

  • 5-Bromo-2-formyltoluene[1]

  • 2-Methyl-4-bromobenzaldehyde[3]

  • Benzaldehyde, 4-bromo-2-methyl-[2]

Structural Representation

The molecular formula for this compound is C₈H₇BrO.[1][2][4] Its structure is characterized by a benzene ring functionalized with an aldehyde group (-CHO), a methyl group (-CH₃), and a bromine atom (-Br).

Molecular Structure Diagram

retrosynthesis Target This compound Precursor1 (4-Bromo-2-methylphenyl)methanol Target->Precursor1 Oxidation (e.g., Swern) Precursor2 4-Bromo-2-methylbenzoic acid derivative Precursor1->Precursor2 Reduction (e.g., LiAlH₄)

Caption: Retrosynthetic analysis for this compound.

Experimental Protocol: Swern Oxidation

This protocol describes the synthesis of this compound from (4-bromo-2-methylphenyl)methanol using a Swern oxidation. The causality behind the choice of reagents and conditions is to ensure a high-yielding conversion without over-oxidation to the carboxylic acid, a common side reaction with stronger oxidizing agents.

Materials:

  • (4-Bromo-2-methylphenyl)methanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • Activator Formation: In a flame-dried, three-necked flask under an inert atmosphere (Argon), dissolve oxalyl chloride (1.2 eq.) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of DMSO (2.2 eq.) in anhydrous DCM dropwise, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes. The formation of the electrophilic sulfur species is critical for the subsequent alcohol activation.

  • Alcohol Addition: Prepare a solution of (4-bromo-2-methylphenyl)methanol (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the activated DMSO mixture at -78 °C. Stir the resulting mixture for 45-60 minutes at this temperature. The alcohol attacks the electrophilic sulfur, initiating the oxidation process.

  • Base Quench and Product Formation: Add triethylamine (5.0 eq.) dropwise to the reaction mixture. The TEA acts as a non-nucleophilic base to deprotonate the intermediate and facilitate the elimination reaction that forms the desired aldehyde. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.

  • Work-up and Purification: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a valuable intermediate in multi-step organic syntheses. Its utility stems from the presence of three distinct functional groups that can be selectively manipulated.

  • The Aldehyde Group: This group is a versatile handle for a wide array of chemical transformations, including Wittig reactions, Horner-Wadsworth-Emmons reactions, reductive aminations, and the formation of imines and oximes. These reactions are fundamental in the construction of carbon-carbon and carbon-nitrogen bonds, which form the backbone of many pharmaceutical agents.

  • The Bromine Atom: The bromo-substituent is a key functional group for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These powerful reactions allow for the introduction of diverse aryl, vinyl, or alkynyl groups, enabling the rapid generation of molecular complexity from a simple starting material. This is particularly relevant in the synthesis of novel scaffolds for drug discovery programs. For instance, related bromo-substituted aromatic compounds are used in the synthesis of anti-cancer agents. [5]

  • The Methyl Group: While less reactive than the other two functional groups, the methyl group provides steric bulk and can influence the conformation of the final molecule. It can also be a site for further functionalization under specific conditions.

The strategic combination of these functionalities makes this compound an attractive starting material for the synthesis of novel heterocyclic compounds and other complex organic molecules with potential biological activity. While direct applications in marketed drugs are not widely documented, its role as a building block in the exploratory phases of drug discovery is significant.

Conclusion

This compound is a synthetically valuable aromatic aldehyde, characterized by its unique substitution pattern that offers multiple avenues for further chemical modification. A thorough understanding of its structure, properties, and safe handling procedures is essential for its effective use. The synthetic protocols, such as the Swern oxidation, provide reliable methods for its preparation. Its primary application lies in its role as a versatile intermediate in the synthesis of complex organic molecules, making it a relevant compound for researchers in medicinal chemistry and materials science.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding this compound Synthesis and Properties (CAS 24078-12-4).
  • (n.d.). Mastering Organic Synthesis: A Deep Dive into this compound (CAS 24078-12-4).

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4-Bromo-2-methylbenzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

A Core Component for Advanced Organic Synthesis and Drug Discovery

Introduction

4-Bromo-2-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a pivotal intermediate in a multitude of organic syntheses. Its distinct molecular architecture, featuring a bromine atom at the 4-position and a methyl group at the 2-position relative to the aldehyde functionality, provides a unique combination of steric and electronic properties. This makes it an exceptionally versatile building block, particularly in the fields of medicinal chemistry and materials science. The presence of three distinct functional handles—the aldehyde, the bromine, and the methyl group—allows for a programmed and selective elaboration of the molecular scaffold, enabling the construction of complex and diverse chemical entities. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, and key applications.

Core Properties and Data

A precise understanding of the physicochemical properties of this compound is fundamental to its effective application in research and development. These parameters govern its reactivity, solubility, and appropriate handling and storage conditions.

PropertyValueReference(s)
Molecular Formula C8H7BrO[1][2][3]
Molecular Weight 199.04 g/mol [1][3]
CAS Number 24078-12-4[2][3][4]
Appearance Solid[1]
Melting Point 25 °C[4]
Boiling Point 264.6 °C at 760 mmHg[1][4]
Density 1.5 g/cm³[1]
InChI Key RCBPVESMGNZMSG-UHFFFAOYSA-N[2][4]

Synthesis and Mechanistic Rationale

The synthesis of this compound is critical for its availability in synthetic endeavors. While various methods exist, a common and reliable approach involves the selective bromination of a substituted toluene precursor followed by oxidation of the methyl group.

Experimental Protocol: A Generalized Synthetic Approach

The following protocol outlines a conceptual two-step synthesis, highlighting the key chemical transformations.

Step 1: Electrophilic Aromatic Bromination of 2-Methylbenzaldehyde

  • Reaction Setup : In a suitable reaction vessel, 2-methylbenzaldehyde is dissolved in a non-polar, aprotic solvent such as dichloromethane or carbon tetrachloride.

  • Catalyst Introduction : A Lewis acid catalyst, for instance, iron(III) bromide (FeBr₃), is introduced to the solution.

  • Brominating Agent Addition : Elemental bromine (Br₂) is added dropwise to the stirred mixture at a controlled temperature, typically at or below room temperature, to manage the exothermic reaction.

  • Reaction Monitoring : The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.

  • Work-up : Upon completion, the reaction is quenched, often with an aqueous solution of a reducing agent like sodium thiosulfate to neutralize excess bromine. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.

Step 2: Purification

  • Chromatography : The crude product is purified using column chromatography on silica gel to separate the desired this compound from any unreacted starting material and isomeric byproducts.

Causality and Experimental Choices
  • Choice of Catalyst : The Lewis acid catalyst is essential for polarizing the bromine molecule, making it a more potent electrophile to attack the electron-rich aromatic ring.

  • Solvent Selection : A non-polar, aprotic solvent is chosen to dissolve the reactants without interfering with the electrophilic substitution mechanism.

  • Temperature Control : Maintaining a low temperature is crucial to control the reaction rate and minimize the formation of undesired polybrominated byproducts.

  • Purification Strategy : Column chromatography is the method of choice for separating isomers, which is often a challenge in electrophilic aromatic substitution reactions, ensuring the high purity of the final product.

Applications in Drug Discovery and Development

The trifunctional nature of this compound makes it a highly valuable scaffold in the synthesis of pharmaceutical agents. The aldehyde can be readily converted into a variety of functional groups, while the bromine atom serves as a handle for cross-coupling reactions.

Synthetic Utility Workflow

The diagram below illustrates how this compound can be sequentially functionalized to generate molecular diversity, a key strategy in modern drug discovery.

Synthetic_Utility A This compound B Suzuki Coupling (e.g., with Arylboronic Acid) A->B Pd Catalyst, Base C Biphenyl Aldehyde Intermediate B->C D Reductive Amination (e.g., with a Primary Amine) C->D Reducing Agent E Diverse Bioactive Scaffolds D->E

Caption: A representative synthetic workflow demonstrating the sequential functionalization of this compound.

This workflow exemplifies a powerful strategy in medicinal chemistry. The Suzuki coupling reaction allows for the introduction of a wide array of aryl or heteroaryl moieties at the 4-position, significantly expanding the chemical space. Subsequently, the aldehyde group can undergo reductive amination with a diverse set of primary or secondary amines to install various side chains, leading to the generation of large libraries of compounds for biological screening.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification : This compound is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[3][5][6]

  • Personal Protective Equipment (PPE) : It is imperative to use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7]

  • Handling : All manipulations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5][7]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][5]

For comprehensive safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[5]

Conclusion

This compound stands out as a versatile and valuable building block in organic synthesis. Its unique substitution pattern allows for selective and sequential functionalization, making it an ideal starting material for the synthesis of complex molecules, particularly in the context of drug discovery and materials science. A thorough understanding of its properties, synthetic routes, and safe handling practices is essential for harnessing its full potential in chemical research and development.

References

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  • Google Patents. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Google Patents. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
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A Technical Guide to the Solubility Profile of 4-Bromo-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-2-methylbenzaldehyde (CAS No. 24078-12-4). Designed for researchers, chemists, and formulation scientists, this document moves beyond a simple data sheet to explore the underlying physicochemical principles that govern the solubility of this compound. We will delve into its predicted behavior in various solvent systems, provide a robust experimental protocol for empirical determination, and discuss the practical implications for synthesis, purification, and formulation.

Introduction: The Importance of a Solubility Profile

This compound is a substituted aromatic aldehyde that serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries.[1] Its utility in organic synthesis is defined by the reactivity of its aldehyde functional group and the substitution pattern on the benzene ring. Understanding its solubility is paramount for:

  • Reaction Condition Optimization: Selecting an appropriate solvent to ensure all reactants are in the same phase is fundamental to achieving optimal reaction kinetics and yield.

  • Product Purification: Solubility differences are exploited in techniques like crystallization and chromatography to isolate the target compound from unreacted starting materials and byproducts.

  • Formulation Development: For compounds intended for biological screening, solubility in aqueous and organic media (like DMSO) is a critical determinant of testability and potential bioavailability.[2]

This guide provides the foundational knowledge to make informed decisions regarding the handling and use of this compound.

Physicochemical Properties of this compound

A molecule's physical properties provide the first clues to its solubility behavior. The presence of a polar aldehyde group, a non-polar methyl group, and a moderately polarizable bromine atom creates a nuanced profile.

PropertyValueSource
Molecular Formula C₈H₇BrO[3]
Molecular Weight 199.04 g/mol [3]
CAS Number 24078-12-4[3][4]
Appearance White powder[1]
Predicted XLogP3 2.4[3]

The XLogP3 value of 2.4 suggests that the compound is moderately lipophilic and will likely exhibit limited solubility in water.

Theoretical Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, a reliable qualitative profile can be predicted based on its structure and the principle of "like dissolves like."[5] The molecule's aromatic ring and methyl group constitute a significant non-polar region, while the aldehyde group provides a site for dipole-dipole interactions and potential hydrogen bonding (as an acceptor).

We can draw a parallel to the closely related compound 4-methylbenzaldehyde (p-tolualdehyde), which has limited solubility in water but is highly soluble in common organic solvents.[6] The addition of a bromine atom to this structure is expected to slightly increase polarity and molecular weight, but not enough to fundamentally alter this general behavior.

Predicted Solubility in Common Laboratory Solvents:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Hexane, TolueneSparingly Soluble to Soluble The non-polar aromatic backbone will interact favorably with these solvents.
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM)Soluble to Highly Soluble These solvents can engage in dipole-dipole interactions with the aldehyde group without the high energetic cost of disrupting a hydrogen-bonding network.
Polar Protic Methanol, EthanolSoluble The alkyl chain of the alcohols can interact with the aromatic ring, while the hydroxyl group can interact with the aldehyde.
Highly Polar WaterInsoluble to Very Sparingly Soluble The large, non-polar surface area of the molecule makes it difficult to integrate into the strong hydrogen-bonding network of water.
Amide Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Highly Soluble These are powerful, highly polar aprotic solvents capable of dissolving a wide range of organic compounds.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

To move from prediction to empirical data, a rigorous and reproducible method is required. The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability.[7][8]

Principle

An excess amount of the solid compound is agitated in the solvent of interest for an extended period, allowing the system to reach a state of thermodynamic equilibrium between the undissolved solid and the saturated solution. The concentration of the solute in the liquid phase is then measured.

Methodology
  • Preparation: Add an excess of this compound (e.g., 5-10 mg) to a 2 mL glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.[7]

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent to the vial.

  • Equilibration: Seal the vial and place it in a shaker or agitator in a temperature-controlled environment (e.g., 25 °C). Agitate for at least 24 hours. This extended time is critical to ensure equilibrium is reached, which is a hallmark of thermodynamic solubility measurement.[9]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.[7] Carefully withdraw an aliquot of the supernatant using a syringe fitted with a 0.22 µm PTFE filter to remove all particulate matter.

  • Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent.

    • Dilute the filtered saturated solution into the analytical range of the instrument.

    • Analyze the standards and the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy.

    • Calculate the concentration of the saturated solution based on the calibration curve.

Workflow Diagram: Shake-Flask Method

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid This compound to vial B Add precise volume of solvent (e.g., 1 mL) A->B C Seal vial and agitate at constant temperature (e.g., 24h @ 25°C) B->C D Allow suspension to settle C->D E Filter supernatant (0.22 µm PTFE filter) D->E G Analyze standards and sample (e.g., HPLC-UV) E->G F Prepare calibration standards F->G H Calculate solubility (mg/mL) G->H

Caption: Workflow for thermodynamic solubility determination.

Factors Influencing Solubility

Several external factors can influence the measured solubility of this compound:

  • Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature. A modified shake-flask method can use heating to accelerate dissolution, but must be carefully cooled and seeded to ensure the stable crystal form precipitates and a true equilibrium is measured at the target temperature.[10]

  • pH (in aqueous media): As a neutral organic compound, the solubility of this compound is not expected to be significantly affected by pH within typical ranges. It lacks common acidic or basic functional groups that would ionize to form more polar, water-soluble species.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility. The most stable polymorph will always have the lowest solubility. It is crucial to characterize the solid form used in solubility studies.

Practical Implications and Conclusion

The solubility profile of this compound is dominated by its moderately lipophilic and non-polar character.

  • For Synthesis: Solvents like Dichloromethane, Ethyl Acetate, and Toluene are excellent choices for conducting reactions.

  • For Purification: Its insolubility in water makes it amenable to aqueous workups where organic solutions are washed to remove water-soluble impurities. Recrystallization could be effectively performed by dissolving the compound in a good solvent (e.g., hot ethanol) and inducing precipitation by cooling or adding a poor solvent (e.g., water).

  • For Screening: For biological assays, stock solutions are best prepared in DMSO or DMF. When preparing aqueous dilutions from these stocks, kinetic solubility limits must be considered to avoid precipitation in the assay medium.[2][9]

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
  • This compound | C8H7BrO | CID 13555150. PubChem. [Link]
  • Experiment: Solubility of Organic & Inorganic Compounds. Adelphi University. [Link]
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
  • Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health (NIH). [Link]
  • A review of methods for solubility determination in biopharmaceutical drug characterization.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]
  • CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. SALTISE. [Link]
  • Understanding this compound Synthesis and Properties (CAS 24078-12-4). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Solubility of Organic Compounds. University of Calgary. [Link]
  • 2-Bromo-4-methylbenzaldehyde | C8H7BrO | CID 4645292. PubChem. [Link]
  • p-Tolualdehyde. Solubility of Things. [Link]

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An In-Depth Technical Guide to the Spectroscopic Data of 4-Bromo-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methylbenzaldehyde, with the molecular formula C₈H₇BrO, is a substituted aromatic aldehyde of significant interest in organic synthesis.[1][2] Its structure, featuring a bromine atom and a methyl group on the benzaldehyde framework, offers multiple reaction sites, making it a versatile building block for the synthesis of pharmaceuticals and other complex organic molecules. Accurate structural elucidation and purity assessment are paramount for its effective use, necessitating a thorough understanding of its spectroscopic characteristics. This guide provides a detailed examination of its NMR, IR, and mass spectra, offering a self-validating system for its identification and characterization.

Molecular Structure and Key Features

The structural arrangement of substituents on the benzene ring dictates the spectroscopic fingerprint of this compound. The aldehyde group is an electron-withdrawing group, while the methyl group is weakly electron-donating, and the bromine atom exerts both inductive electron-withdrawing and resonance electron-donating effects. These competing electronic influences result in a unique and predictable pattern in its spectra.

fragmentation M [C₈H₇BrO]⁺˙ m/z 198/200 M_minus_H [C₈H₆BrO]⁺ m/z 197/199 M->M_minus_H - H˙ M_minus_CHO [C₇H₆Br]⁺ m/z 171/173 M->M_minus_CHO - CHO˙ M_minus_Br [C₈H₇O]⁺ m/z 119 M->M_minus_Br - Br˙ C6H4CH3 [C₇H₇]⁺ m/z 91 M_minus_CHO->C6H4CH3 - Br˙

Sources

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

4-Bromo-2-methylbenzaldehyde is a key building block in organic synthesis, finding extensive application in the development of pharmaceuticals, agrochemicals, and materials science. Its bifunctional nature, possessing both a reactive aldehyde group and a strategically positioned bromine atom on the aromatic ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the known and most practical synthesis pathways for this versatile intermediate, tailored for researchers, scientists, and professionals in drug development. The methodologies presented herein are grounded in established chemical principles and supported by peer-reviewed literature, offering a blend of theoretical understanding and practical, field-proven insights.

Introduction: Strategic Importance and Synthetic Challenges

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The aldehyde moiety serves as a handle for nucleophilic additions, reductive aminations, and various condensation reactions, enabling the construction of complex molecular scaffolds. Simultaneously, the bromo-substituent is amenable to a wide array of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.

The primary challenge in the synthesis of this compound lies in achieving the desired regiochemistry. The directing effects of the methyl and formyl (or its precursor) groups must be carefully considered to ensure the correct placement of the bromine atom at the C4 position of the toluene backbone. This guide will explore several viable synthetic strategies that address this challenge, providing detailed protocols and an analysis of their respective advantages and limitations.

Part 1: Synthesis via Benzylic Bromination and Sommelet Reaction

This pathway represents a robust and scalable approach, commencing with the readily available starting material, 3-bromotoluene. The strategy involves two key transformations: the free-radical bromination of the benzylic methyl group, followed by the conversion of the resulting benzyl bromide to the desired aldehyde via the Sommelet reaction.

Logical Framework: A Two-Step Conversion

G cluster_0 Pathway 1: Sommelet Reaction Route 3-Bromotoluene 3-Bromotoluene 4-Bromo-2-methylbenzyl_bromide 4-Bromo-2-methylbenzyl_bromide 3-Bromotoluene->4-Bromo-2-methylbenzyl_bromide Benzylic Bromination (NBS, Radical Initiator) This compound This compound 4-Bromo-2-methylbenzyl_bromide->this compound Sommelet Reaction (Hexamethylenetetramine, H2O)

Caption: A two-step synthesis of this compound from 3-bromotoluene.

Step 1: Benzylic Bromination of 3-Bromotoluene

The selective bromination of the methyl group of 3-bromotoluene is achieved under free-radical conditions, typically employing N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is generally performed in a non-polar solvent like carbon tetrachloride or cyclohexane under reflux.

Causality of Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is the preferred reagent for benzylic bromination as it provides a low, constant concentration of bromine in the reaction mixture, which favors radical substitution at the benzylic position over electrophilic aromatic substitution on the ring.

  • Radical Initiator (AIBN): AIBN is a common choice as it decomposes upon heating to generate radicals at a predictable rate, initiating the chain reaction.

  • Non-polar Solvent: A non-polar solvent is used to dissolve the reactants and to facilitate the radical chain mechanism.

Experimental Protocol: Synthesis of 4-Bromo-2-methylbenzyl bromide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromotoluene (1 equivalent) in anhydrous carbon tetrachloride.

  • Reagent Addition: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

  • Reaction Conditions: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically monitored by TLC or GC for the disappearance of the starting material.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Purification: The filtrate is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 4-bromo-2-methylbenzyl bromide, which can be purified further by recrystallization or column chromatography.

Step 2: The Sommelet Reaction

The Sommelet reaction provides a classical and effective method for the conversion of benzyl halides to their corresponding aldehydes.[1][2] The reaction proceeds via the formation of a quaternary ammonium salt with hexamethylenetetramine (hexamine), which is subsequently hydrolyzed to the aldehyde.[1][2]

Mechanism and Rationale:

The benzyl bromide first reacts with hexamine to form a stable, crystalline quaternary ammonium salt. This salt is then treated with water, often in the presence of an acid catalyst, to hydrolyze the iminium species formed, ultimately yielding the aldehyde.[1][2]

Experimental Protocol: Synthesis of this compound

  • Salt Formation: 4-Bromo-2-methylbenzyl bromide (1 equivalent) is dissolved in a suitable solvent such as chloroform or ethanol, and hexamethylenetetramine (1.1 equivalents) is added. The mixture is stirred at room temperature until the precipitation of the quaternary ammonium salt is complete.

  • Hydrolysis: The isolated salt is then suspended in water or a mixture of acetic acid and water and heated to reflux.[3]

  • Work-up and Purification: After cooling, the reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with water, a saturated solution of sodium bicarbonate, and brine. After drying over anhydrous magnesium sulfate, the solvent is evaporated, and the crude this compound is purified by distillation under reduced pressure or column chromatography.

Part 2: Synthesis via Oxidation of 4-Bromo-2-methylbenzyl Alcohol

An alternative and equally viable pathway involves the oxidation of 4-bromo-2-methylbenzyl alcohol. This route is advantageous if the corresponding benzyl alcohol is readily accessible. The synthesis of the alcohol can be achieved through the reduction of a corresponding carboxylic acid or its ester derivative.

Logical Framework: A Multi-step Approach

G cluster_1 Pathway 2: Oxidation Route 4-Bromo-2-methylbenzoic_acid 4-Bromo-2-methylbenzoic_acid Methyl_4-bromo-2-methylbenzoate Methyl_4-bromo-2-methylbenzoate 4-Bromo-2-methylbenzoic_acid->Methyl_4-bromo-2-methylbenzoate Esterification (MeOH, H+) 4-Bromo-2-methylbenzyl_alcohol 4-Bromo-2-methylbenzyl_alcohol Methyl_4-bromo-2-methylbenzoate->4-Bromo-2-methylbenzyl_alcohol Reduction (e.g., LiAlH4) This compound This compound 4-Bromo-2-methylbenzyl_alcohol->this compound Oxidation (e.g., PCC, DMP)

Caption: Synthesis of this compound via esterification, reduction, and oxidation.

Step 1: Esterification of 4-Bromo-2-methylbenzoic Acid

The synthesis begins with the esterification of 4-bromo-2-methylbenzoic acid, which can be prepared by the oxidation of 4-bromo-2-methyltoluene. A common and efficient method for this esterification is the Fischer-Speier esterification, using methanol in the presence of a strong acid catalyst.

Experimental Protocol: Synthesis of Methyl 4-bromo-2-methylbenzoate [4]

  • Reaction Setup: A mixture of 4-bromo-2-methylbenzoic acid (1 equivalent), anhydrous methanol (as solvent and reactant), and a catalytic amount of concentrated sulfuric acid is heated at reflux.

  • Monitoring: The reaction progress is monitored by TLC until the starting carboxylic acid is consumed.

  • Work-up: The excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude ester can be purified by column chromatography.[4]

Step 2: Reduction of Methyl 4-bromo-2-methylbenzoate

The reduction of the ester to the corresponding primary alcohol can be accomplished using a variety of reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this transformation.

Experimental Protocol: Synthesis of 4-Bromo-2-methylbenzyl alcohol

  • Reaction Setup: A solution of methyl 4-bromo-2-methylbenzoate (1 equivalent) in an anhydrous ether such as diethyl ether or tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (excess) in the same solvent at 0 °C under an inert atmosphere.

  • Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the ester is fully consumed (monitored by TLC).

  • Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent.

  • Purification: The combined organic extracts are dried and concentrated to afford the crude 4-bromo-2-methylbenzyl alcohol, which can be purified by recrystallization or column chromatography.

Step 3: Oxidation of 4-Bromo-2-methylbenzyl Alcohol

The final step is the selective oxidation of the primary alcohol to the aldehyde. Several mild oxidizing agents are suitable for this purpose, such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions. A modern and environmentally benign alternative is the use of a catalytic amount of a transition metal complex with a co-oxidant.[1][5]

Experimental Protocol: Synthesis of this compound [1][6]

  • Reaction Setup: To a stirred solution of 4-bromo-2-methylbenzyl alcohol (1 equivalent) in an anhydrous solvent such as dichloromethane, add pyridinium chlorochromate (PCC) (1.5 equivalents) adsorbed on silica gel.

  • Reaction Conditions: The reaction mixture is stirred at room temperature until the oxidation is complete (monitored by TLC).

  • Work-up: The reaction mixture is filtered through a pad of silica gel to remove the chromium byproducts, and the filtrate is concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Data Summary of Synthetic Pathways

PathwayStarting MaterialKey IntermediatesKey ReactionsAdvantagesDisadvantages
1. Sommelet Reaction 3-Bromotoluene4-Bromo-2-methylbenzyl bromideBenzylic Bromination, Sommelet ReactionScalable, uses readily available starting materials.The Sommelet reaction can sometimes give moderate yields.
2. Oxidation 4-Bromo-2-methylbenzoic acidMethyl 4-bromo-2-methylbenzoate, 4-Bromo-2-methylbenzyl alcoholEsterification, Reduction, OxidationHigh-yielding steps, well-established reactions.Multi-step, requires strong reducing agents like LiAlH₄.

Part 3: Alternative Synthetic Strategy: The Sandmeyer Reaction

A conceptually different approach involves the introduction of the formyl group at a later stage of the synthesis, starting from an appropriately substituted aniline derivative. The Sandmeyer reaction, a cornerstone of aromatic chemistry, can be adapted for this purpose.[7][8]

Logical Framework: A Diazotization-Formylation Sequence

G cluster_2 Pathway 3: Sandmeyer Reaction Route 2-Methylaniline 2-Methylaniline 4-Bromo-2-methylaniline 4-Bromo-2-methylaniline 2-Methylaniline->4-Bromo-2-methylaniline Bromination 4-Bromo-2-methylbenzenediazonium_salt 4-Bromo-2-methylbenzenediazonium_salt 4-Bromo-2-methylaniline->4-Bromo-2-methylbenzenediazonium_salt Diazotization (NaNO2, H+) This compound This compound 4-Bromo-2-methylbenzenediazonium_salt->this compound Sandmeyer Formylation

Caption: Synthesis of this compound via bromination, diazotization, and Sandmeyer formylation.

Step 1: Synthesis of 4-Bromo-2-methylaniline

The synthesis of the key aniline intermediate can be achieved by the direct bromination of 2-methylaniline. The amino group is a strong activating group, and its directing effect needs to be controlled to favor para-bromination. This is often accomplished by first protecting the amino group as an acetanilide.

Step 2: Sandmeyer-type Formylation

The Sandmeyer reaction traditionally involves the conversion of an aryl diazonium salt to an aryl halide or cyanide using a copper(I) salt.[7][8] While less common, modifications of the Sandmeyer reaction can be used to introduce a formyl group. This typically involves the reaction of the diazonium salt with a formylating agent in the presence of a copper catalyst.

Challenges and Considerations:

The Sandmeyer formylation can be challenging due to the potential for side reactions and the instability of the diazonium salt. However, with careful control of reaction conditions, it can be a viable route.

Conclusion and Future Perspectives

This guide has detailed three distinct and viable synthetic pathways to this compound, each with its own set of advantages and considerations. The choice of a particular route will often depend on the availability of starting materials, the desired scale of the synthesis, and the specific requirements for purity.

The Sommelet reaction pathway offers a direct and scalable route from a simple starting material. The oxidation pathway, while longer, relies on a series of well-understood and high-yielding transformations. The Sandmeyer approach provides an alternative that may be advantageous in certain contexts, particularly for the synthesis of analogues with diverse substitution patterns.

As the demand for novel and complex organic molecules continues to grow, the development of even more efficient, sustainable, and cost-effective methods for the synthesis of key intermediates like this compound will remain an active area of research. Future work may focus on the development of catalytic and one-pot procedures that minimize waste and improve overall process efficiency.

References

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.
  • Angyal, S. J. (1954). The Sommelet Reaction. Organic Reactions, 8, 197-217.
  • Wiberg, K. B. (1965). Oxidation in Organic Chemistry. Academic Press.
  • March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Uyanik, M., & Ishihara, K. (2012). 2-Iodoxy-5-Methylbenzenesulfonic acid-catalyzed selective oxidation of 4-bromobenzyl alcohol to 4-bromobenzaldehyde or 4-bromobenzoic acid with oxone. Organic Syntheses, 89, 105-114.
  • Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765–792.
  • Sommelet, M. (1913). Sur un mode de décomposition des halogénoalcoylates d'hexaméthylène-tétramine. Comptes Rendus de l'Académie des Sciences, 157, 852-854.
  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of the American Chemical Society, 105(22), 6755–6756.
  • Ackerman, J. H., & Surrey, A. R. (1967). Isophthalaldehyde. Organic Syntheses, 47, 76.
  • CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google P
  • Synthesis of methyl 4-bromo-2-methylbenzo
  • Green oxidation of alcohols by using hydrogen peroxide in water in the presence of magnetic Fe3O4 nanoparticles as recoverable catalyst - ResearchG
  • Sommelet Reaction - Wikipedia. ([Link])
  • 2-Iodoxy-5-Methylbenzenesulfonic acid-catalyzed selective oxidation of 4-bromobenzyl alcohol to 4-bromobenzaldehyde or 4-bromobenzoic acid with oxone. ([Link])
  • Synthesis of methyl 4-bromo-2-methylbenzo

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The Synthetic Versatility of 4-Bromo-2-methylbenzaldehyde: A Technical Guide for Chemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Bifunctional Building Block

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-Bromo-2-methylbenzaldehyde, a seemingly simple aromatic aldehyde, has emerged as a powerful and versatile bifunctional building block for chemists in the pharmaceutical, agrochemical, and materials science sectors. Its value lies in the orthogonal reactivity of its two key functional groups: the aldehyde and the aryl bromide.

The aldehyde group serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through a variety of classic and contemporary organic reactions. Simultaneously, the bromine atom at the 4-position provides a reliable anchor for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents onto the aromatic core. This guide provides an in-depth exploration of the applications of this compound, offering technical insights and detailed protocols to empower researchers and development professionals in their pursuit of novel and impactful molecules.

Core Reactivity and Strategic Applications

The synthetic utility of this compound stems from its ability to participate in a diverse range of chemical transformations. The electron-withdrawing nature of the aldehyde group can influence the reactivity of the aromatic ring, while the steric hindrance from the ortho-methyl group can impart regioselectivity in certain reactions.

Transformations of the Aldehyde Moiety

The aldehyde functionality is a cornerstone of organic synthesis, and in this compound, it provides a gateway to a multitude of molecular complexities.

The Wittig reaction is a robust method for the synthesis of alkenes from aldehydes and ketones.[1][2] In the context of this compound, this reaction allows for the introduction of a vinyl group, which can be a key structural motif in various bioactive molecules or a precursor for further functionalization.

Experimental Protocol: Wittig Olefination of this compound

Objective: To synthesize 1-bromo-2-methyl-4-(2-phenylethenyl)benzene.

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride

  • Sodium hydroxide (50% w/w solution)

  • N,N-Dimethylformamide (DMF)

  • 1-Propanol

  • Deionized water

Procedure:

  • In a suitable flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and benzyltriphenylphosphonium chloride (1.1 eq) in DMF.

  • Stir the mixture vigorously for at least 5 minutes to ensure complete dissolution.

  • Carefully add a 50% sodium hydroxide solution (2.0 eq) dropwise to the rapidly stirred reaction mixture.

  • Continue vigorous stirring for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, add a 1:1 mixture of 1-propanol and deionized water to precipitate the product.

  • Collect the crude product by vacuum filtration and wash with cold 1-propanol.

  • Recrystallize the crude product from a minimal amount of hot 1-propanol to obtain the purified alkene.[1]

Carbon-Carbon Bond Formation at the Aryl Bromide

The bromine atom on the aromatic ring is a key feature for extending the molecular framework through powerful cross-coupling reactions.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[3] This reaction is instrumental in the synthesis of biaryl scaffolds, which are prevalent in many pharmaceutical agents.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Objective: To synthesize 2'-methyl-[1,1'-biphenyl]-4-carbaldehyde.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (2 M aqueous solution)

  • 1-Propanol

  • Ethyl acetate

  • Deionized water

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), phenylboronic acid (1.1 eq), and 1-propanol under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes.

  • Add palladium(II) acetate (0.003 eq), triphenylphosphine (0.009 eq), and a 2 M aqueous solution of sodium carbonate (1.2 eq).

  • Heat the mixture to reflux and maintain for 45-60 minutes, monitoring the reaction by TLC.[4]

  • After completion, cool the reaction and add deionized water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

While a direct lineage from this compound to a specific FDA-approved drug is not prominently documented in publicly available literature, its structural motifs are present in numerous bioactive compounds. Its utility lies in the rapid generation of diverse molecular scaffolds for lead discovery and optimization. For instance, the quinoline core is a key pharmacophore in many therapeutic agents, and substituted benzaldehydes are precursors to this heterocyclic system.[5]

Although various synthetic routes to the dual Src/Abl kinase inhibitor Bosutinib have been published, they typically start from precursors like 4-bromo-2-methoxyphenol or 3-methoxy-4-hydroxybenzoic acid.[4][5][6] However, the underlying chemical transformations are highly relevant to the potential applications of this compound in synthesizing similar complex molecules.

Conceptual Synthetic Pathway to a Quinoline Core

The following diagram illustrates a conceptual Friedländer annulation, a classic method for quinoline synthesis, demonstrating how a derivative of this compound could be utilized.

G cluster_start Starting Materials cluster_reaction Friedländer Annulation cluster_product Product 4_Bromo_2_methylbenzaldehyde This compound Condensation Condensation & Cyclization 4_Bromo_2_methylbenzaldehyde->Condensation Amino_ketone 2-Aminoaryl Ketone Amino_ketone->Condensation Substituted_Quinoline Substituted Quinoline Core Condensation->Substituted_Quinoline G Start This compound Step1 Condensation with Active Methylene Compound Start->Step1 Intermediate1 α,β-Unsaturated Ketone Step1->Intermediate1 Step2 Cyclocondensation with Hydrazine Intermediate1->Step2 Product Substituted Pyrazole Step2->Product

Caption: Conceptual synthesis of a pyrazole derivative.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety information is crucial for the handling and application of any chemical intermediate.

PropertyValueReference
CAS Number 24078-12-4[7]
Molecular Formula C₈H₇BrO[7]
Molecular Weight 199.04 g/mol [7]
Appearance White to off-white solid
Melting Point 49-53 °C
Boiling Point 256.9 °C at 760 mmHg

Safety Information:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) from the supplier.

Conclusion and Future Outlook

This compound stands as a testament to the power of bifunctional reagents in modern organic synthesis. Its predictable and versatile reactivity makes it an invaluable tool for researchers aiming to construct novel and complex molecules. While its direct application as a starting material for currently marketed drugs and agrochemicals is not as extensively documented as some of its isomers, its potential for the rapid generation of diverse chemical libraries for screening and lead optimization is undeniable. As the demand for new therapeutic agents and crop protection solutions continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a pivotal role in the future of chemical innovation.

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Reactivity of the aldehyde and bromo functional groups

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of Aldehyde and Bromo Functional Groups

Abstract

In the landscape of synthetic organic chemistry, particularly within drug discovery and development, the ability to predictably and selectively manipulate functional groups is paramount. Molecules bearing both aldehyde and bromo functionalities present a classic challenge of chemoselectivity, pitting a potent electrophilic carbonyl against a versatile carbon-halogen bond. This guide provides a comprehensive exploration of the distinct reactivity profiles of these two groups. We will dissect the underlying electronic and steric factors that govern their behavior, analyze strategies for achieving selective transformations, and present field-proven protocols. This document serves as a technical resource for researchers and scientists, offering insights into reaction design, the rationale behind experimental choices, and the strategic application of protecting groups to navigate the competitive reactivity of these ubiquitous functionalities.

Fundamental Reactivity Profiles: A Tale of Two Electrophiles

Understanding the intrinsic nature of the aldehyde and bromo groups is the foundation for predicting their behavior in a competitive environment. While both are electrophilic, the nature of their reactivity differs fundamentally.

The Aldehyde: A Center of Nucleophilic Addition

The aldehyde functional group is characterized by a carbonyl (C=O) double bond. The significant electronegativity difference between oxygen and carbon results in a highly polarized bond, rendering the carbonyl carbon markedly electrophilic and susceptible to nucleophilic attack.[1][2][3] This attack breaks the C=O π-bond, leading to a tetrahedral alkoxide intermediate, which is typically protonated upon workup to yield an alcohol.[4]

Key characteristics influencing aldehyde reactivity include:

  • High Electrophilicity: Aldehydes are generally more reactive towards nucleophiles than ketones due to reduced steric hindrance (a hydrogen atom versus an alkyl group) and fewer electron-donating alkyl groups stabilizing the partial positive charge on the carbonyl carbon.[4][5]

  • Reaction Pathway: The primary pathway is nucleophilic addition. Aldehydes do not have a suitable leaving group attached to the carbonyl carbon, making nucleophilic acyl substitution unfavorable.[6]

  • Susceptibility to Oxidation: Aldehydes are readily oxidized to carboxylic acids, a transformation that must be considered during reaction planning.[2]

G Nu Nucleophile (e.g., R-MgBr, Ylide, H⁻) Aldehyde Aldehyde Nu->Aldehyde

The Bromo Group: A Locus for Substitution and Elimination

The bromo group, as part of an alkyl halide, presents a different electrophilic site. The carbon-bromine bond is polarized towards the more electronegative bromine atom, making the carbon atom susceptible to nucleophilic attack. Bromide is an excellent leaving group, which dictates the primary reaction pathways.[7][8]

Key reaction pathways for alkyl bromides include:

  • Nucleophilic Substitution (SN1 and SN2): The replacement of the bromide ion by a nucleophile. The specific mechanism depends on the substrate (primary, secondary, tertiary), the strength of the nucleophile, and the solvent.[9][10][11] SN2 reactions involve a backside attack in a single, concerted step, while SN1 reactions proceed through a planar carbocation intermediate.[9]

  • Elimination (E1 and E2): The removal of HBr to form an alkene. This pathway competes with substitution and is favored by strong, bulky bases and higher temperatures.[7][12]

  • Organometallic Formation: Alkyl bromides readily react with metals like magnesium to form Grignard reagents, reversing the polarity (umpolung) of the carbon atom from electrophilic to strongly nucleophilic and basic.[13][14][15]

G

Chemoselectivity: Orchestrating Reactions in Bifunctional Systems

When a molecule contains both an aldehyde and a bromo group, the choice of reagents and conditions dictates which site reacts. The challenge lies in activating one pathway while suppressing others.

Scenario 1: Selective Reaction at the Aldehyde

To react the aldehyde in the presence of an alkyl bromide, one must choose nucleophiles that are highly reactive towards carbonyls but are poor nucleophiles for SN2 reactions or are used under conditions that disfavor substitution.

A. The Wittig Reaction

The Wittig reaction is a premier method for converting aldehydes into alkenes. It utilizes a phosphorus ylide, which is a potent carbon nucleophile that is highly selective for carbonyl groups.[16][17] Ylides are generally soft nucleophiles and are not reactive enough to displace a bromide via an SN2 pathway under typical Wittig conditions.[18]

  • Causality of Selectivity: The high affinity of phosphorus for oxygen drives the formation of a very stable triphenylphosphine oxide (Ph₃P=O) byproduct, providing a strong thermodynamic driving force for the reaction with the carbonyl group.[18][19] The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, a mechanism unique to carbonyls.[19][20]

B. The Corey-Fuchs Reaction

This two-step reaction transforms an aldehyde into a terminal alkyne.[21][22] The first step involves reacting the aldehyde with carbon tetrabromide and triphenylphosphine to form a 1,1-dibromoalkene.[23][24] This step is mechanistically related to the Wittig reaction and is highly chemoselective for the aldehyde.[21][23] The subsequent treatment with a strong base (like n-BuLi) effects an elimination and rearrangement to the alkyne.[22][25]

Table 1: Comparison of Reagents for Aldehyde-Selective Reactions

ReactionReagent(s)Aldehyde TransformationRationale for Selectivity
Wittig Olefination Phosphorus Ylide (Ph₃P=CR₂)C=O → C=CR₂High oxophilicity of phosphorus; unique cycloaddition mechanism.[16][19]
Grignard Addition Organomagnesium Halide (R-MgX)C=O → CH(OH)RHighly reactive, "hard" nucleophile. Caution: Can react with the alkyl halide if conditions are not carefully controlled (e.g., intramolecularly).[26][27]
Hydride Reduction NaBH₄C=O → CH₂OHSodium borohydride is a mild reducing agent, selective for aldehydes/ketones over alkyl halides.
Corey-Fuchs CBr₄, PPh₃C=O → C=CBr₂Wittig-type mechanism highly specific to the carbonyl group.[23][24]
Scenario 2: Selective Reaction at the Bromo Group

Reacting the bromo group while leaving the highly reactive aldehyde untouched almost always requires a protection strategy. The aldehyde must be temporarily converted into a less reactive functional group that can withstand the conditions needed for substitution or organometallic formation at the C-Br bond.

A. Acetal Protection

The most common strategy is the conversion of the aldehyde to a cyclic acetal using a diol (e.g., ethylene glycol) under acidic catalysis.[28][29]

  • Causality of Protection: Acetals are stable to a wide range of non-acidic conditions, including strong bases, organometallic reagents, and hydrides.[30][31] They are effectively inert to the nucleophiles and bases used to target the alkyl bromide.[28][32] The protection is reversible and the aldehyde can be readily regenerated by treatment with aqueous acid.[29]

G cluster_protection Protection Phase cluster_reaction Reaction at C-Br cluster_deprotection Deprotection Phase Start Aldehyde-Bromo Compound Protect Protect Aldehyde | {Ethylene Glycol, H⁺} Start:f0->Protect:f0 Protected Acetal-Bromo Compound Protect:f0->Protected:f0 Formation of Acetal React React at Bromo Group | {1. Mg, Ether 2. Electrophile (E⁺) 3. H₃O⁺ workup} Protected:f0->React:f0 Reacted Acetal-Functionalized Compound React:f0->Reacted:f0 Grignard Reaction or Sɴ2 Deprotect Deprotect | {Aqueous Acid (H₃O⁺)} Reacted:f0->Deprotect:f0 Final Final Product Deprotect:f0->Final:f0 Hydrolysis of Acetal

Field-Proven Methodologies

Theoretical understanding must be paired with robust, reproducible protocols. The following section details a trusted experimental procedure.

Protocol: Synthesis of 5-phenyl-pentan-1-ol from 4-bromobenzaldehyde

This multi-step synthesis exemplifies the protection-reaction-deprotection strategy.

Step 1: Protection of 4-bromobenzaldehyde as a Cyclic Acetal

  • Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 4-bromobenzaldehyde (10.0 g, 54.0 mmol), ethylene glycol (4.0 mL, 72.0 mmol), toluene (100 mL), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~100 mg).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed. Monitor the reaction by TLC until the starting aldehyde is consumed (typically 2-4 hours).

  • Workup: Cool the reaction to room temperature. Wash the toluene solution with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-(4-bromophenyl)-1,3-dioxolane as a crude oil, which is often used directly in the next step without further purification.

  • Rationale: The Dean-Stark apparatus is crucial for removing water, driving the reversible acetal formation equilibrium towards the product, as dictated by Le Châtelier's principle.[28] The basic wash neutralizes the acid catalyst.

Step 2: Grignard Reaction at the Bromo Position

  • Grignard Formation: In a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, place magnesium turnings (1.58 g, 65.0 mmol). Add 20 mL of anhydrous diethyl ether. Add a small portion (~10%) of a solution of the crude 2-(4-bromophenyl)-1,3-dioxolane from Step 1 in 50 mL of anhydrous ether. If the reaction does not initiate (cloudiness, bubbling), add a small crystal of iodine or gently warm the flask. Once initiated, add the remaining solution dropwise to maintain a gentle reflux. After addition is complete, stir for an additional 30 minutes.

  • Reaction with Electrophile: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add ethylene oxide (a cyclic ether electrophile) as a pre-condensed liquid or a solution in ether. Extreme caution is advised as ethylene oxide is a toxic, flammable gas. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL). Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Rationale: Anhydrous conditions are critical as Grignard reagents are strong bases and will be quenched by water or other protic sources.[13][26] The acetal protecting group is stable to these strongly basic and nucleophilic conditions.[29]

Step 3: Deprotection of the Acetal

  • Setup: Combine the organic extracts from Step 2 and add 50 mL of 2 M hydrochloric acid (HCl).

  • Reaction: Stir the two-phase mixture vigorously at room temperature for 2-4 hours. Monitor by TLC for the disappearance of the acetal.

  • Workup: Separate the layers. Extract the aqueous layer with diethyl ether (2 x 30 mL). Combine all organic layers, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the resulting crude alcohol by flash column chromatography to yield the final product.

  • Rationale: The acidic medium readily hydrolyzes the acetal back to the aldehyde, which in this synthetic design is immediately reduced during the Grignard workup or subsequent steps to the final alcohol product. The sequence demonstrates how the aldehyde functionality can be masked, unveiled, and transformed as needed.

Conclusion

The successful synthesis of complex molecules containing both aldehyde and bromo groups hinges on a deep understanding of their orthogonal reactivity. Aldehydes are prime targets for nucleophilic addition, while alkyl bromides are predisposed to substitution, elimination, or organometallic formation. When direct chemoselectivity is not feasible, the strategic implementation of protecting groups, particularly the conversion of aldehydes to acetals, provides a robust and reliable method to mask the more reactive carbonyl functionality. By carefully selecting reagents and conditions, the modern synthetic chemist can precisely control which functional group engages in a reaction, enabling the efficient and elegant construction of valuable compounds for research, medicine, and materials science.

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A Senior Application Scientist's Guide to 4-Bromo-2-methylbenzaldehyde: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-Bromo-2-methylbenzaldehyde is a strategically substituted aromatic aldehyde that has emerged as a cornerstone intermediate in advanced organic synthesis.[1] Its value lies not in a single, niche application, but in its inherent bifunctionality, possessing two distinct and orthogonally reactive sites: a nucleophilically-receptive aldehyde and an electrophilic aryl bromide. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on the core reactivity of this compound and its potential applications in medicinal chemistry and materials science. We will move beyond simple reaction lists to explore the causality behind experimental choices, offering field-proven insights into leveraging this molecule's full synthetic potential.

Section 1: Foundational Profile of this compound

A comprehensive understanding of a reagent's fundamental properties is the bedrock of successful and safe experimentation.

Physicochemical Properties

This compound (CAS No: 24078-12-4) is a solid at room temperature, presenting as a colorless to yellow crystalline powder.[2] Its structure, featuring an electron-withdrawing aldehyde and a bulky bromine atom ortho to a methyl group, dictates its solubility and reactivity profile.

PropertyValueSource
Molecular Formula C₈H₇BrO[3][4][5]
Molecular Weight 199.05 g/mol [3][4]
CAS Number 24078-12-4[4][5]
IUPAC Name This compound[4]
Appearance Solid[5]
InChI Key RCBPVESMGNZMSG-UHFFFAOYSA-N[3][4]
Solubility Sparingly soluble in water, soluble in common organic solvents like ethyl acetate and chloroform.[6]
Safety and Handling Protocols

As with any halogenated aromatic compound, appropriate safety measures are non-negotiable.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][7][8]

  • Precautionary Measures:

    • P261 & P271: Avoid breathing dust and use only in a well-ventilated area, preferably a chemical fume hood.[7]

    • P280: Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

    • P302+P352: In case of skin contact, wash with plenty of water.[7]

    • P305+P351+P338: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[7]

Section 2: The Synthetic Utility: A Tale of Two Reactive Sites

The power of this compound lies in its bifunctional nature, allowing for sequential, controlled modifications.[1] The aldehyde group serves as a point for chain extension and functional group introduction, while the aryl bromide is an ideal handle for constructing complex bi-aryl or unsaturated systems via cross-coupling chemistry.

The Aldehyde Moiety: A Gateway to Molecular Elaboration

The aldehyde is a classic electrophilic center, readily participating in a host of C-C and C-N bond-forming reactions.

  • Reductive Amination: This is arguably the most robust method for introducing nitrogen-containing moieties. The aldehyde is first condensed with a primary or secondary amine to form an imine, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (STAB). The choice of STAB is deliberate; it is selective for the protonated imine over the starting aldehyde, minimizing side reactions and allowing for a one-pot procedure, which is highly valued for efficiency in library synthesis.

  • Wittig Reaction: To form alkenes, the Wittig reaction is unparalleled. The aldehyde reacts with a phosphorus ylide to generate a C=C bond with high regioselectivity. This is a cornerstone transformation for converting a carbonyl into an olefin, essential for creating linkers in drug molecules or conjugated backbones in materials.

  • Grignard/Organolithium Addition: For simple alkyl or aryl chain extension, the addition of organometallic reagents provides a direct route to secondary alcohols. These alcohols can then serve as precursors for further transformations, such as oxidation, elimination, or substitution.

Aldehyde_Reactions cluster_reactions Aldehyde Transformations main This compound product_RA Secondary/Tertiary Amine main->product_RA 1. R₁R₂NH 2. NaBH(OAc)₃ product_Wittig Alkene main->product_Wittig Ph₃P=CHR product_Grignard Secondary Alcohol main->product_Grignard 1. R-MgBr 2. H₃O⁺

Caption: Key reactions targeting the aldehyde functionality.

The Aryl Bromide Handle: Architecting Complexity via Cross-Coupling

The bromine atom on the aromatic ring is the molecule's second point of leverage, serving as an exceptional leaving group in palladium-catalyzed cross-coupling reactions.[1] This enables the precise formation of new C-C, C-N, and C-O bonds.

  • Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with a boronic acid or ester. Its popularity stems from its operational simplicity, mild conditions, and exceptional tolerance for a vast array of functional groups (including the aldehyde). This makes it a workhorse in medicinal chemistry for creating bi-aryl structures, a common motif in kinase inhibitors and other targeted therapies.

  • Heck Coupling: The Heck reaction forms a new C-C bond by coupling the aryl bromide with an alkene. This is a powerful tool for synthesizing substituted styrenes or cinnamates, which are valuable precursors for polymers and pharmaceuticals.

  • Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is the method of choice. It reacts the aryl bromide with a terminal alkyne using a dual palladium/copper catalytic system. The resulting aryl alkynes are critical intermediates in the synthesis of natural products, agrochemicals, and organic electronic materials.

Cross_Coupling_Reactions cluster_products Cross-Coupling Products main This compound product_Suzuki Bi-aryl Compound main->product_Suzuki R-B(OH)₂ Pd Catalyst, Base product_Heck Styrenyl Derivative main->product_Heck Alkene Pd Catalyst, Base product_Sonogashira Aryl Alkyne main->product_Sonogashira Terminal Alkyne Pd/Cu Catalysts, Base

Caption: Palladium-catalyzed cross-coupling reactions at the aryl bromide site.

Section 3: Application Focus I: Scaffolding for Medicinal Chemistry

The true potential of this compound is realized when its two reactive handles are used in sequence to rapidly build molecular complexity. This is a highly desirable trait in drug discovery, where the efficient generation of diverse chemical scaffolds is paramount.

Hypothetical Workflow: Synthesis of a Novel Tetrahydroquinoline Scaffold

This protocol outlines a self-validating synthetic sequence where the success of each step is easily confirmed by standard analytical methods (TLC, LC-MS, NMR).

Objective: To demonstrate a sequential Suzuki coupling followed by an intramolecular reductive amination to construct a drug-like heterocyclic scaffold.

MedChem_Workflow Medicinal Chemistry Synthetic Workflow start { Start | this compound} step1 Step 1: Suzuki Coupling React with 2-nitrophenylboronic acid Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O 90 °C, 12h start:f0->step1:f0 intermediate1 Intermediate 2'-nitro-[1,1'-biphenyl]-4-carbaldehyde step1:f0->intermediate1:f0 step2 Step 2: Nitro Reduction H₂, Pd/C Methanol rt, 4h intermediate1:f0->step2:f0 intermediate2 Intermediate 2'-amino-[1,1'-biphenyl]-4-carbaldehyde step2:f0->intermediate2:f0 step3 Step 3: Intramolecular Reductive Amination NaBH(OAc)₃ Dichloroethane rt, 16h intermediate2:f0->step3:f0 product { Final Product | Substituted Tetrahydroquinoline Scaffold} step3:f0->product:f0

Caption: Workflow for synthesizing a tetrahydroquinoline scaffold.

Detailed Experimental Protocol

Step 1: Suzuki Coupling

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), 2-nitrophenylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and water (4:1 ratio).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Monitor reaction completion by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the bi-aryl intermediate.

    • Causality: The choice of a palladium(0) catalyst and a carbonate base in a two-phase solvent system is a standard, robust condition for Suzuki couplings that tolerates both the nitro and aldehyde functionalities.

Step 2: Nitro Group Reduction

  • Dissolve the bi-aryl intermediate from Step 1 in methanol.

  • Add palladium on carbon (10 wt. %, 0.1 eq).

  • Fit the flask with a hydrogen balloon and stir at room temperature for 4 hours.

  • Monitor the disappearance of the starting material by TLC.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

  • Concentrate the filtrate to yield the amino-aldehyde intermediate, which is often used directly in the next step.

    • Causality: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to anilines without affecting the aldehyde.

Step 3: Intramolecular Reductive Amination (Cyclization)

  • Dissolve the crude amino-aldehyde in dichloroethane.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Stir the reaction for 16 hours.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over sodium sulfate, filter, and concentrate.

  • Purify by column chromatography to obtain the final tetrahydroquinoline scaffold.

    • Causality: The intramolecular reaction is entropically favored. STAB is the ideal reagent as it is mild enough not to reduce the aldehyde before the initial iminium ion formation, leading to a clean cyclization.

Section 4: Application Focus II: A Precursor in Materials Science

The aldehyde functionality is a key player in condensation reactions used to build conjugated systems for organic electronics.

Protocol: Synthesis of a Knoevenagel Condensation-Derived Monomer

Objective: To synthesize a monomer suitable for polymerization into an n-type organic semiconductor material by reacting the aldehyde with an active methylene compound.

  • In a flask, dissolve this compound (1.0 eq) and malononitrile (1.05 eq) in dichloromethane.

  • Add a catalytic amount of piperidine (0.1 eq).

  • Stir the mixture at room temperature for 6 hours. The product often precipitates out of the solution.

  • Monitor completion by observing the disappearance of the aldehyde spot on a TLC plate.

  • If a precipitate has formed, collect the solid by filtration, wash with cold dichloromethane, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture and purify by recrystallization or column chromatography.

    • Causality: The Knoevenagel condensation is a base-catalyzed reaction. Piperidine is a sufficiently strong base to deprotonate the highly acidic malononitrile, initiating the condensation. The resulting dicyanovinyl group is a powerful electron-withdrawing group, which is a critical design element for lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy of the molecule, a prerequisite for n-type charge transport in organic field-effect transistors (OFETs). The aryl bromide on the other side of the molecule remains available for subsequent polymerization reactions (e.g., Stille or Suzuki coupling).

Section 5: Conclusion and Future Outlook

This compound is more than just a simple aromatic aldehyde; it is a pre-functionalized, versatile platform for synthetic innovation. Its two orthogonal reactive sites provide a logical and efficient entry point into complex molecular architectures.

  • For Medicinal Chemists: It offers a rapid route to diverse scaffolds, enabling the exploration of new chemical space with fewer synthetic steps.

  • For Materials Scientists: It is a valuable precursor for creating custom-designed monomers for organic electronics, where precise control over electronic properties is essential.

Future applications will likely focus on its use in more complex, multi-component reactions and flow chemistry setups, where its well-defined reactivity can be exploited for automated, high-throughput synthesis of novel compounds for biological screening and materials discovery.

Section 6: References

  • This compound | C8H7BrO | CID 13555150 - PubChem. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Understanding this compound Synthesis and Properties (CAS 24078-12-4). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]

  • Mastering Organic Synthesis: A Deep Dive into this compound (CAS 24078-12-4). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]

  • CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents. (n.d.). Google Patents. Retrieved January 11, 2026, from

  • US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents. (n.d.). Google Patents. Retrieved January 11, 2026, from

  • 2-bromo-4-methylbenzaldehyde - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 11, 2026, from [Link]

  • This compound, 95% - Fisher Scientific. (n.d.). Fisher Scientific. Retrieved January 11, 2026, from [Link]

Sources

4-Bromo-2-methylbenzaldehyde safety, handling, and MSDS information

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-Bromo-2-methylbenzaldehyde

This document provides a comprehensive technical overview of the safety, handling, and material safety data sheet (MSDS) information for this compound (CAS No. 24078-12-4). It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who handle this compound. The guide moves beyond mere procedural lists to explain the causality behind safety protocols, ensuring a self-validating system of laboratory practice.

Compound Profile and Hazard Identification

This compound is a substituted aromatic aldehyde, a chemical class widely used as intermediates in organic synthesis.[1] Its specific structure, featuring a bromine atom and a methyl group on the benzaldehyde ring, imparts distinct reactivity and requires a nuanced approach to safe handling. Understanding its intrinsic properties is the foundation of risk mitigation.

Chemical and Physical Properties

A clear understanding of the compound's physical state and properties is essential for anticipating its behavior under laboratory conditions.

PropertyValueSource
CAS Number 24078-12-4[2]
Molecular Formula C₈H₇BrO[2]
Molecular Weight 199.04 g/mol [2]
Synonyms 2-Methyl-4-bromobenzaldehyde, 5-Bromo-2-formyltoluene[2]
GHS Hazard Classification: The "Why" Behind the Warning

The Globally Harmonized System (GHS) provides a universal framework for hazard communication. For this compound, the classification dictates the necessary precautions.[2][3]

Hazard ClassGHS CategoryHazard StatementCausality and Implication for Researchers
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationThe compound can cause inflammation, redness, or discomfort upon dermal contact. This necessitates the consistent use of appropriate gloves and lab coats to prevent exposure.[2][3]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritationDirect contact with the eyes can lead to significant, potentially damaging irritation. This underscores the mandatory use of safety goggles or face shields.[2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationInhalation of the dust or vapor can irritate the respiratory tract, leading to coughing or discomfort. This requires handling the compound in a well-ventilated area, preferably a chemical fume hood.[2][3]

GHS Label Elements:

  • Pictogram: GHS07 (Exclamation Mark)[2]

  • Signal Word: Warning [2][3]

The Self-Validating Protocol: From Receipt to Disposal

A robust safety protocol is a closed-loop, self-validating system where each step is designed to mitigate the hazards identified above. The following workflow illustrates this principle.

Safe_Handling_Workflow cluster_0 Preparation & Engineering Controls cluster_1 Handling Operations cluster_2 Post-Handling & Disposal a Verify Fume Hood Functionality b Don Appropriate PPE (Goggles, Gloves, Lab Coat) a->b Pre-work Check c Retrieve Compound from Storage b->c d Weigh/Dispense Inside Fume Hood c->d e Perform Synthesis/ Reaction d->e f Seal Reaction Vessel e->f g Decontaminate Work Area f->g i Store Compound Securely f->i h Doff & Dispose of Contaminated Gloves g->h j Dispose of Waste (P501) i->j

Caption: End-to-end workflow for handling this compound.

Engineering Controls and Personal Protective Equipment (PPE)

The first line of defense is to engineer out the risk. The second is to protect the individual.

  • Primary Engineering Control: Always handle this compound within a certified chemical fume hood.[3] This directly mitigates the H335 respiratory irritation hazard by capturing dust and vapors at the source.

  • Personal Protective Equipment (PPE): PPE is not a substitute for good engineering controls but is a critical final barrier.

PPE CategoryMinimum RequirementRationale (Hazard Mitigation)
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[3]Protects against accidental splashes or airborne particles, mitigating the H319 serious eye irritation hazard.
Skin Protection Chemical-resistant gloves (e.g., Nitrile) and a flame-resistant lab coat.[3]Prevents dermal contact, addressing the H315 skin irritation hazard. Contaminated clothing must be removed and washed before reuse.[3]
Respiratory Protection Generally not required when using a fume hood. If a fume hood is unavailable or if exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[3]Mitigates the H335 respiratory irritation hazard in situations with inadequate ventilation.
Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount for preventing accidental exposure and maintaining compound integrity.

  • Handling:

    • Wash hands thoroughly after handling.[3]

    • Avoid the formation and inhalation of dust.[3]

    • Use only in well-ventilated areas, such as a fume hood.[3]

    • Avoid contact with skin, eyes, and clothing.[4]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

    • The storage area should be locked (P405 Store locked up).[3]

    • Store away from incompatible materials, such as strong oxidizing agents.[5]

Emergency Response: A Validated, Step-by-Step Approach

In the event of an exposure or spill, a clear, pre-defined response plan is crucial.

First-Aid Measures

The immediate response to an exposure can significantly impact the outcome. The following steps are based on standard MSDS recommendations.[3]

First_Aid_Decision_Tree Exposure Exposure Event Inhalation Inhalation (P304+P340) Remove to fresh air. Keep comfortable for breathing. Exposure->Inhalation Skin Skin Contact (P302+P352) Take off contaminated clothing. Wash with plenty of water. Exposure->Skin Eye Eye Contact (P305+P351+P338) Rinse cautiously with water for several minutes. Remove contact lenses. Exposure->Eye Ingestion Ingestion Rinse mouth. Do NOT induce vomiting. Exposure->Ingestion Medical Seek Medical Attention (P319, P332+P317) Inhalation->Medical Skin->Medical If irritation occurs Eye->Medical Continue rinsing Ingestion->Medical

Caption: First-aid response flowchart for various exposure routes.

  • If Inhaled: Move the person into fresh air and keep them comfortable for breathing.[3]

  • In Case of Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of water. If skin irritation occurs, seek medical help.[3]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[3]

Accidental Release Measures

A spill presents a multi-faceted hazard (inhalation, dermal contact). The response must be systematic.

  • Personal Precautions: Avoid dust formation and breathing vapors. Use full PPE, including respiratory protection if ventilation is inadequate. Evacuate personnel to a safe area.[3]

  • Environmental Precautions: Prevent the chemical from entering drains or waterways.[3]

  • Containment and Cleaning: Carefully sweep up the solid material, avoiding dust generation. Place it into a suitable, closed, and labeled container for disposal.[3][6]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

  • Specific Hazards: The specific hazards arising from the chemical during a fire are not fully detailed in available literature, but combustion of similar aromatic compounds can produce toxic gases.[5]

  • Protective Actions: Fire-fighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Toxicological and Ecological Information

A significant aspect of this compound's safety profile is the lack of comprehensive data.

  • Toxicological Data: Most available safety data sheets report "no data available" for acute toxicity (LD50), carcinogenicity, and mutagenicity.[3] This absence of data does not imply safety. Instead, it necessitates a more cautious approach, treating the compound as potentially hazardous until proven otherwise.

  • Ecological Data: There is no available data on the toxicity of this compound to fish, daphnia, or algae, nor on its persistence, degradability, or bioaccumulative potential.[3] Therefore, release into the environment must be strictly avoided.[3]

Disposal Considerations

All waste materials must be treated as hazardous.

  • Product Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with all applicable laws and regulations (P501).[3] This should be done through a licensed professional waste disposal service.

  • Contaminated Packaging: Dispose of as unused product.[6]

References

  • This compound | C8H7BrO | CID 13555150.
  • 4-BROMO BENZALDEHYDE (P-BROMO BENZALDEHYDE).
  • 2-Bromo-4-methylbenzaldehyde | CAS#:24078-12-4. Chemsrc. [Link]
  • Mastering Organic Synthesis: A Deep Dive into this compound (CAS 24078-12-4). Medium. [Link]

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A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 4-Bromo-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-methylbenzaldehyde is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. A thorough understanding of its thermal stability and decomposition behavior is paramount for ensuring safe handling, process optimization, and regulatory compliance. This in-depth technical guide provides a comprehensive analysis of the thermal properties of this compound, including its anticipated thermal stability, potential decomposition pathways, and hazardous byproducts. This document synthesizes established principles of physical organic chemistry with data from analogous compounds to provide a robust safety and handling framework. Detailed protocols for analytical techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC) are presented to equip researchers with the necessary tools for a thorough risk assessment.

Introduction: The Chemical Profile of this compound

This compound, with the molecular formula C₈H₇BrO, is a disubstituted aromatic aldehyde.[1] Its chemical structure, featuring a bromine atom and a methyl group on the benzaldehyde framework, imparts specific reactivity and stability characteristics. The aldehyde functional group is a primary site of chemical reactivity, while the bromo and methyl substituents influence the electron density distribution within the aromatic ring, thereby affecting its thermal stability.[2][3][4][5][6][7]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₇BrO[1]
Molecular Weight199.04 g/mol [1][8]
AppearanceSolid
Melting Point30-35 °C (lit.)
Boiling Point224-229 °C (lit.)
IUPAC NameThis compound[1]

Thermal Stability Profile: The Interplay of Substituents

The thermal stability of an aromatic compound is intrinsically linked to its substitution pattern.[2][6] In this compound, the interplay between the electron-donating methyl group and the electron-withdrawing bromine atom governs the overall stability of the molecule.

  • The Aldehyde Moiety: The aldehyde group can be susceptible to oxidation, especially at elevated temperatures in the presence of air, potentially leading to the formation of the corresponding carboxylic acid.[9] Autocatalytic decomposition pathways may also be a concern with aldehydes.[10][11][12]

  • The Methyl Group: The methyl group, being an electron-donating group, can slightly destabilize the aromatic ring towards certain decomposition reactions by increasing electron density.

  • The Bromo Substituent: Halogenated aromatic compounds can exhibit complex thermal decomposition behaviors.[13][14][15][16][17] The carbon-bromine bond is a potential weak point in the molecule, and its cleavage at high temperatures can initiate radical chain reactions. The presence of bromine can also lead to the formation of hazardous brominated byproducts during decomposition.[14][17][18][19]

Due to the lack of specific experimental data for this compound, a definitive decomposition temperature cannot be stated. However, based on the general stability of substituted benzaldehydes, thermal decomposition is likely to become significant at temperatures exceeding its boiling point, and in the presence of catalysts or impurities.

Postulated Decomposition Pathways and Hazardous Products

In the event of thermal decomposition, this compound is likely to undergo a series of complex reactions. The following pathways are postulated based on the known chemistry of similar compounds.

A This compound B Decarbonylation A->B High Temp. C C-Br Bond Cleavage A->C High Temp. D Oxidation A->D O2 E 3-Bromotoluene B->E F Brominated Benzenes/Phenols C->F G 4-Bromo-2-methylbenzoic Acid D->G H Further Decomposition (HBr, CO, CO2, Soot) E->H F->H G->H

Caption: Postulated thermal decomposition pathways for this compound.

  • Decarbonylation: At elevated temperatures, the aldehyde group can be eliminated as carbon monoxide, potentially forming 3-bromotoluene.

  • Carbon-Bromine Bond Fission: Homolytic cleavage of the C-Br bond can generate radical species that can lead to a variety of brominated aromatic compounds, including brominated benzenes and phenols.[14][17]

  • Oxidation: In the presence of oxygen, the aldehyde can be oxidized to 4-bromo-2-methylbenzoic acid.[9]

  • Formation of Hazardous Byproducts: At higher temperatures, further degradation can lead to the formation of hazardous gases such as hydrogen bromide (HBr), carbon monoxide (CO), and carbon dioxide (CO₂).[18][19] The incomplete combustion of halogenated aromatic compounds can also lead to the formation of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), which are highly toxic and persistent environmental pollutants.[14][17]

Experimental Assessment of Thermal Stability

A comprehensive evaluation of the thermal stability of this compound requires the use of specialized analytical techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[20] It provides information on the onset of decomposition and the temperature ranges of mass loss.

Experimental Protocol: Thermogravimetric Analysis

  • Instrument: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).

  • Atmosphere: Nitrogen or air at a constant flow rate (e.g., 20-50 mL/min).

  • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the initial point of significant mass loss.

cluster_0 TGA Workflow A Sample Preparation (5-10 mg) B Place in TGA A->B C Set Atmosphere (N2 or Air) B->C D Temperature Ramp (e.g., 10°C/min) C->D E Record Mass Loss vs. Temperature D->E F Data Analysis E->F

Caption: A typical workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[21][22] It can detect exothermic (heat-releasing) or endothermic (heat-absorbing) events, such as melting, boiling, and decomposition.

Experimental Protocol: Differential Scanning Calorimetry

  • Instrument: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed DSC pan.

  • Atmosphere: Inert atmosphere (e.g., nitrogen) at a constant flow rate.

  • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Plot the heat flow versus temperature. The onset temperature of an exothermic decomposition is a critical parameter for safety assessment.

cluster_1 DSC Workflow G Sample Preparation (2-5 mg) H Seal in DSC Pan G->H I Place in DSC H->I J Set Atmosphere (N2) I->J K Temperature Ramp (e.g., 10°C/min) J->K L Record Heat Flow vs. Temperature K->L M Data Analysis L->M

Caption: A typical workflow for Differential Scanning Calorimetry (DSC).

Accelerating Rate Calorimetry (ARC)

ARC is a highly sensitive technique used to study thermal runaway reactions under adiabatic conditions.[23][24][25][26][27] It provides data on the time to maximum rate of decomposition and the pressure generated during a runaway reaction. This is considered the gold standard for assessing the potential for a thermal explosion.[23]

Experimental Protocol: Accelerating Rate Calorimetry

  • Instrument: An Accelerating Rate Calorimeter.

  • Sample Preparation: A known quantity of the sample is placed in a robust, sealed container (bomb).

  • Test Procedure: The sample is heated in a stepwise manner. At each step, the instrument waits and searches for any self-heating. Once an exothermic reaction is detected, the instrument switches to an adiabatic mode, where the surrounding temperature is kept equal to the sample temperature.

  • Data Acquisition: The temperature and pressure inside the bomb are recorded as a function of time.

  • Data Analysis: The data is used to determine key safety parameters such as the onset temperature of self-heating, the time to maximum rate, and the final pressure.[24][27]

Safe Handling, Storage, and Emergency Procedures

Given the potential hazards associated with this compound, strict adherence to safety protocols is essential.

5.1. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield.[28][29][30][31]

  • Skin Protection: Impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[28][29]

  • Respiratory Protection: Use in a well-ventilated area.[28][29][30][31][32] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[29]

5.2. Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[28][30][31]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[28][30][31][32]

  • Store separately from oxidizing agents, strong bases, and reducing agents.[28][32]

5.3. Spills and Disposal

  • In case of a spill, eliminate all ignition sources.[28][32]

  • Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[28][29]

  • Collect the absorbed material into a suitable container for disposal.

  • Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

References

  • The Effect of Substitution on the Thermal Decomposition of Gaseous Benzaldehyde. RSC Publishing.
  • Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions.
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  • Hydrocarbons, Halogenated Aromatic.
  • Accelerating Rate Calorimetry. NETZSCH Analyzing & Testing.
  • Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogenous Organoc
  • Accelerating R
  • Accelerating Rate Calorimeter. Thermal Hazard Technology.
  • Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen.
  • Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitiz
  • Accelerating Rate Calorimetry (ARC). Prime Process Safety Center.
  • Accelerating Rate Calorimeter (ARC). Belmont Scientific.
  • Benzaldehyde MSDS. Hefei TNJ Chemical Industry Co.,Ltd.
  • BENZALDEHYDE. Techno PharmChem.
  • The Influence of Aromatic Substituents on Benzaldehyde Reactivity in Condensation Reactions: A Compar
  • Substituent effects on the thermodynamic stability of imines formed from glycine and aromatic aldehydes: implications for the catalytic activity of pyridoxal-5'-phosph
  • BENZALDEHYDE SDS.xlsx. The John D. Walsh Company.
  • Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms.
  • Reactivity of Aldehydes & Ketones. Chemistry LibreTexts.
  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions.
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  • Safety D
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Methodological & Application

Synthesis of derivatives from 4-Bromo-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthetic Utility of 4-Bromo-2-methylbenzaldehyde in Modern Chemistry

Abstract: this compound is a bifunctional aromatic compound that serves as a highly versatile and valuable building block in modern organic synthesis. Its structure, featuring both a reactive aldehyde group and an aryl bromide moiety, provides two orthogonal sites for chemical modification. This unique characteristic allows for the strategic and sequential introduction of diverse functional groups, making it an indispensable intermediate in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science. This guide provides an in-depth exploration of key synthetic transformations starting from this compound, complete with mechanistic insights, detailed experimental protocols, and practical application notes for researchers in drug development and chemical synthesis.

The synthetic power of this compound (CAS: 24078-12-4, Molecular Formula: C₈H₇BrO) lies in its two distinct reactive centers.[1][2] The aldehyde group is a classic electrophile, readily participating in nucleophilic additions and condensation reactions to extend carbon chains or introduce new functionalities.[3] Concurrently, the carbon-bromine bond on the aromatic ring is an ideal handle for modern palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[3] This dual reactivity allows chemists to devise elegant and efficient synthetic routes, building molecular complexity in a controlled manner.

This guide will focus on five principal classes of reactions that leverage the unique structure of this starting material:

  • Suzuki-Miyaura Coupling: For C-C bond formation at the aryl bromide site.

  • Buchwald-Hartwig Amination: For C-N bond formation at the aryl bromide site.

  • Grignard Reaction: For C-C bond formation and alcohol synthesis at the aldehyde site.

  • Wittig Reaction: For alkene synthesis from the aldehyde group.

  • Reductive Amination: For amine synthesis from the aldehyde group.

G cluster_aryl_bromide Reactions at Aryl Bromide cluster_aldehyde Reactions at Aldehyde start This compound suzuki Suzuki-Miyaura Coupling start->suzuki Pd Catalyst, Boronic Acid, Base buchwald Buchwald-Hartwig Amination start->buchwald Pd Catalyst, Amine, Base grignard Grignard Reaction start->grignard 1. RMgX 2. H₃O⁺ wittig Wittig Reaction start->wittig Ylide (Ph₃P=CR₂) reductive_amination Reductive Amination start->reductive_amination Amine (R₂NH), Reducing Agent product1 product1 suzuki->product1 Biaryl Aldehydes product2 product2 buchwald->product2 Aryl Amine Aldehydes product3 product3 grignard->product3 Secondary Alcohols product4 product4 wittig->product4 Styrene Derivatives product5 product5 reductive_amination->product5 Secondary/Tertiary Amines G cluster_buchwald Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Ar-Pd(II)-Br)L₂ pd0->oa_complex + Ar-Br amido_complex Amido Complex (Ar-Pd(II)-NR₂)L₂ oa_complex->amido_complex + HNR₂ - HBr (via Base) amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product

Sources

Application Notes & Protocols: Strategic Use of 4-Bromo-2-methylbenzaldehyde in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-2-methylbenzaldehyde is a highly versatile and valuable building block in modern organic synthesis. Its unique trifecta of functional groups—a reactive aldehyde for derivatization, a bromine atom for cross-coupling, and an ortho-methyl group that sterically and electronically influences reactivity—makes it a strategic starting material for constructing complex molecular architectures. This guide provides an in-depth exploration of its application in several cornerstone palladium-catalyzed cross-coupling reactions. We move beyond simple procedural lists to explain the causality behind methodological choices, offering field-proven insights for researchers, medicinal chemists, and process development scientists. Each protocol is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of this compound

Palladium-catalyzed cross-coupling reactions represent a revolutionary toolkit for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, a capability that is central to the pharmaceutical, agrochemical, and materials science industries.[1] Within this context, this compound (CAS 24078-12-4) emerges as a particularly useful substrate.[2]

  • The Aryl Bromide: The C-Br bond is a "sweet spot" for reactivity in palladium catalysis—more reactive than a C-Cl bond, facilitating oxidative addition, yet more stable and cost-effective than a C-I bond.

  • The Aldehyde Group: This powerful electrophile serves as a synthetic handle for a vast array of subsequent transformations, including reductive amination, Wittig reactions, and condensation chemistry, allowing for rapid diversification of the molecular scaffold.[3]

  • The ortho-Methyl Group: This substituent is not merely a passive spectator. It introduces steric hindrance around the reaction center, which can be a challenge but also an opportunity. This steric influence necessitates careful selection of ligands to achieve high efficiency and can be exploited to influence the conformational properties of the final product.

This document details the application of this key intermediate in four major classes of palladium-catalyzed reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.

General Workflow for Palladium-Catalyzed Reactions

A successful cross-coupling reaction hinges on the rigorous exclusion of oxygen, which can oxidize and deactivate the active Pd(0) catalyst. The following workflow is fundamental to the protocols described herein.

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction & Monitoring cluster_2 Workup & Purification A 1. Add Aryl Halide, Coupling Partner, & Base to Oven-Dried Flask B 2. Seal Flask & Purge with N₂/Ar (Cycle Vacuum/Inert Gas 3x) A->B C 3. Add Degassed Solvent via Syringe B->C D 4. Add Catalyst/Ligand under Positive N₂/Ar Pressure C->D E 5. Heat to Desired Temperature D->E F 6. Monitor Progress via TLC/LC-MS E->F G 7. Cool to RT, Dilute with Organic Solvent F->G H 8. Aqueous Wash (e.g., H₂O, Brine) G->H I 9. Dry Organic Layer (e.g., Na₂SO₄) H->I J 10. Concentrate In Vacuo I->J K 11. Purify via Column Chromatography J->K

Caption: General experimental workflow for cross-coupling.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is arguably the most widely used C-C bond-forming cross-coupling, prized for its operational simplicity, mild conditions, and the commercial availability of a vast library of boronic acid coupling partners.[4][5] It is the premier method for synthesizing biaryl and heteroaryl structures.[6][7]

Principle of Causality: The reaction's success depends on a well-defined catalytic cycle.[8][9] The base (e.g., K₂CO₃, Cs₂CO₃) is not just a proton scavenger; it is critical for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step with the palladium center. For a sterically hindered substrate like this compound, using a catalyst system with bulky, electron-rich phosphine ligands can accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.[10]

G Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-Br(L)₂ Transmetal Ar-Pd(II)-R(L)₂ Pd_complex->Transmetal Transmetalation Product Ar-R Transmetal->Product Reductive Elimination Boronic_Acid R-B(OH)₂ Boronate [R-B(OH)₃]⁻ Boronic_Acid->Boronate Activation Base Base (e.g., K₂CO₃) Base->Boronate Boronate->Pd_complex Aryl_Halide Ar-Br Aryl_Halide->Pd_complex Oxidative Addition G Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-Br(L)₂ Pi_complex Olefin π-complex Pd_complex->Pi_complex Coordination Insertion σ-alkyl Pd(II) Pi_complex->Insertion Migratory Insertion Product Ar-Alkene Insertion->Product β-Hydride Elimination Product->Pd0 + HBr Aryl_Halide Ar-Br Aryl_Halide->Pd_complex Oxidative Addition Alkene Alkene Alkene->Pi_complex Base Base BaseHBr [Base-H]⁺Br⁻ Base->BaseHBr G cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-Br(L)₂ Transmetal Ar-Pd(II)-C≡CR(L)₂ Pd_complex->Transmetal Transmetalation Product Ar-C≡CR Transmetal->Product Reductive Elimination Aryl_Halide Ar-Br Aryl_Halide->Pd_complex Oxidative Addition Alkyne R-C≡C-H Cu_acetylide Cu-C≡CR Alkyne->Cu_acetylide Deprotonation Cu_acetylide->Pd_complex CuI CuI CuI->Cu_acetylide Base Base Base->Alkyne G Pd0 Pd(0)L Pd_complex Ar-Pd(II)-Br(L) Amine_complex [Ar-Pd(II)-NHR'R''(L)]⁺ Pd_complex->Amine_complex Amine Coordination Amido_complex Ar-Pd(II)-NR'R''(L) Amine_complex->Amido_complex Deprotonation Product Ar-NR'R'' Amido_complex->Product Reductive Elimination Aryl_Halide Ar-Br Aryl_Halide->Pd_complex Oxidative Addition Amine HNR'R'' Amine->Amine_complex Base Base (NaOtBu) Base->Amine_complex

Sources

Application Note & Protocol: The Heck Reaction of 4-Bromo-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested guide for performing the Mizoroki-Heck reaction using 4-bromo-2-methylbenzaldehyde as the aryl halide substrate. The Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene.[1][2] This protocol is specifically tailored for researchers, medicinal chemists, and process development scientists, offering a detailed experimental procedure, mechanistic insights, and practical troubleshooting advice. We address the specific challenges posed by a sterically hindered and electronically distinct substrate like this compound, ensuring a robust and reproducible outcome.

Introduction: The Significance of the Heck Reaction

The palladium-catalyzed cross-coupling of aryl halides with alkenes, known as the Mizoroki-Heck reaction, is a powerful tool for the synthesis of substituted alkenes, which are pivotal structural motifs in pharmaceuticals, natural products, and advanced materials.[1][2][3] The reaction's value was recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their work on palladium-catalyzed cross-couplings.[1]

The substrate of interest, this compound, presents a unique case. The presence of an aldehyde group offers a handle for subsequent synthetic transformations, while the ortho-methyl group introduces steric hindrance that can influence catalyst activity. The bromine atom provides a reactive site for oxidative addition to the palladium catalyst, being more reactive than a chloride but less so than an iodide.[4] This guide provides a reliable protocol to navigate these substrate-specific factors.

Mechanistic Overview: The Heck Catalytic Cycle

A foundational understanding of the reaction mechanism is crucial for optimization and troubleshooting. The widely accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][4][5]

  • Catalyst Activation (Pre-catalyst Reduction): The reaction often starts with a stable Pd(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂), which is reduced in situ to the active Pd(0) species by a phosphine ligand or another reducing agent in the mixture.[6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming an arylpalladium(II) complex. This is often the rate-determining step.[4]

  • Alkene Coordination & Migratory Insertion: The alkene coordinates to the palladium center. Subsequently, the aryl group migrates from the palladium to one of the alkene's carbons in a syn-carbopalladation step, forming a new carbon-carbon bond.[2][4]

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, also in a syn fashion, to form the substituted alkene product and a palladium-hydride species.[2]

  • Catalyst Regeneration: A base, typically an amine or carbonate, neutralizes the generated hydrobromic acid (HBr) and facilitates the reductive elimination of HX from the palladium-hydride complex, regenerating the Pd(0) catalyst for the next cycle.[2][6]

Heck_Reaction_Cycle cluster_cycle Heck Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition (+ Ar-X) AlkeneCoord [Ar-Pd(II)(Alkene)(L)₂]⁺X⁻ OxAdd->AlkeneCoord Alkene Coordination (+ Alkene) Insertion R-CH₂-CH₂-Pd(II)-X(L)₂ AlkeneCoord->Insertion Migratory Insertion HPdX H-Pd(II)-X(L)₂ Insertion->HPdX β-Hydride Elimination Product Product (R-CH=CH-Ar) HPdX->Pd0 Reductive Elimination (+ Base) HPdX->Product caption Figure 1. Catalytic cycle of the Mizoroki-Heck reaction.

Caption: Figure 1. Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocol

This protocol describes the coupling of this compound with n-butyl acrylate. n-Butyl acrylate is chosen as a representative electron-deficient alkene that generally gives high yields and predictable regioselectivity.[8]

Materials and Reagents
Reagent Formula MW ( g/mol ) Grade Supplier Example
This compoundC₈H₇BrO199.05≥98%Sigma-Aldrich
n-Butyl acrylateC₇H₁₂O₂128.17≥99%, contains inhibitorSigma-Aldrich
Palladium(II) acetate (Pd(OAc)₂)C₄H₆O₄Pd224.50≥99.9% trace metals basisStrem Chemicals
Tri(o-tolyl)phosphine (P(o-tol)₃)C₂₁H₂₁P304.3798%Strem Chemicals
Potassium carbonate (K₂CO₃)K₂CO₃138.21≥99%, anhydrousFisher Scientific
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, ≥99.8%Acros Organics
Ethyl acetate (EtOAc)C₄H₈O₂88.11ACS GradeVWR
HexanesC₆H₁₄86.18ACS GradeVWR
Saturated aq. NaCl (Brine)NaCl58.44-Lab-prepared
Magnesium sulfate (MgSO₄)MgSO₄120.37AnhydrousFisher Scientific
Equipment
  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert gas line (Nitrogen or Argon) with manifold

  • Standard laboratory glassware (syringes, needles, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

Reaction Setup and Execution

Note: This reaction should be performed under an inert atmosphere (N₂ or Ar) to prevent oxidation of the phosphine ligand and deactivation of the catalyst.

Component Amount Equivalents Mmol
This compound1.00 g1.05.02
n-Butyl acrylate0.97 g (1.08 mL)1.57.53
Palladium(II) acetate22.5 mg0.020.10
Tri(o-tolyl)phosphine122 mg0.080.40
Potassium carbonate1.39 g2.010.04
Anhydrous DMF25 mL--
Reaction Temperature 100-110 °C--
Reaction Time 12-24 hours--

Step-by-Step Procedure:

  • Flask Preparation: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (22.5 mg, 0.10 mmol) and tri(o-tolyl)phosphine (122 mg, 0.40 mmol).

    • Rationale: Tri(o-tolyl)phosphine is a bulky, electron-rich phosphine ligand that promotes the oxidative addition step and stabilizes the palladium catalyst.[9] A Pd:Ligand ratio of 1:4 is used to ensure the formation of the active L₂Pd(0) species while preventing excess ligand that might inhibit the reaction.

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent and Reagent Addition: Under a positive flow of inert gas, add anhydrous DMF (25 mL) via syringe. Stir the mixture for 15 minutes at room temperature. The solution should turn from a brownish-red to a pale yellow, indicating the formation of the Pd(0) complex.

    • Rationale: DMF is a polar aprotic solvent that effectively dissolves the reagents and is stable at the required reaction temperatures.[4] Anhydrous conditions are crucial to prevent side reactions.

  • Add Substrates and Base: Add this compound (1.00 g, 5.02 mmol), potassium carbonate (1.39 g, 10.04 mmol), and finally n-butyl acrylate (1.08 mL, 7.53 mmol) via syringe.

    • Rationale: An inorganic base like K₂CO₃ is used to neutralize the HBr formed during the reaction.[10] It is crucial for regenerating the Pd(0) catalyst.[2] A slight excess of the alkene is used to ensure complete consumption of the more valuable aryl bromide.

  • Heating and Monitoring: Attach a reflux condenser, ensuring a continued inert gas atmosphere. Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:EtOAc), checking for the consumption of the starting benzaldehyde.

  • Work-up: a. Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. b. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL). c. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (25 mL each). d. Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Rationale: The aqueous washes remove the DMF and inorganic salts. The brine wash helps to break any emulsions and remove residual water. e. Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 9:1 Hexanes:EtOAc) to isolate the desired product.

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalyst (Pd(0) not formed or deactivated by oxygen).Ensure rigorous inert atmosphere technique. Use fresh, high-purity reagents. Pre-form the catalyst by gently warming the Pd(OAc)₂ and phosphine in DMF before adding substrates.
Low reaction temperature.Increase temperature to 120-130 °C. Aryl bromides often require higher temperatures than iodides.[11]
Formation of Palladium Black Ligand dissociation or oxidation.Increase ligand to palladium ratio (e.g., 6:1). Ensure the phosphine ligand is of high purity.
Side Product Formation Double addition to the alkene; isomerization of the product.Use a more sterically hindered phosphine ligand. Lower the reaction temperature once conversion starts.
Aldehyde Reactivity The aldehyde group may undergo side reactions under basic/high-temperature conditions.While generally well-tolerated, if issues arise, consider protecting the aldehyde as an acetal prior to the Heck reaction, followed by deprotection.

Safety Precautions

  • Palladium(II) acetate: May cause skin and serious eye irritation/damage.[12][13][14] May cause an allergic skin reaction.[13][14] Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • N,N-Dimethylformamide (DMF): Flammable liquid and vapor.[15][16] Harmful in contact with skin and can be toxic if inhaled.[15][17][18] It is a suspected reproductive hazard.[15][16][17] Always handle in a well-ventilated fume hood and wear appropriate gloves.

  • Tri(o-tolyl)phosphine: Irritant. Avoid inhalation of dust and contact with skin and eyes.[19]

  • General: The reaction should be conducted in a fume hood. High temperatures are involved, so use appropriate caution. Always consult the Safety Data Sheet (SDS) for each reagent before use.[20]

References

  • Wikipedia. Heck reaction. [Link]
  • Chemistry LibreTexts. (2023). Heck reaction. [Link]
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: N,N-Dimethylformamide. [Link]
  • U.S. Environmental Protection Agency. (2000). Hazard Summary: N,N-Dimethylformamide. [Link]
  • Vedantu. Heck Reaction: Mechanism, Steps & Real-World Uses Explained. [Link]
  • Al-Masum, M., & Al-Taisan, W. A. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 17(12), 14193-14203. [Link]
  • Centers for Disease Control and Prevention. (2019). NIOSH Pocket Guide to Chemical Hazards: N,N-Dimethylformamide. [Link]
  • Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
  • Organic Chemistry Portal. Heck Reaction. [Link]
  • Tidwell, J. H., et al. (2004). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 23(19), 4463–4473. [Link]
  • Montgomery, J. (2015). Palladium-Catalyzed Reductive Heck Coupling of Alkenes.
  • Martin, W. B., & Kateley, L. J. (2013). The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst.
  • Zou, Y., & Zhou, J. (2014). Palladium-catalyzed intermolecular Heck reaction of alkyl halides.
  • Wipf, P. (2007). Basic Principles - Heck Reactions. University of Pittsburgh. [Link]
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
  • Öcal, N., & Saracoglu, N. (2017). Pd(II) complexes of novel phosphine ligands: Synthesis, characterization, and catalytic activities on Heck reaction.
  • Chemos GmbH & Co. KG. (2021).
  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]
  • The Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions. [Link]
  • Newman, S. G., et al. (2016). A High-Throughput Approach to Discovery: Heck-Type Reactivity with Aldehydes. Angewandte Chemie International Edition, 55(34), 9934-9937. [Link]
  • RCI Labscan Limited. (2021).
  • Kumar, A., et al. (2011). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Journal of Organometallic Chemistry, 696(25), 4153-4160. [Link]
  • Jee, S. Chemistry Heck Reaction. [Link]
  • SD Fine-Chem Limited. (2014). Safety Data Sheet: PALLADIUM (II)
  • Plenio, H., et al. (2012). General Heck cross-coupling reaction between an aryl bromide and an olefin.
  • Marion, N., et al. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters, 3(10), 1503-1505. [Link]
  • Leadbeater, N. E., & Marco, M. (2002). Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. The Journal of Organic Chemistry, 67(25), 8851-8855. [Link]
  • Aspira Chemical. Tri(o-tolyl)
  • Singh, V., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22512-22528. [Link]
  • Apex Molecular. (2022).

Sources

Application Notes & Protocols: A Researcher's Guide to the Knoevenagel Condensation of 4-Bromo-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical guide for researchers, chemists, and drug development professionals on the Knoevenagel condensation reaction, specifically utilizing 4-Bromo-2-methylbenzaldehyde as the aldehydic substrate. The Knoevenagel condensation is a fundamental tool for carbon-carbon bond formation, yielding α,β-unsaturated compounds that are pivotal intermediates in the synthesis of pharmaceuticals, fine chemicals, and functional polymers.[1][2][3] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, offering detailed, field-proven protocols and discussing the strategic importance of the resulting molecular scaffolds in modern research.

Scientific Foundation and Strategic Overview

The Knoevenagel condensation is an aldol-type reaction involving the nucleophilic addition of a carbanion from an active methylene compound to an aldehyde or ketone, followed by a dehydration step to yield a stable conjugated system.[1][4][5] The choice of this compound as the substrate is strategic. The molecule possesses a unique combination of electronic and steric factors:

  • Electrophilic Carbonyl: The aldehyde group serves as the electrophilic site for the reaction.

  • Ortho-Methyl Group: This electron-donating group can slightly reduce the reactivity of the aldehyde compared to unsubstituted benzaldehyde. It also introduces steric hindrance that can influence the reaction kinetics and product geometry.

  • Para-Bromo Group: The electron-withdrawing nature of the bromine atom at the para position partially counteracts the effect of the methyl group, enhancing the electrophilicity of the carbonyl carbon. Furthermore, the bromine atom provides a valuable synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), significantly increasing the synthetic utility of the Knoevenagel product in creating complex molecular architectures.

The products of this reaction, substituted (E)-2-cyano-3-(4-bromo-2-methylphenyl)acrylates or similar derivatives, are highly valuable in medicinal chemistry. They serve as precursors for a wide array of biologically active compounds, including potential anticancer, anti-inflammatory, and antimicrobial agents.[6][7][8]

Reaction Mechanism Insights

The reaction is typically catalyzed by a weak base, such as a secondary amine like piperidine.[5] The mechanism can proceed via two primary pathways. The iminium pathway, often dominant with amine catalysis, is outlined below.

Causality: The amine catalyst reacts with the aldehyde to form an iminium ion. This intermediate is significantly more electrophilic than the parent aldehyde, which accelerates the subsequent nucleophilic attack by the carbanion derived from the active methylene compound.[1][9] This catalytic cycle allows the reaction to proceed efficiently under mild conditions.

Knoevenagel_Mechanism cluster_activation Catalyst Activation & Iminium Formation cluster_nucleophile Nucleophile Generation cluster_condensation Condensation & Dehydration Aldehyde 4-Bromo-2-methyl- benzaldehyde Iminium Iminium Ion (Activated Electrophile) Aldehyde->Iminium + Piperidine, -H₂O Piperidine Piperidine (Catalyst) Adduct Intermediate Adduct Iminium->Adduct + Carbanion ActiveMethylene Active Methylene (e.g., Malononitrile) Carbanion Carbanion (Nucleophile) ActiveMethylene->Carbanion + Base (Piperidine) - H⁺ Product Final α,β-Unsaturated Product Adduct->Product - H₂O - Piperidine (Regenerated)

Caption: Iminium-catalyzed Knoevenagel condensation mechanism.

Experimental Protocols and Methodologies

The following protocols provide detailed, step-by-step procedures for conducting the Knoevenagel condensation with this compound. The choice of active methylene compound and reaction conditions can be adapted based on the desired final product.

Data Presentation: Reagent Properties
ReagentMolar Mass ( g/mol )CAS NumberRole
This compound199.04104459-33-8Aldehyde Substrate
Malononitrile66.06109-77-3Active Methylene Cmpd.
Ethyl Cyanoacetate113.12105-56-6Active Methylene Cmpd.
Piperidine85.15110-89-4Basic Catalyst
Ethanol (Absolute)46.0764-17-5Solvent
Iodine (I₂)253.817553-56-2Catalyst
Potassium Carbonate (K₂CO₃)138.21584-08-7Basic Co-catalyst
Protocol 1: Classical Piperidine-Catalyzed Condensation in Ethanol

This protocol details a robust and widely used method for the condensation with malononitrile.

Materials and Equipment:

  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Thin-Layer Chromatography (TLC) plate (silica gel) and chamber

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: To the 100 mL round-bottom flask, add this compound (1.99 g, 10.0 mmol, 1.0 eq.).

    • Causality: Starting with the limiting reagent in the reaction vessel is standard practice.

  • Dissolution: Add 30 mL of absolute ethanol and stir until the aldehyde is completely dissolved.

    • Causality: Ethanol is an excellent solvent for both the aldehyde and the active methylene compound, creating a homogeneous reaction medium which is crucial for efficient molecular collisions and reaction progress.

  • Reagent Addition: To the stirred solution, add malononitrile (0.66 g, 10.0 mmol, 1.0 eq.).

  • Catalyst Addition: Using a micropipette, add piperidine (0.1 mL, ~1.0 mmol, 0.1 eq.) to the mixture.

    • Causality: Only a catalytic amount of base is required. Using a strong base in stoichiometric amounts could lead to self-condensation of the aldehyde or other side reactions.[5]

  • Reaction Execution: Attach the reflux condenser and heat the mixture to reflux (approx. 78-80 °C) with vigorous stirring. A solid product often begins to precipitate as the reaction proceeds.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). Spot the initial aldehyde solution and the reaction mixture. The reaction is complete when the aldehyde spot has disappeared (typically 2-4 hours).

    • Causality: TLC is a rapid and effective technique to qualitatively track the consumption of the starting material, preventing unnecessary heating that could lead to byproduct formation.

  • Work-up and Isolation: Once complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystalline solid with two portions of cold ethanol (2 x 10 mL) to remove any soluble impurities.

    • Causality: Washing with cold solvent minimizes the loss of the desired product, which has lower solubility at reduced temperatures, while effectively removing residual reactants and catalyst.

  • Drying & Characterization: Dry the product, (E)-2-(4-bromo-2-methylbenzylidene)malononitrile, in a vacuum oven to a constant weight. Characterize the product by NMR, IR, and melting point analysis. A typical yield for this reaction is >90%.

Protocol 2: Green Chemistry Approach - I₂/K₂CO₃ Catalyzed Condensation

This protocol offers an alternative using a milder and environmentally benign catalytic system at room temperature.[2] It is particularly effective for reaction with ethyl cyanoacetate.

Materials and Equipment:

  • 100 mL Erlenmeyer flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up

Step-by-Step Procedure:

  • Setup: In the flask, combine this compound (1.99 g, 10.0 mmol, 1.0 eq.) and ethyl cyanoacetate (1.13 g, 10.0 mmol, 1.0 eq.) in 25 mL of ethanol.

  • Catalyst Addition: Add potassium carbonate (0.28 g, 2.0 mmol, 0.2 eq.) and molecular iodine (0.25 g, 1.0 mmol, 0.1 eq.) to the mixture.

    • Causality: This system avoids the use of volatile organic amines. The exact mechanism is complex, but it is proposed that iodine acts as a mild Lewis acid to activate the aldehyde, while K₂CO₃ serves as the base to deprotonate the active methylene compound.[2]

  • Reaction Execution: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction via TLC as described in Protocol 1. The reaction is often complete within 1-3 hours.

  • Work-up: Upon completion, pour the reaction mixture into 100 mL of cold water. Add a few drops of saturated sodium thiosulfate solution to quench any remaining iodine (indicated by the disappearance of the brown color).

  • Isolation: The product, ethyl (E)-2-cyano-3-(4-bromo-2-methylphenyl)acrylate, will typically precipitate as a solid. Collect it by vacuum filtration, wash thoroughly with water, and dry.

  • Purification: If necessary, the crude product can be purified by recrystallization from an ethanol/water mixture. Expected yields are generally in the 85-95% range.

Workflow and Applications

The successful synthesis of these substituted α,β-unsaturated systems opens a gateway to a vast chemical space relevant to drug discovery and materials science.

General Experimental Workflow

Sources

Protocol for forming Schiff bases with 4-Bromo-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Synthesis of Novel Schiff Bases from 4-Bromo-2-methylbenzaldehyde for Advanced Research Applications

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Schiff Bases

Schiff bases, characterized by their azomethine or imine functional group (-C=N-), are a cornerstone of modern synthetic chemistry.[1] First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an active carbonyl compound, such as an aldehyde or ketone.[2][3] The versatility of the imine bond, with its nucleophilic nitrogen and electrophilic carbon, provides a rich platform for constructing diverse molecular architectures.[4]

This versatility has led to their widespread application in numerous scientific fields, including catalysis, material science, and particularly in medicinal chemistry.[2][4] Schiff bases and their metal complexes are known to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[4][5][6][7] Their role as intermediates in organic synthesis and their ability to form stable complexes with various metal ions further underscore their significance.[2][8]

This guide focuses specifically on the synthesis of Schiff bases using This compound as the carbonyl precursor. The presence of a bromine atom (an electron-withdrawing group) and a methyl group (an electron-donating group) on the aromatic ring creates a unique electronic environment that can influence the reactivity of the aldehyde and the biological activity of the resulting Schiff base derivatives, making them compelling targets for drug discovery and materials science research.

The Reaction Mechanism: A Stepwise Perspective

The formation of a Schiff base is a reversible reaction that proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[9][10] Understanding this mechanism is critical for optimizing reaction conditions and maximizing yield.

  • Nucleophilic Attack: The process begins with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of this compound. This forms a zwitterionic intermediate.

  • Proton Transfer: A rapid proton transfer from the nitrogen to the oxygen atom occurs, resulting in the formation of a neutral amino alcohol, commonly known as a hemiaminal or carbinolamine.[9][11]

  • Acid Catalysis & Dehydration: In the presence of an acid catalyst, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water).

  • Elimination: The lone pair on the nitrogen atom then forms a double bond with the carbon, expelling the water molecule and yielding a protonated imine.

  • Deprotonation: A final deprotonation step gives the neutral Schiff base and regenerates the acid catalyst.

Controlling the pH is crucial; the reaction is typically favored in slightly acidic conditions.[9] If the medium is too acidic, the amine nucleophile will be protonated, rendering it non-nucleophilic and halting the reaction.

Schiff_Base_Mechanism Reactants This compound + Primary Amine (R-NH₂) Hemiaminal Hemiaminal Intermediate (Carbinolamine) Reactants->Hemiaminal Nucleophilic Addition ProtonatedImine Protonated Imine Hemiaminal->ProtonatedImine Dehydration (Acid-Catalyzed) Product Schiff Base + H₂O ProtonatedImine->Product Deprotonation

Caption: Mechanism of Schiff base formation.

Synthetic Protocols: From Conventional to Green Chemistry

The choice of synthetic methodology can significantly impact reaction time, yield, and environmental footprint. Below are three reliable protocols for synthesizing Schiff bases from this compound, catering to different laboratory capabilities and research philosophies.

Protocol A: Conventional Reflux Synthesis

This is the classical and most widely used method, relying on thermal energy to drive the reaction to completion. It is robust and generally provides good yields.

Materials:

  • This compound

  • Selected primary amine (e.g., aniline, substituted aniline, aliphatic amine)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in absolute ethanol (20-30 mL).

  • Add the primary amine (1.0 equivalent) to the solution.

  • Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.[11][12]

  • Equip the flask with a condenser and reflux the mixture with constant stirring for 4-6 hours.[3] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.[12]

  • If precipitation is slow, the mixture can be poured into crushed ice or cold water to induce crystallization.[12][13]

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., hot ethanol) to obtain the pure Schiff base.[11]

Protocol B: Microwave-Assisted Synthesis

This method utilizes microwave irradiation to dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner products.

Materials:

  • This compound

  • Selected primary amine

  • Ethanol or a solvent-free approach

  • Microwave synthesizer vial

  • Glacial Acetic Acid (optional, often not needed)

Procedure:

  • Place this compound (1.0 equivalent) and the primary amine (1.0 equivalent) into a microwave-safe reaction vial.

  • If using a solvent, add a minimal amount of ethanol (5-10 mL). For a solvent-free reaction, proceed to the next step.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a suitable temperature (e.g., 80-120 °C) and power (e.g., 100-300 W) for 5-15 minutes. Optimization may be required.

  • After the reaction is complete, cool the vial to room temperature.

  • Dissolve the resulting solid in a small amount of hot ethanol.

  • Allow the solution to cool, promoting the crystallization of the pure Schiff base.

  • Filter the product, wash with cold ethanol, and dry.

Comparative Summary of Protocols
ParameterProtocol A: Conventional RefluxProtocol B: Microwave-Assisted
Energy Source Thermal (Heating Mantle)Microwave Irradiation
Typical Time 4 - 6 hours5 - 15 minutes
Solvent Required (e.g., Ethanol)Optional / Minimal
Catalyst Acid catalyst (e.g., Acetic Acid)Often not required
Typical Yield Good to ExcellentExcellent
Advantages Simple setup, widely accessibleRapid, high yield, energy efficient
Disadvantages Long reaction time, higher energy useRequires specialized equipment

Experimental Workflow & Characterization

A systematic workflow is essential for reproducible synthesis and unambiguous product verification.

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification cluster_char 4. Characterization P1 Weigh Reactants (Aldehyde & Amine) P2 Select Solvent & Catalyst P1->P2 R1 Combine Reagents P2->R1 R2 Apply Energy (Heat or Microwave) R1->R2 R3 Monitor via TLC R2->R3 W1 Cool Reaction Mixture R3->W1 W2 Induce Precipitation W1->W2 W3 Vacuum Filtration W2->W3 W4 Recrystallization W3->W4 C1 FT-IR Spectroscopy W4->C1 C2 NMR (¹H, ¹³C) C1->C2 C3 Mass Spectrometry C2->C3

Caption: General experimental workflow for Schiff base synthesis.

Characterization Techniques

Unambiguous characterization is paramount to confirm the successful formation of the desired Schiff base.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This is the primary tool for confirming the formation of the imine bond. Key spectral changes to observe include:

    • Disappearance of the C=O stretching band from the aldehyde (typically ~1700 cm⁻¹).

    • Disappearance of the N-H stretching bands from the primary amine (typically 3300-3500 cm⁻¹).

    • Appearance of a strong C=N stretching band for the imine group (typically in the 1600-1650 cm⁻¹ region).[3][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most diagnostic signal is the appearance of a singlet for the azomethine proton (-CH=N), typically found in the δ 8.0-9.0 ppm range.[15] The disappearance of the aldehyde proton signal (~δ 9.5-10.5 ppm) and the amine protons also confirms the reaction.

    • ¹³C NMR: Look for the appearance of the imine carbon signal, typically in the δ 150-165 ppm range.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compound, verifying that the condensation reaction has occurred as expected.

Applications in Drug Development

Schiff bases derived from substituted benzaldehydes are of significant interest to drug development professionals. The imine linkage is crucial for their biological activity.[9] The lipophilicity introduced by the aromatic rings and the specific substituents (like the bromo and methyl groups in this case) can enhance cell permeability and interaction with biological targets. These compounds have been investigated for a wide range of therapeutic applications:

  • Antimicrobial Agents: Many Schiff bases show potent activity against various strains of bacteria and fungi.[1][5][16]

  • Anticancer Activity: They can induce apoptosis in cancer cells and have been evaluated against various cancer cell lines.[6][14][15]

  • Anti-inflammatory and Analgesic Properties: Certain derivatives have demonstrated significant anti-inflammatory and pain-relieving effects.[4][5]

  • Coordination Chemistry: They act as versatile ligands, forming stable complexes with metal ions. These metal complexes often exhibit enhanced biological activity compared to the free ligands.[2][6][16]

References

  • Mechanism of Schiff base (imine) Formation.
  • Schiff's bases mechanism: Significance and symbolism. [CogniFit] ([Link])
  • Mechanism of formation Schiff base.
  • Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review.
  • Schiff base - Wikipedia. ([Link])
  • Role of Schiff Base in Drug Discovery Research. [Hilaris Publisher] ([Link])
  • Biological applications of Schiff bases: An overview. [GSC Biological and Pharmaceutical Sciences] ([Link])
  • Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates.
  • Synthesis of Schiff Bases. [BYJU'S] ([Link])
  • Recent Applications of Schiff Bases in Biomedical Sciences.
  • Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands.
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
  • Synthesis, Spectral Characterization and Antibacterial Study of Schiff Base Metal Complexes Derived from 4-Bromo-N-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzenesulfonamide. [Asian Journal of Chemistry] ([Link])
  • Synthesis and characterization of novel Schiff base ligands. [International Journal of Chemical Studies] ([Link])
  • Synthesis of Schiff and Mannich bases of new s-triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and as antimicrobial agents. [RSC Publishing] ([Link])
  • Synthesis, Spectral Characterization and Antibacterial Study of a Schiff Base Metal Complexes Derived from 4-Bromo-N-[(E)-(5-chloro-2-hydroxyphenyl) methylidene]benzene- sulfonamide.
  • AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE. [IARJSET] ([Link])
  • Synthesis, Characterization and Antibacterial Activity of Some Schiff Bases Derived from 4-Aminobenzoic Acid. [Rasayan J. Chem] ([Link])
  • Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies.
  • Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. [Al-Nahrain University] ([Link])
  • Synthesis and Characterization of New Schiff Bases of Ethylenediamine and Benzaldehyde Derivatives, Along with Their Iron Complexes. [Semantic Scholar] ([Link])
  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. [PubMed] ([Link])
  • Synthesis and Characterization of some new Schiff base Compounds derived from 4-Amino benzoic acid and study their Biological activity. [Research Journal of Pharmacy and Technology] ([Link])

Sources

The Strategic Utility of 4-Bromo-2-methylbenzaldehyde in the Synthesis of Medically Relevant Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Bromo-2-methylbenzaldehyde as a Versatile Precursor

In the landscape of modern medicinal chemistry and drug development, the efficient construction of complex heterocyclic scaffolds is of paramount importance. This compound, a readily available aromatic aldehyde, has emerged as a valuable and versatile precursor for the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern—a reactive aldehyde group for condensation and cyclization reactions, a bromine atom for cross-coupling functionalization, and a methyl group influencing regioselectivity—provides a powerful toolkit for the synthetic chemist. This technical guide provides an in-depth exploration of the application of this compound in the synthesis of two key classes of heterocycles: quinolines and indazoles, both of which are prominent scaffolds in numerous therapeutic agents. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the significance of the resulting compounds in drug discovery.

Physicochemical Properties and Safety Information

A thorough understanding of the starting material is crucial for successful and safe synthesis. The key properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₈H₇BrO[1]
Molecular Weight 199.04 g/mol [1]
Appearance Solid
Melting Point 30-35 °C
CAS Number 24078-12-4[1]

Safety Precautions: this compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Application in Heterocyclic Synthesis I: The Construction of Quinolines

Quinolines are a prominent class of nitrogen-containing heterocycles found in numerous natural products and synthetic pharmaceuticals with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties. The Friedländer annulation and the Doebner-von Miller reaction are two classical and powerful methods for the synthesis of quinolines, where this compound can serve as a key building block.

The Friedländer Annulation: A Versatile Route to Substituted Quinolines

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[2] While a direct 2-amino-4-bromo-2-methylbenzaldehyde is not the starting material, a plausible synthetic route to a 7-bromo-8-methylquinoline derivative involves the initial synthesis of a 2-aminoaryl ketone which can then undergo a Friedländer reaction.

A more direct approach, however, involves leveraging the reactivity of the aldehyde group in this compound in a modified synthetic sequence.

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product This compound This compound Condensation Condensation This compound->Condensation Base or Acid Catalyst Active Methylene Compound Active Methylene Compound Active Methylene Compound->Condensation Cyclization Cyclization Condensation->Cyclization Intramolecular Aromatization Aromatization Cyclization->Aromatization Dehydration 7-Bromo-8-methylquinoline Derivative 7-Bromo-8-methylquinoline Derivative Aromatization->7-Bromo-8-methylquinoline Derivative

Caption: Conceptual workflow for the synthesis of a 7-bromo-8-methylquinoline derivative.

This protocol is a representative example of a Friedländer-type synthesis.

Materials:

  • This compound

  • Acetone

  • Potassium hydroxide (KOH)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and a slight excess of acetone (1.2 mmol) in ethanol (10 mL).

  • Add a solution of potassium hydroxide (2.0 mmol) in ethanol (5 mL) dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase and purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 7-bromo-2,8-dimethylquinoline.

Expected Yield: 75-85%

The Doebner-von Miller Reaction: An Alternative Pathway

The Doebner-von Miller reaction provides an alternative route to quinolines, typically involving the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[3][4] While not a direct application of this compound as the aldehyde component, it is a key synthetic strategy for quinolines and is included here for completeness in the discussion of quinoline synthesis. The α,β-unsaturated carbonyl compound can be generated in situ from aldehydes or ketones.

Application in Heterocyclic Synthesis II: The Copper-Catalyzed Synthesis of 2H-Indazoles

Indazoles are another class of bicyclic heterocycles that are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[5][6] this compound is an excellent precursor for the synthesis of 2-substituted-2H-indazoles via a copper-catalyzed one-pot, three-component reaction.

Mechanism of the Copper-Catalyzed Three-Component Synthesis

This reaction proceeds through a cascade of condensation, C-N bond formation, and N-N bond formation.[7]

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Key Intermediates cluster_product Product This compound This compound Imine Imine This compound->Imine Condensation Primary Amine Primary Amine Primary Amine->Imine Sodium Azide Sodium Azide Aryl Azide Intermediate Aryl Azide Intermediate Sodium Azide->Aryl Azide Intermediate Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Aryl Azide Intermediate Imine->Aryl Azide Intermediate Cu-catalyzed C-N coupling 2-Aryl-7-methyl-2H-indazole 2-Aryl-7-methyl-2H-indazole Aryl Azide Intermediate->2-Aryl-7-methyl-2H-indazole Intramolecular N-N bond formation (N₂ extrusion)

Sources

The Versatile Role of 4-Bromo-2-methylbenzaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. 4-Bromo-2-methylbenzaldehyde, a seemingly simple aromatic aldehyde, has emerged as a highly versatile and valuable building block in medicinal chemistry. Its unique structural features—a reactive aldehyde group for diverse chemical transformations, a bromine atom that serves as a handle for cross-coupling reactions, and a methyl group that can influence steric and electronic properties—provide a powerful platform for the construction of complex molecular architectures with a wide range of biological activities. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and insights into its role in the synthesis of bioactive molecules.

Core Principles of Reactivity and Synthetic Utility

The utility of this compound in medicinal chemistry stems from the orthogonal reactivity of its functional groups. The aldehyde moiety readily participates in a variety of classical C-C and C-N bond-forming reactions, while the aryl bromide is a prime substrate for modern transition-metal-catalyzed cross-coupling reactions. This dual reactivity allows for a modular and convergent approach to the synthesis of complex drug-like molecules.

Application I: Synthesis of Imidazole-Based Scaffolds

The imidazole nucleus is a privileged scaffold in medicinal chemistry, found in a multitude of approved drugs and clinical candidates. Its ability to act as a hydrogen bond donor and acceptor, as well as its coordination to metallic centers in enzymes, makes it a highly sought-after heterocycle. This compound serves as a key precursor for the synthesis of substituted imidazoles through multicomponent reactions.

Mechanistic Rationale: The Radziszewski Reaction

The Radziszewski reaction and its modern variants provide a straightforward route to tri- and tetra-substituted imidazoles.[1][2] In this reaction, an aldehyde (this compound), a 1,2-dicarbonyl compound (e.g., benzil), and a source of ammonia (e.g., ammonium acetate) condense to form the imidazole ring. The aldehyde component dictates the substituent at the 2-position of the resulting imidazole.

G aldehyde This compound imine Imine Formation aldehyde->imine dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) cyclization Intramolecular Cyclization dicarbonyl->cyclization ammonia Ammonia Source (e.g., NH4OAc) ammonia->imine imine->cyclization dehydration Dehydration cyclization->dehydration imidazole Substituted Imidazole dehydration->imidazole G aldehyde This compound oxidative_addition Oxidative Addition aldehyde->oxidative_addition boronic_acid Aryl/Heteroaryl Boronic Acid transmetalation Transmetalation boronic_acid->transmetalation catalyst Pd(0) Catalyst catalyst->oxidative_addition base Base (e.g., K2CO3) base->transmetalation oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->catalyst Regeneration biaryl Biaryl Benzaldehyde Derivative reductive_elimination->biaryl G aldehyde This compound imine_formation Imine Formation aldehyde->imine_formation amine Primary or Secondary Amine amine->imine_formation reducing_agent Reducing Agent (e.g., NaBH4) reduction In situ Reduction reducing_agent->reduction imine_formation->reduction final_amine Substituted Benzylamine reduction->final_amine

Sources

Application Notes and Protocols for the Wittig Reaction of 4-Bromo-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Strategic Importance of the Wittig Reaction in Arylalkene Synthesis

The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds with exceptional regiochemical control.[1][2] This olefination reaction, which converts aldehydes or ketones into alkenes, proceeds through the interaction of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent.[1][3][4] The immense synthetic utility of this reaction is underscored by its broad functional group tolerance and its capacity to assemble complex molecular architectures from readily available precursors.[1][5][6]

This application note provides a comprehensive, step-by-step guide for the Wittig reaction of 4-Bromo-2-methylbenzaldehyde. The resulting product, a substituted stilbene derivative, serves as a valuable building block in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol with explanations for each procedural choice, and outline the necessary characterization and purification techniques. This document is intended for researchers, scientists, and professionals in drug development who seek a practical and scientifically rigorous guide to this essential transformation.

Mechanistic Overview: A Tale of Two Intermediates

The currently accepted mechanism of the Wittig reaction involves a direct [2+2] cycloaddition between the phosphorus ylide and the carbonyl compound, forming a transient four-membered ring intermediate known as an oxaphosphetane.[1][3][7] This intermediate then collapses in a reverse [2+2] cycloaddition to yield the desired alkene and the highly stable triphenylphosphine oxide, the formation of which is a major thermodynamic driving force for the reaction.[5][8]

An earlier proposed mechanism involving a zwitterionic betaine intermediate is now considered less likely for lithium-salt-free reactions, though betaines can play a role under certain conditions, such as in the Schlosser modification which allows for the selective formation of E-alkenes.[1][3] The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide. Stabilized ylides, typically bearing an electron-withdrawing group, tend to favor the formation of the E-alkene, while non-stabilized ylides generally lead to the Z-alkene.[3][4]

Experimental Protocol: Synthesis of 4-Bromo-2-methyl-stilbene derivative

This protocol details the synthesis of a stilbene derivative from this compound and a suitable phosphonium salt. The procedure is divided into two main stages: the in situ generation of the phosphorus ylide and the subsequent Wittig reaction with the aldehyde.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )AmountMolesNotes
Benzyltriphenylphosphonium chlorideC₂₅H₂₂ClP388.871.0 g2.57 mmolStarting material for ylide formation.
This compoundC₈H₇BrO199.040.51 g2.56 mmolThe electrophilic partner.[9]
n-Butyllithium (n-BuLi)C₄H₉Li64.061.03 mL2.57 mmol2.5 M solution in hexanes. Strong base.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1120 mL-Reaction solvent. Must be dry.
Diethyl ether (anhydrous)(C₂H₅)₂O74.12As needed-For washing and extraction.
Saturated aqueous NH₄Cl--As needed-For quenching the reaction.
Saturated aqueous NaCl (Brine)--As needed-For washing.
Anhydrous MgSO₄ or Na₂SO₄--As needed-For drying the organic phase.

Safety Precautions:

  • n-Butyllithium is a pyrophoric liquid and reacts violently with water. [10][11][12] It should be handled under an inert atmosphere (e.g., argon or nitrogen) using proper syringe techniques.[13] Always wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.[14] Have a Class D fire extinguisher readily available.

  • All other reagents and solvents should be handled in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[10]

Step-by-Step Procedure

Part 1: Generation of the Phosphorus Ylide

  • Preparation of the Reaction Vessel: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (argon or nitrogen). Allow the flask to cool to room temperature under the inert atmosphere. This step is crucial to remove any adsorbed water that would quench the n-BuLi.

  • Addition of Phosphonium Salt: Add benzyltriphenylphosphonium chloride (1.0 g, 2.57 mmol) to the flask.

  • Solvent Addition: Add anhydrous THF (15 mL) to the flask via a syringe. Stir the suspension at room temperature.

  • Cooling: Cool the flask to 0 °C using an ice-water bath. This is to control the exothermic reaction upon addition of the strong base.

  • Ylide Formation: Slowly add n-butyllithium (1.03 mL of a 2.5 M solution in hexanes, 2.57 mmol) dropwise to the stirred suspension via a syringe.[2][15] A characteristic deep orange or reddish color should develop, indicating the formation of the ylide. Stir the mixture at 0 °C for 30 minutes.

Part 2: The Wittig Reaction

  • Aldehyde Addition: Dissolve this compound (0.51 g, 2.56 mmol) in anhydrous THF (5 mL) in a separate flame-dried flask under an inert atmosphere. Transfer this solution to the ylide solution at 0 °C via a cannula or syringe.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of hexanes and ethyl acetate.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (15 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether (20 mL) and water (20 mL). Shake the funnel, venting frequently. Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL).[16]

  • Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification and Characterization

The crude product will be a mixture of the desired stilbene derivative and triphenylphosphine oxide.

  • Purification: The most common method for removing triphenylphosphine oxide is column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.[17] Alternatively, for non-polar products, suspending the crude mixture in a non-polar solvent like hexanes or a mixture of hexanes and a small amount of ether can cause the more polar triphenylphosphine oxide to precipitate, which can then be removed by filtration.[8][17] Recrystallization from a suitable solvent system (e.g., ethanol/water) can further purify the product.[16]

  • Characterization: The purified product should be characterized by:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product. The vinylic protons in the ¹H NMR spectrum will show characteristic coupling constants that can be used to determine the stereochemistry (E vs. Z) of the double bond.[18]

    • Mass Spectrometry: To determine the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To confirm the presence of the alkene C=C stretch and the absence of the aldehyde C=O stretch from the starting material.

Visualizing the Workflow

Wittig_Reaction_Workflow cluster_ylide_formation Part 1: Ylide Formation cluster_wittig_reaction Part 2: Wittig Reaction cluster_workup Part 3: Workup & Purification reagents Benzyltriphenylphosphonium Chloride Anhydrous THF cooling1 Cool to 0 °C reagents->cooling1 base_add Add n-BuLi cooling1->base_add ylide Phosphorus Ylide (Deep Orange/Red Solution) base_add->ylide reaction Combine and Stir (Room Temp, 2-4h) ylide->reaction Add Aldehyde Solution aldehyde This compound in Anhydrous THF aldehyde->reaction quenching Quench with sat. NH4Cl reaction->quenching extraction Extraction with Et2O quenching->extraction drying Dry and Concentrate extraction->drying purification Column Chromatography / Recrystallization drying->purification product Purified Stilbene Derivative purification->product

Caption: Workflow for the Wittig reaction of this compound.

Conclusion

The Wittig reaction remains an indispensable tool for the synthesis of alkenes. The protocol detailed herein for the reaction of this compound provides a robust and reproducible method for obtaining the corresponding stilbene derivative. By understanding the underlying mechanism and adhering to the procedural and safety guidelines, researchers can confidently employ this reaction in their synthetic endeavors. The key to a successful Wittig reaction lies in the careful exclusion of moisture during the ylide formation and the effective purification of the product from the triphenylphosphine oxide byproduct.

References

  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
  • Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism.
  • Environmental Health and Safety, University of Arkansas. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium.
  • Wikipedia. (n.d.). Wittig reaction.
  • Chemistry Notes. (2022, January 30). Wittig Reaction Mechanism and Applications.
  • OpenStax. (2023, September 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. In Organic Chemistry.
  • Refubium - Freie Universität Berlin. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives.
  • Paul, S., et al. (2018). Synthetic approaches toward stilbenes and their related structures. RSC Advances, 8(1), 1-22. [Link]
  • Vontobel, P. H. V., et al. (2025, October 8). Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA. RSC Advances, 15, 12345-12356. [Link]
  • Nerz, J. (2012, March 30). The Wittig Reaction Synthesis of Stlbene [Video]. YouTube. [Link]
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - Butyl Lithium.
  • Molander, G. A., & Brown, G. A. (2006). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters, 8(13), 2771–2774. [Link]
  • A. A. G. (2011). 1 Stilbenes Preparation and Analysis. In Stilbenes. Wiley-VCH.
  • ResearchGate. (2017, February 2). What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction?
  • University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
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  • Organic Chemistry Portal. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • O'Brien, C. J., & Tellez, J. L. (2012). Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Organic & Biomolecular Chemistry, 10, 1234-1239.
  • European Patent Office. (n.d.). Workup of Wittig reaction products - EP 0630877 B1.
  • Wikipedia. (n.d.). Wittig reagents.
  • California State University, Sacramento. (n.d.). Synthesis of an Alkene via the Wittig Reaction.
  • Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
  • Chemistry Stack Exchange. (2020, June 26). Reagent choice in the formation of Wittig reagent.
  • Weizman, H. (2007). Solvent Free Wittig Reactions.
  • Leung, S. H., & Angel, S. A. (2004). Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment.
  • PubChem. (n.d.). 4-Bromostilbene.
  • Beyond Benign. (n.d.). Wittig Reaction.
  • University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Yulizar, Y., et al. (2017). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Journal of Physics: Conference Series, 845, 012013. [Link]
  • SpectraBase. (n.d.). trans-4-Bromostilbene - Optional[MS (GC)] - Spectrum.

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Introduction: The Strategic Importance of 4-Bromo-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Large-Scale Synthesis of 4-Bromo-2-methylbenzaldehyde

This compound (CAS No. 24078-12-4) is a highly versatile bifunctional aromatic compound.[1][2] Its structure, featuring an aldehyde group for nucleophilic additions and a bromo-substituent for cross-coupling reactions, makes it an invaluable building block in organic synthesis.[3] This intermediate is pivotal in the development of pharmaceuticals, agrochemicals, and fine chemicals, where precise molecular architecture is paramount for biological activity and material properties.[4] The demand for robust, scalable, and economically viable synthetic routes is therefore of critical importance to researchers and professionals in the drug development and chemical manufacturing sectors.

This guide provides a detailed examination of two field-proven, large-scale synthetic strategies for producing this compound, moving beyond simple procedural lists to explain the underlying chemical principles and rationale that govern each step.

Comparative Analysis of Scalable Synthetic Strategies

For industrial-scale production, an ideal synthetic route must prioritize yield, purity, cost-effectiveness, safety, and control over regioselectivity. After a thorough review of available methodologies, two primary strategies emerge as superior for the synthesis of this compound:

  • Route A: Multi-step Synthesis from 2-Methylaniline. This classic approach offers unparalleled control over the substitution pattern on the aromatic ring, ensuring the desired isomer is formed exclusively. It proceeds via a stable nitrile intermediate.

  • Route B: Two-Step Oxidation from 4-Bromo-2-methyltoluene. This route is more convergent and utilizes the Sommelet reaction, a well-established method for converting benzylic halides into aldehydes.

Direct bromination of 2-methylbenzaldehyde is generally avoided on a large scale due to the conflicting directing effects of the methyl (ortho-, para-directing) and aldehyde (meta-directing) groups, which would lead to a mixture of isomers requiring costly separation. Similarly, formylation of 3-bromotoluene presents significant regioselectivity challenges.[5]

The following sections provide detailed protocols and scientific justification for the two most viable industrial routes.

Route A: Synthesis via Diazotization and Nitrile Reduction

This bottom-up approach builds the molecule from a simple, commercially available starting material, 2-methylaniline (o-toluidine). The sequence of reactions guarantees the precise placement of the bromo and eventual formyl groups, making it a highly reliable, albeit multi-step, process for large-scale production.

Workflow Diagram: Route A

Route_A_Workflow cluster_0 Step 1: Protection & Bromination cluster_1 Step 2: Deprotection & Diazotization cluster_2 Step 3: Sandmeyer Cyanation cluster_3 Step 4: Selective Reduction A 2-Methylaniline B N-(2-methylphenyl)acetamide A->B Acetic Anhydride (Protection) C N-(4-bromo-2-methylphenyl)acetamide B->C Br2, Acetic Acid (Bromination) D 4-Bromo-2-methylaniline C->D Acidic Hydrolysis (Deprotection) E Diazonium Salt Intermediate D->E NaNO2, HCl (aq) 0-5 °C F 4-Bromo-2-methylbenzonitrile E->F CuCN, KCN Heat G This compound F->G 1. DIBAL-H, Toluene, -78 °C 2. Aqueous Workup

Caption: Synthetic pathway from 2-Methylaniline to the target aldehyde.

Step-by-Step Protocols and Scientific Rationale

Part 1: Synthesis of 4-Bromo-2-methylaniline

This precursor is synthesized in three stages from 2-methylaniline.[6]

  • Amine Protection: The highly activating amino group of 2-methylaniline is first protected as an acetamide. This is crucial for two reasons: it moderates the reactivity of the aromatic ring to prevent polybromination and sterically hinders the ortho position, favoring bromination at the para position.

  • Regioselective Bromination: The N-(2-methylphenyl)acetamide is brominated. The acetamido group is a powerful ortho-, para-director. Since the position ortho to the acetamido group is sterically hindered by the adjacent methyl group, bromination occurs almost exclusively at the para position.

  • Deprotection: The acetamide is hydrolyzed under acidic conditions to reveal the amine, yielding 4-bromo-2-methylaniline.

Part 2: Sandmeyer Reaction for 4-Bromo-2-methylbenzonitrile

This stage converts the primary aromatic amine into a nitrile group, which is an excellent precursor to an aldehyde.

  • Expertise & Experience: The Sandmeyer reaction is a cornerstone of industrial aromatic chemistry. The conversion of an amine to a diazonium salt, followed by displacement with a copper(I) cyanide catalyst, is a robust and well-understood transformation.[7]

Protocol A.1: Diazotization of 4-Bromo-2-methylaniline

ParameterValue/ReagentRationale
Reactants 4-Bromo-2-methylaniline, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl)Formation of nitrous acid in situ from NaNO₂ and HCl is standard practice for safety and reactivity.
Solvent Water, HCl (aq)The diazonium salt is soluble and stable in cold, acidic aqueous solution.
Temperature 0–5 °CDiazonium salts are unstable and can decompose explosively at higher temperatures. Strict temperature control is critical for safety and yield.

Procedure:

  • A solution of 4-bromo-2-methylaniline (1.0 eq) is prepared in aqueous hydrochloric acid (approx. 3.0 eq) in a jacketed reactor.

  • The mixture is cooled to 0–5 °C using a chiller.

  • A pre-cooled aqueous solution of sodium nitrite (1.05 eq) is added slowly subsurface while vigorously stirring, ensuring the temperature does not exceed 5 °C.

  • The reaction is monitored for the absence of the starting amine (starch-iodide paper test for excess nitrous acid). The resulting cold diazonium salt solution is used immediately in the next step.

Protocol A.2: Cyanation to 4-Bromo-2-methylbenzonitrile

ParameterValue/ReagentRationale
Reactants Diazonium Salt Solution, Copper(I) Cyanide (CuCN), Potassium Cyanide (KCN)CuCN is the catalyst for the Sandmeyer reaction. KCN is used to form the soluble tetracyanocuprate(I) complex [Cu(CN)₄]³⁻, which is the active species.
Solvent WaterThe reaction is typically performed in the aqueous medium from the diazotization step.
Temperature 60–70 °CThe displacement reaction requires thermal energy to proceed at a practical rate and to drive off nitrogen gas.

Procedure:

  • In a separate reactor, a solution of CuCN (1.2 eq) and KCN (2.5 eq) in water is prepared and heated to 60 °C.

  • The cold diazonium salt solution from Protocol A.1 is added slowly to the hot copper cyanide solution. Vigorous evolution of nitrogen gas will occur.

  • After the addition is complete, the reaction mixture is held at 70 °C for 1-2 hours to ensure the reaction goes to completion.

  • The mixture is cooled, and the solid product is isolated by filtration, washed with water, and then a dilute sodium hydroxide solution to remove any impurities. The crude product is typically purified by recrystallization from an alcohol/water mixture.

Part 3: DIBAL-H Reduction to this compound

The final step is the selective reduction of the nitrile to the aldehyde.

  • Trustworthiness: Diisobutylaluminum hydride (DIBAL-H) is a highly reliable and selective reducing agent for this transformation.[8] At low temperatures, it reduces nitriles to an intermediate imine-aluminum complex. This complex is stable at low temperatures but is readily hydrolyzed to the aldehyde upon aqueous workup.[9][10] Over-reduction to the amine is prevented by the stoichiometry and low temperature.

Protocol A.3: Reduction of 4-Bromo-2-methylbenzonitrile

ParameterValue/ReagentRationale
Reactant 4-Bromo-2-methylbenzonitrileThe nitrile is the substrate for reduction.
Reducing Agent Diisobutylaluminum hydride (DIBAL-H), 1.0 M solution in tolueneDIBAL-H is a bulky hydride source that allows for the partial reduction of the nitrile.[11]
Solvent Anhydrous TolueneAn inert, aprotic solvent is required as DIBAL-H reacts violently with water and protic solvents.
Temperature -78 °C (Dry ice/acetone bath)Essential for stopping the reaction at the intermediate imine stage and preventing over-reduction.
Workup Methanol, followed by aqueous acid (e.g., 2M HCl)Methanol quenches excess DIBAL-H. Acidic workup hydrolyzes the imine intermediate to the final aldehyde product.

Procedure:

  • A solution of 4-bromo-2-methylbenzonitrile (1.0 eq) in anhydrous toluene is charged to a dry, inerted reactor.

  • The solution is cooled to -78 °C.

  • DIBAL-H solution (1.1–1.2 eq) is added dropwise over 1-2 hours, maintaining the internal temperature below -70 °C.

  • The reaction is stirred at -78 °C for an additional 2-3 hours. Progress is monitored by TLC or HPLC.

  • Upon completion, the reaction is cautiously quenched by the slow addition of methanol (1.5 eq) at -78 °C.

  • The mixture is allowed to warm to room temperature, and then 2M HCl is added. The mixture is stirred vigorously for 1 hour to ensure complete hydrolysis.

  • The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude aldehyde can be purified by vacuum distillation or recrystallization.

Route B: Synthesis via the Sommelet Reaction

This route begins with 4-bromo-2-methyltoluene, which can be prepared via the bromination of 2-methyltoluene. The key steps involve creating a reactive benzylic halide and then converting it to the aldehyde using hexamine.

Workflow Diagram: Route B

Route_B_Workflow cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Sommelet Reaction A 4-Bromo-2-methyltoluene B 4-Bromo-2-(bromomethyl)toluene A->B NBS, AIBN CCl4, Reflux C Hexaminium Salt Intermediate B->C Hexamine (C6H12N4) Chloroform D This compound C->D H2O, Heat (Hydrolysis)

Caption: Synthetic pathway from 4-Bromo-2-methyltoluene via the Sommelet Reaction.

Step-by-Step Protocols and Scientific Rationale

Part 1: Benzylic Bromination of 4-Bromo-2-methyltoluene

The first step is to selectively brominate the methyl group.

  • Expertise & Experience: Free-radical halogenation is the standard method for functionalizing a benzylic position. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation on a large scale because it is a solid, making it safer and easier to handle than liquid bromine. It provides a low, constant concentration of Br₂ through its reaction with trace HBr, which suppresses unwanted aromatic bromination. A radical initiator like AIBN (azobisisobutyronitrile) is required to start the chain reaction.

Protocol B.1: Synthesis of 4-Bromo-2-(bromomethyl)toluene

ParameterValue/ReagentRationale
Reactants 4-Bromo-2-methyltoluene, N-Bromosuccinimide (NBS)NBS is a selective source of bromine radicals for allylic and benzylic bromination.
Initiator Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)A thermal radical initiator is required to begin the halogenation chain reaction.
Solvent Carbon Tetrachloride (CCl₄) or ChlorobenzeneAn inert, non-polar solvent that can be heated to reflux to facilitate radical initiation. Chlorobenzene is a more modern and less toxic alternative to CCl₄.
Conditions Reflux, under inert atmosphere (N₂)Heat is required to decompose the AIBN initiator. Inert atmosphere prevents side reactions.

Procedure:

  • To a reactor charged with 4-bromo-2-methyltoluene (1.0 eq) in chlorobenzene, add NBS (1.05 eq).

  • Add a catalytic amount of AIBN (0.02 eq).

  • Heat the mixture to reflux (approx. 132 °C for chlorobenzene) and maintain for 2-4 hours. The reaction can be monitored by observing the dense succinimide byproduct, which floats to the surface upon completion.

  • Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution to remove any residual bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The crude 4-bromo-2-(bromomethyl)toluene is often used in the next step without further purification.

Part 2: The Sommelet Reaction

This classic named reaction converts the benzylic bromide into the target aldehyde.[12]

  • Trustworthiness: The Sommelet reaction proceeds in two main stages: formation of a quaternary ammonium salt with hexamine, followed by hydrolysis to the aldehyde.[13][14] It is a reliable one-pot method for this specific transformation.

Protocol B.2: Synthesis of this compound

ParameterValue/ReagentRationale
Reactants 4-Bromo-2-(bromomethyl)toluene, Hexamethylenetetramine (Hexamine)Hexamine acts as both the alkylation agent to form the salt and the oxidant in the subsequent hydrolysis step.
Solvent 50-60% Aqueous Ethanol or Acetic AcidA protic solvent system is required for the final hydrolysis step that forms the aldehyde.
Conditions RefluxHeat is required for both the formation of the hexaminium salt and its subsequent hydrolysis.

Procedure:

  • Dissolve 4-bromo-2-(bromomethyl)toluene (1.0 eq) and hexamine (1.2 eq) in 60% aqueous ethanol.

  • Heat the solution to reflux and maintain for 4-6 hours. The reaction initially forms the hexaminium salt, which then hydrolyzes in situ.

  • After the reflux period, add concentrated hydrochloric acid and continue to heat for another 30 minutes to ensure complete hydrolysis of any imine intermediates.

  • Cool the reaction mixture and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation or recrystallization.

Conclusion

Both Route A and Route B represent robust and scalable methods for the synthesis of this compound.

  • Route A (from 2-Methylaniline) offers superior control of regiochemistry, making it ideal for applications where isomeric purity is of the utmost importance. While it involves more steps, each transformation is high-yielding and well-understood, minimizing purification challenges.

  • Route B (from 4-Bromo-2-methyltoluene) is more convergent. However, it relies on a free-radical bromination which can sometimes lead to minor side products, and the Sommelet reaction can occasionally have variable yields depending on the substrate.

The choice between these routes on an industrial scale will depend on factors such as the cost and availability of starting materials, equipment capabilities (especially for low-temperature reactions like the DIBAL-H reduction), and the final purity requirements of the product.

References

  • US4622429A - Process for the preparation of substituted benzaldehydes - Google P
  • EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes - Google P
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  • Diisobutylaluminum Hydride (DIBAL-H) - Common Organic Chemistry Reagents
  • Sommelet Reaction - Name-Reaction.com
  • Understanding this compound Synthesis and Properties (CAS 24078-12-4) - NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis of methyl 4-bromo-2-methylbenzo
  • DIBAL Reducing Agent - Chemistry Steps
  • Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles - Master Organic Chemistry
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  • The Sommelet Reaction - Organic Reactions
  • Conversion of Benzal Halides to Benzaldehydes in the Presence of Aqueous Dimethylamine - Organic Chemistry Portal
  • Mastering Organic Synthesis: A Deep Dive into this compound (CAS 24078-12-4) - NINGBO INNO PHARMCHEM CO.,LTD.
  • US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google P
  • Application Notes and Protocols: Sommelet Reaction for the Preparation of 2-Methylbenzaldehyde - Benchchem
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - ACS Public
  • Sommelet reaction - Wikipedia
  • Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google P
  • Application Notes and Protocols: 4-Bromo-2-methylbenzonitrile in Agrochemical Synthesis - Benchchem
  • How is preparation and application of 4-Bromobenzaldehyde in synthesis achieved? - Chemsrc.com
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - ACS Public
  • 2-Bromo-4-methylbenzonitrile - N
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Purification of 4-Bromo-2-methylbenzaldehyde via Recrystallization: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive guide to the purification of 4-bromo-2-methylbenzaldehyde, a key intermediate in pharmaceutical and fine chemical synthesis, using the technique of recrystallization. We delve into the fundamental principles of recrystallization, guiding the reader through a systematic approach to solvent selection, and present a detailed, step-by-step protocol for achieving high purity. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their purification strategies for substituted benzaldehydes.

Introduction: The Critical Role of Purity in Synthesis

This compound is a valuable building block in organic synthesis, its aldehyde functionality and substituted aromatic ring making it a versatile precursor for a wide array of more complex molecules. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, decreased yields, and complications in the purification of downstream products. Recrystallization is a powerful and economical technique for purifying solid organic compounds, leveraging differences in solubility to separate the desired compound from its impurities.[1] This process involves dissolving the impure solid in a hot solvent and then allowing the solution to cool, whereupon the desired compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor.[2]

The Science of Recrystallization: A Self-Validating System

The success of recrystallization hinges on the selection of an appropriate solvent system. An ideal solvent will exhibit high solubility for the compound of interest at elevated temperatures and low solubility at cooler temperatures.[3] Conversely, the impurities should either be highly soluble at all temperatures or sparingly soluble even when hot. This differential solubility is the cornerstone of the purification process.

Solvent Selection: The Key to a Successful Purification

A systematic approach to solvent selection is crucial for developing a robust recrystallization protocol. The principle of "like dissolves like" provides a useful starting point; a compound's polarity should be matched with that of the solvent. Given the structure of this compound, a range of organic solvents with varying polarities should be considered.

A preliminary solubility screen is the most effective method for identifying a suitable solvent. This involves testing the solubility of a small amount of the crude this compound in various solvents at both room temperature and at the solvent's boiling point.

Table 1: Hypothetical Solubility Screening of this compound

SolventPolaritySolubility at Room Temp. (25°C)Solubility at Boiling PointSuitability for Recrystallization
HexaneNon-polarInsolubleSparingly SolublePoor
TolueneNon-polarSparingly SolubleSolublePotentially Good
Ethyl AcetatePolar aproticSolubleVery SolublePoor
AcetonePolar aproticVery SolubleVery SolubleUnsuitable
IsopropanolPolar proticSparingly SolubleVery SolubleExcellent Candidate
EthanolPolar proticSolubleVery SolublePoor
MethanolPolar proticSolubleVery SolublePoor
WaterVery PolarInsolubleInsolubleUnsuitable

Based on this hypothetical screening, isopropanol emerges as an excellent candidate for the recrystallization of this compound. It demonstrates the desired solubility profile: sparingly soluble at room temperature and very soluble at its boiling point. This significant difference in solubility across the temperature range is predictive of a high recovery of the purified compound upon cooling.

Experimental Protocol: A Step-by-Step Guide

This protocol details the purification of crude this compound using isopropanol as the recrystallization solvent.

Materials and Equipment
  • Crude this compound

  • Isopropanol (reagent grade)

  • Erlenmeyer flasks (appropriate sizes)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

  • Drying oven or desiccator

Safety Precautions
  • This compound is a skin, eye, and respiratory irritant.[4][5] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Isopropanol is flammable. Avoid open flames and use a hot plate for heating.

Recrystallization Workflow

Recrystallization_Workflow A Dissolution of Crude Compound B Hot Filtration (Optional) A->B Remove insoluble impurities C Slow Cooling & Crystallization A->C No insoluble impurities B->C D Isolation of Crystals C->D Vacuum filtration E Washing of Crystals D->E Remove mother liquor F Drying of Pure Crystals E->F

Caption: Workflow for the purification of this compound.

Detailed Procedure
  • Dissolution: Place the crude this compound into an Erlenmeyer flask of appropriate size. Add a magnetic stir bar. In a separate flask, heat the isopropanol on a hot plate to its boiling point. Add the hot isopropanol to the crude solid portion-wise with continuous stirring until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[2]

  • Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature on a benchtop, undisturbed. Slow cooling is essential for the formation of large, well-defined crystals, which are less likely to trap impurities.[6] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter flask.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual mother liquor containing dissolved impurities.

  • Drying: Carefully transfer the purified crystals to a watch glass and dry them in a vacuum oven at a low temperature or in a desiccator until a constant weight is achieved.

Characterization of Purified Product

The purity of the recrystallized this compound should be assessed to validate the effectiveness of the purification.

Table 2: Characterization Data of this compound

PropertyValueSource
Molecular FormulaC₈H₇BrO[4]
Molecular Weight199.05 g/mol [3]
Melting Point25 °C[3]
AppearanceSolid at <25°C, Liquid at >25°C[3]

A sharp melting point close to the literature value is a good indicator of high purity. Further analysis by techniques such as ¹H NMR, ¹³C NMR, and GC-MS can provide a more comprehensive assessment of purity.

Troubleshooting Common Recrystallization Issues

IssuePossible CauseSuggested Solution
No crystals form upon cooling Too much solvent was added.Boil off some of the solvent to concentrate the solution and allow it to cool again.
Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.
Add a seed crystal of the pure compound.
Oiling out The compound is insoluble in the solvent at its boiling point, or the solution is supersaturated.Reheat the solution and add more solvent until the oil dissolves. Allow to cool slowly.
The melting point of the compound is lower than the boiling point of the solvent.Choose a solvent with a lower boiling point.
Low recovery of purified product Too much solvent was used.Concentrate the mother liquor and cool to obtain a second crop of crystals.
Premature crystallization during hot filtration.Ensure the funnel and receiving flask are pre-warmed.
The compound is significantly soluble in the cold solvent.Cool the solution in an ice-salt bath for a longer period.

Conclusion

Recrystallization is a highly effective and versatile technique for the purification of this compound. A systematic approach to solvent selection, coupled with a carefully executed protocol, can yield a product of high purity, which is essential for its successful application in research and development. The principles and procedures outlined in this application note provide a solid foundation for the purification of this and other similar solid organic compounds.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
  • University of Colorado Boulder. (n.d.). Crystallization - Organic Chemistry.
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. RSC Education.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • SOP: CRYSTALLIZATION. (n.d.).
  • Aakash. (n.d.). Crystallization: Definition, Principle, Demonstration & Application - Chemistry.
  • Chemistry LibreTexts. (2022, April 7). 3: Crystallization.

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Application Notes and Protocols for the Quantitative Analysis of 4-Bromo-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of Quantifying 4-Bromo-2-methylbenzaldehyde

This compound is a key chemical intermediate in the synthesis of a variety of pharmaceutical compounds and other fine chemicals.[1] Its purity and concentration are critical parameters that can significantly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for the precise quantification of this compound are essential for quality control in research, development, and manufacturing processes.

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The methodologies presented herein are designed to deliver accurate, reproducible, and reliable results, ensuring the integrity of your research and manufacturing workflows.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an analyte is fundamental to the development of effective analytical methods.

PropertyValueSource
Molecular Formula C₈H₇BrO[1]
Molecular Weight 199.04 g/mol [1]
CAS Number 24078-12-4[1]
Appearance White to light yellow crystalline powder[2]
Melting Point 30-35 °C[3]

High-Performance Liquid Chromatography (HPLC) for Potency and Purity

Reverse-phase HPLC with UV detection is a powerful and widely adopted technique for the quantification of aromatic aldehydes such as this compound. This method offers excellent resolution, sensitivity, and specificity, making it ideal for both potency determination and impurity profiling. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.[4]

Causality in Method Design

The selection of a C18 column is predicated on its hydrophobic nature, which provides strong retention for the moderately nonpolar this compound. The use of a gradient elution with acetonitrile and water allows for the efficient separation of the target analyte from potential impurities with varying polarities. The addition of a small amount of formic or phosphoric acid to the mobile phase is crucial for protonating any residual silanols on the stationary phase, which minimizes peak tailing and improves peak shape.[4][5] UV detection at 254 nm is chosen as it is a common wavelength for detecting aromatic compounds, providing a good balance of sensitivity and selectivity.

Experimental Protocol: HPLC

Objective: To quantify this compound and assess its purity using a reverse-phase HPLC method.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

Materials:

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (analytical grade)

  • Methanol (HPLC grade) for sample preparation

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid or Phosphoric Acid
Gradient 50% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 50% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • From the stock solution, prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution with the initial mobile phase composition (50:50 Water:Acetonitrile).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

    • Inject the prepared standards and samples.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Method Validation (as per ICH Q2(R1) Guidelines)

For a method to be considered reliable, it must be validated. The following parameters should be assessed:

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy Recovery of 98-102%
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1

A comprehensive validation report should be generated to document the performance of the method.[6]

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation (1-100 µg/mL) HPLC_System HPLC System (C18 Column, UV 254 nm) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Dissolve & Filter) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve (Peak Area vs. Conc.) Data_Acquisition->Calibration_Curve Concentration_Det Concentration Determination Data_Acquisition->Concentration_Det Calibration_Curve->Concentration_Det GCMS_Workflow cluster_prep Preparation & Derivatization cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation (0.1-10 µg/mL in Hexane) Derivatization Derivatization with PFBHA (70°C for 30 min) Standard_Prep->Derivatization Sample_Prep Sample Preparation (Dissolve in Hexane) Sample_Prep->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction GCMS_System GC-MS System (DB-5ms Column, EI Mode) Extraction->GCMS_System Data_Acquisition Data Acquisition (Scan 50-400 m/z) GCMS_System->Data_Acquisition Calibration_Curve Calibration Curve (Ion Peak Area vs. Conc.) Data_Acquisition->Calibration_Curve Concentration_Det Concentration Determination Data_Acquisition->Concentration_Det Calibration_Curve->Concentration_Det UVVis_Workflow cluster_prep Preparation & Derivatization cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation (1-15 µg/mL) Derivatization Derivatization with DNPH Standard_Prep->Derivatization Sample_Prep Sample Preparation Sample_Prep->Derivatization UVVis_Spectro UV-Vis Spectrophotometer Derivatization->UVVis_Spectro Absorbance_Measure Measure Absorbance at λmax UVVis_Spectro->Absorbance_Measure Calibration_Curve Calibration Curve (Absorbance vs. Conc.) Absorbance_Measure->Calibration_Curve Concentration_Det Concentration Determination Absorbance_Measure->Concentration_Det Calibration_Curve->Concentration_Det

Sources

Application Notes and Protocols: The Strategic Role of 4-Bromo-2-methylbenzaldehyde in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-2-methylbenzaldehyde (CAS: 24078-12-4) has emerged as a cornerstone in modern medicinal chemistry and drug development.[1][2] Its value lies in a synthetically powerful bifunctional architecture: a reactive aldehyde group poised for constructing heterocyclic systems and introducing diverse functionalities, and an aryl bromide that serves as a versatile handle for palladium-catalyzed cross-coupling reactions.[1] This unique combination allows for a modular and strategic approach to building molecular complexity, making it an indispensable starting material for the synthesis of a wide range of bioactive molecules, including potent kinase inhibitors and novel antifungal agents.[3][4] This document provides an in-depth guide for researchers, scientists, and drug development professionals, detailing the core reactivity of this compound and providing field-proven protocols for its application in the synthesis of high-value pharmaceutical scaffolds.

Caption: Chemical structure and properties of this compound.

Core Reactivity and Synthetic Potential

The synthetic utility of this compound is rooted in the orthogonal reactivity of its two primary functional groups. This allows for sequential or tandem reactions where one group can be manipulated while the other remains intact for subsequent transformations, a crucial strategy in multi-step synthesis.

The Aldehyde Functionality: A Gateway to Heterocycles

The aldehyde group is a potent electrophile, making it a primary site for nucleophilic attack. This reactivity is harnessed to build carbon-carbon and carbon-nitrogen bonds, which are fundamental steps in the assembly of many bioactive scaffolds.

  • Schiff Base Formation and Reductive Amination: Condensation with primary or secondary amines yields imines (Schiff bases), which can be reduced in situ to form stable secondary or tertiary amines. This is a highly reliable method for introducing nitrogen-containing side chains or for constructing nitrogen-based heterocycles.[1][5]

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) under basic catalysis leads to the formation of a new carbon-carbon double bond, typically yielding an α,β-unsaturated product. This is a classic strategy for synthesizing coumarins and other important heterocyclic systems.[6]

  • Wittig Reaction: Allows for the conversion of the aldehyde into an alkene, providing a route to extend carbon chains with precise control over the geometry of the newly formed double bond.[1]

The Aryl Bromide Moiety: A Hub for Cross-Coupling

The bromine atom on the aromatic ring is an excellent leaving group in palladium-catalyzed cross-coupling reactions. This functionality serves as a key attachment point for introducing aryl, heteroaryl, alkyl, or alkynyl groups, enabling rapid diversification of a core scaffold to explore structure-activity relationships (SAR).

  • Suzuki-Miyaura Coupling: This is arguably the most powerful and widely used application of the aryl bromide. It facilitates the formation of a new C-C bond by coupling with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.[7][8][9] The reaction is known for its high functional group tolerance and reliability.

  • Heck and Sonogashira Couplings: The aryl bromide can also participate in Heck reactions (coupling with alkenes) and Sonogashira couplings (coupling with terminal alkynes), further expanding the synthetic toolkit for creating diverse molecular architectures.[1][10]

Caption: Key synthetic pathways from this compound.

Application in Kinase Inhibitor Synthesis

Protein kinases are critical enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][11] Consequently, they are a major class of therapeutic targets. The modular nature of this compound makes it an ideal starting material for building libraries of kinase inhibitors.

Synthetic Strategy: A Two-Stage Approach

A powerful strategy involves a two-stage process where the aldehyde is first used to construct a core heterocyclic scaffold, followed by diversification via Suzuki coupling at the aryl bromide position. This allows for the independent optimization of the "hinge-binding" core and the "selectivity-pocket" substituent.

  • Stage 1 (Core Formation): Cyclocondensation of this compound with a suitable binucleophile (e.g., an amino-pyrazole) to form a bromo-substituted heterocyclic core, such as a pyrazolopyrimidine.

  • Stage 2 (Diversification): Suzuki-Miyaura cross-coupling of the bromo-substituted core with a library of boronic acids to generate a diverse set of final compounds for biological screening.

G A This compound C Bromo-substituted Core (e.g., Pyrazolopyrimidine) A->C Stage 1: Cyclocondensation B Amino-heterocycle (e.g., 3-aminopyrazole) B->C E Final Kinase Inhibitor Library C->E Stage 2: Suzuki Coupling D Arylboronic Acid (R-B(OH)2) D->E

Caption: Two-stage workflow for kinase inhibitor library synthesis.

Detailed Protocol 1: Synthesis of a Bromo-Substituted Pyrazolopyrimidine Core

This protocol describes the synthesis of a key intermediate via a cyclocondensation reaction. The causality for this step is to establish the core heterocyclic structure that is common in many kinase inhibitors, which often interacts with the hinge region of the kinase ATP-binding site.[3]

Reaction Scheme: this compound + 3-Aminopyrazole → 4-(4-Bromo-2-methylphenyl)pyrazolo[1,5-a]pyrimidine

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Molar Eq.
This compound199.041.99 g10.01.0
3-Aminopyrazole83.090.91 g11.01.1
p-Toluenesulfonic acid (p-TsOH)172.20172 mg1.00.1
Toluene-50 mL--

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.99 g, 10.0 mmol).

  • Add toluene (50 mL), followed by 3-aminopyrazole (0.91 g, 11.0 mmol) and p-TsOH (172 mg, 1.0 mmol).

  • Heat the mixture to reflux (approx. 110-115 °C) and stir vigorously. Water generated during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the toluene.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure bromo-substituted pyrazolopyrimidine intermediate.

Detailed Protocol 2: Suzuki-Miyaura Cross-Coupling for Scaffold Diversification

This protocol is a self-validating system for creating new C-C bonds. The choice of a palladium catalyst, a suitable base, and a solvent system is critical for achieving high yields.[9][12] The base activates the boronic acid, while the palladium catalyst cycles through oxidative addition, transmetalation, and reductive elimination steps to forge the new bond.[12][13]

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Molar Eq.
Bromo-intermediate (from 2.2)(Varies)(e.g., 264 mg)1.01.0
Arylboronic acid(Varies)(e.g., 146 mg)1.21.2
Pd(PPh₃)₄1155.5658 mg0.050.05
Potassium Carbonate (K₂CO₃)138.21276 mg2.02.0
1,4-Dioxane-8 mL--
Water-2 mL--

Procedure:

  • To a Schlenk flask or microwave vial, add the bromo-substituted pyrazolopyrimidine intermediate (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent oxidation of the Pd(0) catalyst.

  • Add the degassed solvent system (1,4-dioxane and water, 4:1 ratio). Degassing is performed by bubbling argon through the solvent for 15-20 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).

  • Wash the mixture with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the final target molecule.

Application in Antifungal Agent Synthesis

The increasing incidence of fungal infections necessitates the development of new antifungal agents with novel mechanisms of action.[4] Chemical scaffolds derived from this compound can be elaborated into structures with potent antifungal activity.[14]

Synthetic Strategy: Reductive Amination

A straightforward and effective method to generate bioactive molecules is through reductive amination. This introduces a flexible, nitrogen-containing side chain that can be crucial for interacting with biological targets. The resulting secondary amine is a common feature in many pharmaceutical agents.

Detailed Protocol 3: Synthesis of an N-Substituted Benzylamine Intermediate

This protocol details the one-pot synthesis of a secondary amine from this compound. The causality involves the initial formation of an iminium ion, which is then reduced by a mild and selective reducing agent like sodium triacetoxyborohydride (STAB). STAB is chosen for its tolerance of the slightly acidic conditions that favor iminium ion formation and its gentle reactivity, which prevents over-reduction of the aldehyde.

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Molar Eq.
This compound199.041.0 g5.01.0
Primary Amine (e.g., Benzylamine)107.150.59 g5.51.1
Sodium Triacetoxyborohydride211.941.27 g6.01.2
Dichloroethane (DCE)-25 mL--
Acetic Acid (Glacial)60.050.03 mL0.50.1

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 5.0 mmol) in dichloroethane (25 mL).

  • Add the primary amine (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.2 eq). The addition may cause slight effervescence.

  • Stir the reaction at room temperature for 4-8 hours. Monitor the reaction by TLC for the disappearance of the starting aldehyde.

  • Once complete, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography if necessary. This bromo-substituted amine is now ready for further functionalization, for example, via Suzuki coupling.

Summary and Outlook

This compound is a powerful and versatile building block in the synthesis of bioactive molecules. Its orthogonal functional groups—the aldehyde and the aryl bromide—provide a robust platform for both scaffold construction and subsequent diversification. The protocols detailed herein for its use in cyclocondensation, Suzuki-Miyaura coupling, and reductive amination reactions represent reliable and scalable methods for generating libraries of compounds for drug discovery programs targeting kinases, fungi, and other disease-related targets. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed chemical intermediates will remain paramount to the success of medicinal chemistry campaigns.

References

  • Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Mechanism of converting 4-bromobenzaldehyde and 4-methylacetophenone into (2E)-3-(3-Bromophenyl)-1-(4-methylphenyl)-2-propen-1-one using sodium hydroxide. Quora. [Link]
  • For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents.
  • Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents.
  • Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with....
  • What are the properties and applications of 4-BROMO-3-METHYL-BENZALDEHYDE?. FAQ. [Link]
  • This compound | C8H7BrO. PubChem. [Link]
  • 2-bromo-4-methylbenzaldehyde - Organic Syntheses Procedure. Organic Syntheses. [Link]
  • Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. National Institutes of Health (NIH). [Link]
  • The Suzuki Reaction. Andrew G. Myers. [Link]
  • Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides. PubMed. [Link]
  • Synthesis of Bioactive compounds.
  • Mastering Organic Synthesis: A Deep Dive into this compound (CAS 24078-12-4). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Understanding this compound Synthesis and Properties (CAS 24078-12-4). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. National Institutes of Health (NIH). [Link]
  • Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of Ketoconazole, a New Potent Orally. AWS. [Link]
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of N
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis. National Institutes of Health (NIH). [Link]

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Troubleshooting & Optimization

Technical Support Center: Identification and Management of Byproducts in 4-Bromo-2-methylbenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-2-methylbenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide you with the expertise and practical insights needed to optimize your reactions, minimize byproduct formation, and ensure the integrity of your synthetic pathways.

I. Understanding the Reactivity of this compound

This compound is a bifunctional molecule with a reactive aldehyde group and a bromine-substituted aromatic ring. This dual reactivity makes it a valuable intermediate in the synthesis of complex molecules.[1][2] The aldehyde allows for chain extension and functional group introduction through reactions like Wittig, Grignard, and reductive amination.[1] The bromo-aryl group is an excellent substrate for cross-coupling reactions such as Suzuki, Sonogashira, and Heck, enabling the formation of new carbon-carbon bonds.[1]

The reactivity of the aldehyde is influenced by the electronic and steric effects of the methyl and bromo substituents. The methyl group is electron-donating, which slightly deactivates the aldehyde towards nucleophilic attack by increasing electron density on the carbonyl carbon.[3] The ortho-position of the methyl group relative to the aldehyde also introduces steric hindrance, which can impede the approach of bulky nucleophiles.[3]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding byproduct formation in reactions involving this compound.

Q1: What are the most common byproducts observed in reactions with this compound?

The most frequently encountered byproducts depend on the specific reaction being performed. However, some common classes of byproducts include:

  • Oxidation Products: Over-oxidation of the aldehyde to the corresponding carboxylic acid (4-bromo-2-methylbenzoic acid) is a common issue, particularly in reactions run under aerobic conditions or with strong oxidizing agents.[4]

  • Reduction Products: The corresponding alcohol (4-bromo-2-methylbenzyl alcohol) can form if reducing agents are present or if a Cannizzaro-type reaction occurs under strongly basic conditions.[5]

  • Homocoupling Products: In cross-coupling reactions like the Suzuki-Miyaura coupling, homocoupling of the boronic acid or the aryl halide can lead to the formation of biphenyl derivatives.[6]

  • Starting Material Impurities: Commercial this compound may contain small amounts of isomers or related compounds from its synthesis, which can be carried through the reaction.

Q2: How can I minimize the formation of the carboxylic acid byproduct during an oxidation reaction?

To selectively oxidize an alcohol to this compound while minimizing the formation of the carboxylic acid, consider the following:

  • Choice of Oxidant: Use a mild and selective oxidizing agent. Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are known for stopping the oxidation at the aldehyde stage.

  • Reaction Conditions: Carefully control the reaction temperature and time. Over-running the reaction or using elevated temperatures can promote over-oxidation.

  • pH Control: Maintaining a neutral or slightly acidic pH can sometimes suppress the formation of the carboxylate salt, which can be more susceptible to further oxidation.

Q3: In a Grignard reaction, what side products should I anticipate?

Grignard reactions are sensitive to moisture and air.[7][8][9] Common byproducts include:

  • Protonation of the Grignard Reagent: Any protic source (e.g., water, alcohols) will quench the Grignard reagent, leading to the formation of the corresponding alkane and unreacted starting material.[7][10]

  • Wurtz-type Coupling: The Grignard reagent can couple with the starting alkyl or aryl halide.

  • Enolization: If the aldehyde has enolizable protons, the Grignard reagent can act as a base, leading to the formation of an enolate and reducing the yield of the desired alcohol.

To mitigate these, ensure all glassware is flame-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]

Q4: What causes homocoupling in Suzuki-Miyaura reactions and how can it be prevented?

Homocoupling in Suzuki-Miyaura coupling reactions can arise from several factors:[6][11]

  • Oxygen: The presence of oxygen can promote the oxidative homocoupling of the boronic acid.[6]

  • Base Strength: The choice and concentration of the base can influence the rate of competing side reactions.

  • Catalyst System: The palladium catalyst and ligand can affect the relative rates of the desired cross-coupling and undesired homocoupling.

To minimize homocoupling, it is crucial to degas the reaction mixture and maintain an inert atmosphere.[6] Screening different bases and catalyst/ligand combinations can also identify conditions that favor the cross-coupling pathway.[12]

III. Troubleshooting Guides

This section provides structured approaches to identify and resolve common issues encountered in reactions with this compound.

Guide 1: Identifying Unknown Byproducts

When an unexpected spot appears on your TLC plate or an unknown peak in your chromatogram, a systematic approach is necessary for identification.

Experimental Workflow for Byproduct Identification

Byproduct_Identification_Workflow Start Unknown Byproduct (TLC/LC-MS) Isolation Isolate Byproduct (Prep-TLC/Column) Start->Isolation Sufficient Quantity? LCMS LC-MS Analysis Isolation->LCMS NMR NMR Spectroscopy (¹H, ¹³C, COSY) Isolation->NMR GCMS GC-MS Analysis (for volatile compounds) Isolation->GCMS Structure Propose Structure LCMS->Structure NMR->Structure GCMS->Structure

Caption: Workflow for the identification of unknown byproducts.

Step-by-Step Protocol:
  • Isolation: If the byproduct is present in sufficient quantity, isolate it using preparative TLC or column chromatography.

  • Mass Spectrometry (LC-MS/GC-MS): Obtain a mass spectrum of the isolated byproduct. The molecular weight can provide crucial clues about its identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition.[13]

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling patterns, and integration will help elucidate the structure. 2D NMR techniques like COSY and HSQC can further confirm connectivity.

  • Comparison to Known Compounds: Compare the analytical data to known potential byproducts (e.g., starting material, over-oxidation product, etc.).

Guide 2: Troubleshooting Reductive Amination Reactions

Reductive amination is a powerful method for forming C-N bonds.[14][15][16] However, several issues can arise.

Common Issues and Solutions in Reductive Amination
Issue Potential Cause(s) Troubleshooting Steps
Low Conversion - Inefficient imine formation.- Deactivation of the reducing agent.- Use a dehydrating agent (e.g., MgSO₄, molecular sieves) to drive imine formation.- Add a catalytic amount of acid (e.g., acetic acid) to promote imine formation.[17]- Ensure the reducing agent is fresh and added under appropriate conditions.
Formation of Amine Dimer - The newly formed secondary amine reacts with another molecule of the aldehyde.- Use a stoichiometric excess of the primary amine.- Add the aldehyde slowly to the reaction mixture containing the amine.
Reduction of Aldehyde - The reducing agent is too reactive and reduces the aldehyde before imine formation.- Use a milder reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which are selective for imines over aldehydes.[16][17]
Reductive Amination Logical Flowchart

Reductive_Amination_Troubleshooting Start Reductive Amination Problem Low_Conversion Low Conversion? Start->Low_Conversion Dimer Amine Dimer Formation? Low_Conversion->Dimer No Add_Acid Add catalytic acid Use dehydrating agent Low_Conversion->Add_Acid Yes Aldehyde_Reduction Aldehyde Reduction? Dimer->Aldehyde_Reduction No Excess_Amine Use excess amine Slow aldehyde addition Dimer->Excess_Amine Yes Milder_Reductant Use NaBH(OAc)₃ or NaBH₃CN Aldehyde_Reduction->Milder_Reductant Yes Success Problem Solved Aldehyde_Reduction->Success No Add_Acid->Success Excess_Amine->Success Milder_Reductant->Success

Caption: Troubleshooting flowchart for reductive amination reactions.

IV. Analytical Methods for Byproduct Detection

A robust analytical methodology is essential for monitoring reaction progress and quantifying byproducts.[18][19]

Recommended Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the components of a reaction mixture.[13] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point for method development.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds.[18] It provides both separation and identification capabilities.

  • Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive method for monitoring the progress of a reaction and getting a qualitative assessment of the product mixture. Different solvent systems should be screened to achieve good separation.

Table 1: Comparison of Analytical Techniques
Technique Advantages Disadvantages Primary Use Case
HPLC - High resolution and sensitivity.- Quantitative.- Applicable to a wide range of compounds.- More expensive equipment.- Longer analysis time compared to TLC.Accurate quantification of starting material, product, and byproducts.
GC-MS - Excellent separation for volatile compounds.- Provides structural information from mass spectra.- Not suitable for non-volatile or thermally labile compounds.Identification and quantification of volatile byproducts and impurities.
TLC - Fast and inexpensive.- Good for reaction monitoring.- Qualitative, not quantitative.- Lower resolution than HPLC.Rapidly assessing reaction completion and the presence of major byproducts.

V. References

  • PrepChem. Synthesis of methyl 4-bromo-2-methylbenzoate. Available from: [Link]

  • Jasperse, J. Grignard Reaction. Chem 355. Available from: [Link]

  • Google Patents. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde. Available from:

  • Google Patents. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy. Available from:

  • Organic Syntheses. 2-bromo-4-methylbenzaldehyde. Available from: [Link]

  • University of California, Irvine. The Grignard Reaction. Available from: [Link]

  • Organic Syntheses. 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Available from: [Link]

  • Wikipedia. 4-Bromobenzaldehyde. Available from: [Link]

  • Ministry of the Environment, Government of Japan. Analytical Methods. Available from: [Link]

  • FAQ. How is preparation and application of 4-Bromobenzaldehyde in synthesis achieved? Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: A Deep Dive into this compound (CAS 24078-12-4). Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding this compound Synthesis and Properties (CAS 24078-12-4). Available from: [Link]

  • ResearchGate. Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with... Available from: [Link]

  • ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Available from: [Link]

  • ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available from: [Link]

  • De Gruyter. Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Available from: [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. Available from: [Link]

  • Organic Syntheses. p-BROMOBENZALDEHYDE. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information Aerobic Oxidation of Aldehydes into Acid in Water with Catalytic Carbene Copper under Neutral Conditions. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Asia Pacific Academy of Science Pte. Ltd. Review on the modern analytical advancements in impurities testing. Available from: [Link]

  • The Center for Professional Innovation & Education. A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. Available from: [Link]

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available from: [Link]

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Technical Support Center: Troubleshooting Low Yields in 4-Bromo-2-methylbenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct question-and-answer format, grounded in established chemical principles and practical laboratory experience.

I. Troubleshooting Guide: Addressing Low Yields

Low yields in the synthesis of this compound can arise from a variety of factors, from suboptimal reaction conditions to competing side reactions. This section provides a systematic approach to identifying and resolving these issues.

Question 1: My benzylic bromination of 4-bromo-2-methyltoluene is resulting in a mixture of mono- and di-brominated products, significantly lowering the yield of the desired 4-bromo-2-(bromomethyl)benzene. How can I improve the selectivity for mono-bromination?

Answer: This is a classic challenge in radical halogenation known as the Wohl-Ziegler reaction.[1] Over-bromination occurs because the initial product, 4-bromo-2-(bromomethyl)benzene, can undergo further radical bromination. To favor mono-bromination, consider the following strategies:

  • Control the Stoichiometry of N-Bromosuccinimide (NBS): Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of NBS relative to your starting material, 4-bromo-2-methyltoluene. An excess of NBS will drive the reaction towards di-bromination.

  • Slow Addition of NBS: Instead of adding all the NBS at once, add it portion-wise over the course of the reaction. This maintains a low concentration of the brominating agent, favoring the initial bromination of the more reactive starting material over the product.

  • Monitor the Reaction Progress: Closely monitor the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent further reaction of the mono-brominated product.

  • Choice of Radical Initiator and Solvent: Common conditions for benzylic bromination involve NBS and a radical initiator like AIBN or benzoyl peroxide in a non-polar solvent such as carbon tetrachloride (CCl4) at reflux.[2] The choice of solvent can influence selectivity.[3] While CCl4 is traditional, less toxic alternatives like cyclohexane or benzene can also be used. The key is to use a solvent that does not readily participate in radical reactions.

  • Photochemical Initiation: In some cases, photo-initiation using a UV lamp can provide better control over the generation of bromine radicals compared to thermal initiators, potentially improving selectivity.[4]

Experimental Protocol: Selective Mono-bromination of 4-bromo-2-methyltoluene
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2-methyltoluene (1 equivalent) in anhydrous carbon tetrachloride.

  • Addition of Reagents: Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (azobisisobutyronitrile, ~0.02 equivalents).

  • Reaction Conditions: Heat the mixture to reflux (approximately 77°C for CCl4) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction progress by TLC or GC every 30 minutes.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl4.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Troubleshooting Flowchart for Benzylic Bromination

start Low Yield of Mono-brominated Product q1 Observe significant di-brominated byproduct? start->q1 s1 Reduce NBS stoichiometry to 1.05 eq. q1->s1 Yes q2 Reaction not going to completion? q1->q2 No s2 Add NBS portion-wise s1->s2 s3 Monitor reaction closely and stop upon starting material consumption s2->s3 end Improved Yield of Mono-brominated Product s3->end s4 Ensure radical initiator is active q2->s4 Yes q2->end No s5 Check for radical inhibitors in solvent or starting material s4->s5 s6 Increase reaction temperature or change initiator s5->s6 s6->end

Caption: Troubleshooting logic for optimizing benzylic bromination.

Question 2: My Sommelet reaction to convert 4-bromo-2-(bromomethyl)benzene to the aldehyde is giving a low yield, with a significant amount of a polymeric byproduct. What is causing this and how can I fix it?

Answer: The Sommelet reaction, which converts a benzyl halide to an aldehyde using hexamine and water, is a powerful tool.[5][6] However, low yields and polymerization are common issues. The key is the controlled formation and hydrolysis of the intermediate hexaminium salt.[7][8]

  • Incomplete Formation of the Hexaminium Salt: The first step is the reaction of the benzyl bromide with hexamine. Ensure you are using a slight excess of hexamine (1.1-1.5 equivalents) to drive this reaction to completion.[8] The reaction should be conducted in a suitable solvent, often a mixture of chloroform and ethanol, with stirring to ensure homogeneity.

  • Uncontrolled Hydrolysis: The hydrolysis of the hexaminium salt is the critical step where the aldehyde is formed. If the hydrolysis conditions are too harsh (e.g., too concentrated acid, high temperature), side reactions, including polymerization of the aldehyde, can occur. The hydrolysis is typically carried out with water or dilute acid.

  • Side Reactions: The benzyl bromide starting material is highly reactive and can undergo self-condensation or polymerization, especially in the presence of trace amounts of acid or base.[3] Ensure all glassware is clean and dry and that the reaction is performed under an inert atmosphere to minimize these side reactions.

Optimized Sommelet Reaction Protocol
ParameterRecommended ConditionRationale
Hexamine Stoichiometry 1.2 equivalentsEnsures complete conversion of the benzyl bromide to the hexaminium salt.
Solvent 50% aqueous acetic acid or ethanol/waterProvides a suitable medium for both salt formation and controlled hydrolysis.
Temperature RefluxSufficient energy to drive the reaction without promoting excessive side reactions.
Reaction Time 2-4 hoursTypically sufficient for completion; monitor by TLC.
Workup Steam distillation or extractionEfficiently separates the volatile aldehyde product from non-volatile byproducts.
Reaction Scheme for the Sommelet Reaction

start 4-Bromo-2-(bromomethyl)benzene intermediate Hexaminium Salt start->intermediate Hexamine product This compound intermediate->product H2O, H+

Caption: Key stages of the Sommelet reaction.

Question 3: I am attempting a Grignard-based synthesis, but the reaction fails to initiate or gives a very low yield of the desired aldehyde after formylation. What are the likely causes?

Answer: Grignard reactions are notoriously sensitive to reaction conditions.[9] The most common reasons for failure are the presence of water or other protic sources and the passivation of the magnesium surface.

  • Presence of Water: Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water in the glassware, solvent, or starting materials.[9][10]

    • Solution: All glassware must be rigorously dried in an oven overnight and cooled in a desiccator. Solvents must be anhydrous, and starting materials should be dried before use. The entire reaction should be conducted under a dry, inert atmosphere (nitrogen or argon).

  • Magnesium Passivation: A layer of magnesium oxide can form on the surface of the magnesium turnings, preventing the reaction with the aryl halide from starting.[9]

    • Solution: Activate the magnesium before adding the bulk of the aryl halide. This can be done by:

      • Mechanical Activation: Gently crushing the magnesium turnings with a dry glass rod to expose a fresh surface.[11]

      • Chemical Activation: Adding a small crystal of iodine, which reacts with the magnesium surface.[9][11] The disappearance of the iodine color is an indicator of activation. A few drops of 1,2-dibromoethane can also be used as an activator.

  • Side Reactions: A common side reaction is the coupling of the Grignard reagent with unreacted aryl halide to form a biphenyl byproduct.[12] This is favored by higher temperatures and high concentrations of the aryl halide.

    • Solution: Add the aryl halide solution slowly to the magnesium suspension to maintain a low concentration and control the exothermic reaction.

Grignard Reaction Troubleshooting Checklist
CheckpointAction
Glassware Oven-dried overnight, cooled under vacuum or in a desiccator.
Solvents Use freshly distilled, anhydrous solvents (e.g., diethyl ether, THF).
Reagents Ensure aryl halide is dry. Use high-quality magnesium turnings.
Atmosphere Maintain a positive pressure of dry nitrogen or argon.
Initiation Use a small amount of iodine or 1,2-dibromoethane to activate the magnesium.
Addition Add the aryl halide slowly to control the exotherm.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

There are several viable synthetic routes, with the choice often depending on the available starting materials and scale of the synthesis. The most common are:

  • From 4-Bromo-2-methyltoluene: This involves the radical bromination of the methyl group to form 4-bromo-2-(bromomethyl)benzene, followed by an oxidation step (e.g., Sommelet reaction or oxidation with DMSO) to yield the aldehyde.[3][13]

  • From 3-Bromotoluene: This would involve formylation, but directing the formylation to the desired position can be challenging and may lead to a mixture of isomers.

  • From 2-Methylaniline: A Sandmeyer-type reaction could be used to introduce the bromine, followed by a reaction to convert the amino group to the aldehyde, for example, via a diazonium salt.[14]

Q2: What are the key safety precautions to take during the synthesis of this compound and its intermediates?
  • Benzyl Bromides: The intermediate, 4-bromo-2-(bromomethyl)benzene, is a lachrymator and a potential mutagen.[3] It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • Bromine and NBS: These are corrosive and strong oxidizing agents. Avoid inhalation of vapors and contact with skin.

  • Grignard Reagents: These are highly flammable and react violently with water. Ensure no water is present and work under an inert atmosphere.

  • Solvents: Many of the solvents used (e.g., carbon tetrachloride, diethyl ether) are flammable and/or toxic. Handle them in a fume hood and away from ignition sources.

Q3: How can I effectively purify the final product, this compound?

The purification method will depend on the scale of the reaction and the nature of the impurities.

  • Distillation: If the product is liquid at room temperature or has a reasonably low melting point, vacuum distillation is an excellent method for purification on a larger scale. The boiling point of this compound is approximately 114-115 °C at 5 mmHg.[14]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., hexane, ethanol/water) can be very effective for removing impurities.

  • Column Chromatography: For small-scale reactions or to separate closely related impurities, column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) is a good option.

References

  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination.
  • University of California, Irvine. (n.d.). Grignard Reaction.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding this compound Synthesis and Properties (CAS 24078-12-4).
  • Wikipedia. (n.d.). Sommelet reaction.
  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
  • University of Wisconsin-Madison. (n.d.). The Grignard Reaction.
  • Chemia. (2022, March 28). Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3.
  • Organic Reactions. (n.d.). The Sommelet Reaction.
  • Name Reactions in Organic Synthesis. (n.d.). Sommelet Reaction.
  • Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon.
  • Google Patents. (n.d.). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • XMB 1.9.11. (2005, January 9). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde.
  • Sciencemadness Wiki. (2018, November 3). Sommelet reaction.
  • Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Web Pages. (n.d.). 6. Grignard Reaction.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: A Deep Dive into this compound (CAS 24078-12-4).
  • Organic Syntheses Procedure. (n.d.). 2-bromo-4-methylbenzaldehyde.
  • Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
  • Google Patents. (n.d.). CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions of 4-Bromo-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions with 4-Bromo-2-methylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and enhance their synthetic strategies. Here, we delve into the nuances of Suzuki-Miyaura, Heck, and Sonogashira couplings, providing not just protocols, but the underlying chemical logic to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with this compound is giving low yields. What are the most common initial factors to investigate?

A1: Low yields with this substrate often stem from a combination of steric hindrance from the ortho-methyl group and the electronic nature of the aldehyde. The primary parameters to investigate are the palladium catalyst/ligand system, the choice and stoichiometry of the base, and the reaction temperature. The aldehyde functionality can also lead to side reactions under certain conditions.[1]

Q2: I'm observing a significant amount of debromination (protodehalogenation) of my this compound starting material. What causes this and how can I minimize it?

A2: Debromination is a common side reaction where the bromine atom is replaced by a hydrogen. This can be promoted by sources of protons, such as water, in the reaction mixture.[1] To minimize this, ensure the use of anhydrous solvents and thoroughly dry all glassware. Additionally, the choice of phosphine ligand can influence the rate of this side reaction.

Q3: Could the aldehyde group on this compound be interfering with the coupling reaction?

A3: Yes, the aldehyde group is susceptible to various side reactions under typical cross-coupling conditions. Strong bases can react with the aldehyde, and some palladium catalyst systems can facilitate its reduction to an alcohol.[1] If you observe significant formation of byproducts related to the aldehyde, consider protecting it as an acetal prior to the coupling reaction.

Q4: How does the ortho-methyl group on the benzaldehyde ring affect the reaction?

A4: The ortho-methyl group introduces steric hindrance around the reaction center. This can slow down the rate-determining oxidative addition step of the catalytic cycle.[1] To overcome this, employing bulky, electron-rich phosphine ligands is often beneficial as they can facilitate the oxidative addition and stabilize the catalytic species.[2]

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between this compound and various organoboron compounds.[3]

Common Issues & Solutions
  • Low Conversion: This is frequently due to an inefficient catalyst system or suboptimal base. The steric hindrance of the ortho-methyl group can be a significant barrier.

    • Solution: Screen a panel of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands are known to accelerate the oxidative addition of sterically hindered aryl bromides.[4] Also, ensure your base is strong enough to facilitate the transmetalation step; potassium carbonate or cesium carbonate are often effective.[3]

  • Homocoupling of the Boronic Acid: This side reaction can be prevalent if the reaction conditions are not sufficiently anaerobic.

    • Solution: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas like argon or nitrogen for an extended period before heating.[1]

  • Hydrolysis of the Boronic Acid: Boronic acids can be unstable, especially at elevated temperatures in the presence of water.

    • Solution: Use a two-phase solvent system (e.g., toluene/water or dioxane/water) to minimize the time the boronic acid is exposed to high temperatures in the aqueous phase.[5] Alternatively, consider using more stable boronate esters (e.g., pinacol esters).

Optimized Experimental Protocol: Suzuki-Miyaura Coupling

Note: This is a general starting protocol. Optimization for each specific boronic acid partner is recommended.

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if applicable, the specific ligand.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 4:1 dioxane:water).

  • Reaction Execution: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography.[3]

Parameter Optimization Table for Suzuki-Miyaura Coupling
ParameterRecommendationRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalysts like Pd(PPh₃)₄Pd(OAc)₂ and Pd₂(dba)₃ are stable precursors that form the active Pd(0) in situ.[6][7]
Ligand PPh₃, Buchwald ligands (e.g., SPhos, XPhos)Bulky, electron-rich ligands facilitate oxidative addition for sterically hindered substrates.[4]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for activating the boronic acid for transmetalation.[8]
Solvent Toluene/H₂O, Dioxane/H₂O, DMFA polar aprotic solvent, often with water, is needed to dissolve both the organic and inorganic reagents.[9]
Temperature 80-110 °CSufficient thermal energy is required to overcome the activation barrier, but excessive heat can lead to side reactions.[10]
Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_0 cluster_1 cluster_2 Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Ar-X Transmetalation Transmetalation ArPdR Ar-Pd(II)-R'(L)₂ ArPdX->ArPdR [R'-B(OR)₂(Base)]⁻ ArPdR->Pd0 RedElim Reductive Elimination Product Ar-R' ArPdR->Product Reagents Ar-X + R'-B(OR)₂ Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide: Heck Coupling

The Heck (or Mizoroki-Heck) reaction facilitates the coupling of this compound with an alkene to form a substituted alkene.[11]

Common Issues & Solutions
  • Low Reactivity: Aryl bromides are less reactive than iodides in Heck couplings. The steric hindrance of the ortho-methyl group can further decrease reactivity.

    • Solution: Increase the reaction temperature and consider using a more electron-rich phosphine ligand like P(o-tol)₃ or a bulky alkyl phosphine such as P(t-Bu)₃ to enhance the rate of oxidative addition.[12] N-heterocyclic carbene (NHC) ligands can also be effective.[13]

  • Poor Regioselectivity: With unsymmetrical alkenes, a mixture of α- and β-arylation products can be formed.

    • Solution: For electron-deficient alkenes (e.g., acrylates), arylation typically occurs at the β-position due to steric factors. For electron-rich alkenes, the regioselectivity is less predictable and may require screening of different ligand and solvent combinations to optimize.[14][15]

  • Alkene Isomerization: The double bond in the product can sometimes isomerize.

    • Solution: This is often influenced by the palladium-hydride intermediate formed during the catalytic cycle.[16] Using a stoichiometric amount of a silver salt can sometimes suppress isomerization by scavenging the hydride.

Optimized Experimental Protocol: Heck Coupling

Note: This is a generalized procedure and requires optimization for the specific alkene partner.

  • Reaction Setup: In a pressure tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), and a ligand (e.g., PPh₃, 2-10 mol%).

  • Reagent Addition: Add a degassed solvent (e.g., DMF, DMAc, or acetonitrile) followed by a base (e.g., Et₃N or K₂CO₃, 2.0 equiv.).

  • Reaction Execution: Seal the tube and heat the reaction mixture to 100-140 °C with stirring. Monitor the progress by GC-MS or LC-MS.

  • Work-up: After cooling, filter the reaction mixture to remove palladium black and the inorganic salts. Dilute the filtrate with water and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The product is purified by column chromatography or distillation.

Parameter Optimization Table for Heck Coupling
ParameterRecommendationRationale
Palladium Source Pd(OAc)₂, PdCl₂These are common and effective Pd(II) precursors that are reduced in situ to the active Pd(0) catalyst.[11]
Ligand PPh₃, P(o-tol)₃, P(t-Bu)₃, NHCsThe ligand choice influences catalyst stability and reactivity, especially for less reactive aryl bromides.[12][17]
Base Et₃N, K₂CO₃, NaOAcAn organic or inorganic base is required to neutralize the HBr generated during the reaction.[11][18]
Solvent DMF, DMAc, NMP, AcetonitrileHigh-boiling polar aprotic solvents are typically used to achieve the necessary reaction temperatures.[13]
Temperature 100-140 °CHigher temperatures are often necessary to drive the reaction to completion, especially with aryl bromides.[13]
Catalytic Cycle of the Heck Reaction

Heck_Reaction cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Ar-X Coordination Alkene Coordination AlkeneComplex Ar-Pd(II)-X(L)(Alkene) ArPdX->AlkeneComplex Alkene Insertion Migratory Insertion SigmaComplex σ-Alkyl-Pd(II) Complex AlkeneComplex->SigmaComplex BetaElim β-Hydride Elimination ProductComplex HPd(II)X(L)₂(Product) SigmaComplex->ProductComplex ProductComplex->Pd0 Base Product Substituted Alkene ProductComplex->Product BaseElim Base-promoted Elimination

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Troubleshooting Guide: Sonogashira Coupling

The Sonogashira reaction is a highly efficient method for the coupling of this compound with a terminal alkyne.[19]

Common Issues & Solutions
  • Glaser Homocoupling of the Alkyne: This is a common side reaction, especially when using a copper co-catalyst, leading to the formation of a diacetylene byproduct.

    • Solution: Ensure strictly anaerobic conditions, as oxygen promotes Glaser coupling. Running the reaction under a copper-free protocol can also eliminate this side reaction.[20]

  • Low Catalyst Activity: The catalyst can be poisoned by impurities or deactivate over the course of the reaction.

    • Solution: Use high-purity reagents and solvents. For copper-free conditions, the choice of ligand is critical; bulky electron-rich phosphines or NHC ligands can enhance catalyst lifetime and activity.[7]

  • Incomplete Reaction: Similar to other couplings with this substrate, steric hindrance can be a factor.

    • Solution: A screen of different amine bases (e.g., triethylamine, diisopropylethylamine, piperidine) can be beneficial, as the base plays a role in both the palladium and copper catalytic cycles.[21] Increasing the temperature may also be necessary.

Optimized Experimental Protocol: Sonogashira Coupling (with Copper Co-catalyst)

Note: This is a generalized procedure and requires optimization for the specific alkyne partner.

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Reagent Addition: Add a degassed solvent (e.g., THF or DMF), followed by an amine base (e.g., Et₃N, 2-3 equiv.) and the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat gently (40-60 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts. The filtrate is then diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography.[22]

Parameter Optimization Table for Sonogashira Coupling
ParameterRecommendationRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄These are standard, reliable catalysts for Sonogashira couplings.[23]
Copper Co-catalyst CuICuI is the most common and effective co-catalyst for activating the terminal alkyne.[23]
Base Et₃N, i-Pr₂NH, PiperidineThe amine base deprotonates the alkyne and neutralizes the HX formed.[24][25]
Solvent THF, DMF, TolueneThe choice of solvent can influence reaction rates and solubility of the components.[26]
Temperature Room temperature to 80 °CMany Sonogashira couplings proceed at room temperature, but heating may be required for less reactive substrates.[21]
Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Ar-X (Oxidative Addition) ArPdC_CR Ar-Pd(II)-C≡CR'(L)₂ ArPdX->ArPdC_CR Cu-C≡CR' (Transmetalation) ArPdC_CR->Pd0 (Reductive Elimination) Product Ar-C≡CR' ArPdC_CR->Product CuX CuX CuCCR Cu-C≡CR' CuX->CuCCR H-C≡CR', Base CuCCR->ArPdX CuCCR->CuX Alkyne H-C≡CR'

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

References

  • BYJU'S. (n.d.). Heck Reaction Mechanism.
  • Wikipedia. (2024). Heck reaction.
  • Wikipedia. (2024). Sonogashira coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
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  • Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained.
  • Corbet, J. P., & Mignani, G. (2008). Mechanisms of the Mizoroki–Heck Reaction. In M. Oestreich (Ed.), The Mizoroki-Heck Reaction. John Wiley & Sons, Ltd.
  • Chemistry Notes. (2022). Heck Reaction: easy Mechanism, applications.
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  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
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  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
  • Rosa, G. R., et al. (2025). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle.
  • Panda, S. (2022). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Walter, P. E. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
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  • ResearchGate. (n.d.). Screening different bases and solvents in the nickel- catalysed Sonogashira reaction.
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
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  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
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  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • Gholinejad, M., et al. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC - NIH.
  • Reddit. (2025). Problems with Suzuki coupling.
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  • Vantourout, J. C., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling.
  • Sheng, J., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction.
  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • MDPI. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
  • Chemistry LibreTexts. (2023). Heck Reaction.

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How to remove unreacted starting material from 4-Bromo-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-bromo-2-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for removing unreacted starting materials and other impurities from your product.

Understanding the Challenge: Common Impurities

The synthesis of this compound, a key intermediate in many pharmaceutical and fine chemical syntheses, can result in a crude product containing unreacted starting materials and byproducts.[1] The most common starting material is often 4-bromo-2-methyltoluene, which is oxidized to the desired aldehyde. Incomplete oxidation is a frequent cause of contamination. The physical properties of the product and potential starting materials are crucial for selecting an appropriate purification strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compoundC8H7BrO199.04264.6 at 760 mmHg25
4-Bromo-2-methyltolueneC8H9Br185.06205-206-3

Data sourced from PubChem and Sigma-Aldrich.[2]

The close boiling points of the product and the common starting material, 4-bromo-2-methyltoluene, make simple distillation a challenging purification method. Therefore, other techniques are often more effective.

Troubleshooting and Purification Protocols

This section addresses specific issues you might encounter and provides detailed protocols to resolve them.

Issue 1: My crude product is an oil or a low-melting solid with a persistent "hydrocarbon" smell, suggesting the presence of unreacted 4-bromo-2-methyltoluene.

Cause: Incomplete oxidation of the starting material is the most likely cause. The similar polarities of the starting material and the product can make separation by standard column chromatography inefficient.

Solution: A highly effective method for selectively removing aldehydes from non-aldehydic impurities is through the formation of a water-soluble bisulfite adduct.[3][4][5]

This protocol leverages the reversible reaction between an aldehyde and sodium bisulfite to form a charged α-hydroxy sulfonic acid salt (the bisulfite adduct), which is soluble in water.[6] The non-aldehydic starting material remains in the organic phase and is easily separated.

Workflow Diagram: Bisulfite Adduct Purification

G cluster_0 Step 1: Adduct Formation & Extraction cluster_1 Step 2: Aldehyde Regeneration A Crude Product (Aldehyde + Starting Material) in Organic Solvent B Add Saturated Sodium Bisulfite (aq) A->B C Shake Vigorously in Separatory Funnel B->C D Separate Layers C->D E Aqueous Layer: Aldehyde-Bisulfite Adduct D->E Contains Product F Organic Layer: Unreacted Starting Material D->F Contains Impurity G Aqueous Layer (from Step 1) E->G Proceed to Regeneration M Waste F->M Discard or Recover H Add Organic Solvent & Strong Base (e.g., NaOH) G->H I Shake Vigorously H->I J Separate Layers I->J K Organic Layer: Purified Aldehyde J->K Contains Product L Aqueous Layer: Inorganic Salts J->L Waste N Pure Product K->N Dry & Evaporate Solvent

Caption: Workflow for aldehyde purification using bisulfite adduct formation.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel. Add a freshly prepared saturated aqueous solution of sodium bisulfite.[3][6] The volume of the bisulfite solution should be approximately one-third to one-half the volume of the organic solution.

  • Adduct Formation: Shake the separatory funnel vigorously for several minutes. This ensures intimate mixing and facilitates the reaction between the aldehyde and the bisulfite.[5]

  • Layer Separation: Allow the layers to separate. The lower aqueous layer will contain the water-soluble bisulfite adduct of this compound, while the unreacted 4-bromo-2-methyltoluene will remain in the upper organic layer.[3][5]

  • Isolation: Carefully drain the lower aqueous layer into a clean flask. The organic layer containing the starting material can be discarded.

  • Regeneration of the Aldehyde: To recover the purified aldehyde, transfer the aqueous layer back to the separatory funnel. Add a fresh portion of the organic solvent (e.g., diethyl ether). While shaking, slowly add a strong base, such as 50% sodium hydroxide solution, until the aqueous layer is strongly basic (pH > 12).[3][6] This reverses the reaction and regenerates the aldehyde, which will be extracted into the organic layer.

  • Final Workup: Separate the organic layer, wash it with brine, dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), and remove the solvent by rotary evaporation to yield the purified this compound.

Issue 2: My product is a solid, but TLC and NMR analysis show minor impurities that are difficult to remove.

Cause: The impurities may have similar polarity to the product, making chromatographic separation challenging. Recrystallization is an excellent alternative for purifying solid compounds.[5]

Solution: Recrystallization is a powerful technique for purifying solids based on differences in solubility between the desired compound and impurities in a given solvent system.[7]

The goal is to find a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Workflow Diagram: Recrystallization

G A Dissolve Crude Solid in Minimum Amount of Hot Solvent B Hot Filtration (if insoluble impurities exist) A->B Optional C Slow Cooling to Room Temperature A->C B->C D Crystal Formation C->D E Ice Bath Cooling (to maximize yield) D->E F Vacuum Filtration to Collect Crystals E->F G Wash Crystals with Ice-Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I

Caption: General workflow for purification by recrystallization.

Step-by-Step Methodology:

  • Solvent Selection: Based on the properties of similar aromatic aldehydes, a mixed solvent system like ethanol/water or a non-polar solvent like hexanes or heptane could be effective.[5][8] You may need to screen several solvents to find the optimal one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid just dissolves.[9] It is crucial to use the minimum amount of hot solvent to ensure good recovery.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[7][9]

  • Maximizing Yield: Once the solution has reached room temperature and crystal growth appears to have stopped, place the flask in an ice bath for 15-30 minutes to maximize the yield of crystals.[5][9]

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities adhering to the crystal surfaces.[5]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Issue 3: Chemical methods are not desirable, and I need to separate multiple components.

Cause: Complex mixtures may require a more versatile separation technique.

Solution: Column chromatography, a fundamental technique in organic chemistry, separates compounds based on their differential adsorption to a stationary phase.[10][11]

This method is suitable when dealing with impurities of different polarities. Since 4-bromo-2-methyltoluene is less polar than this compound, it will elute first from a normal-phase column.

Step-by-Step Methodology:

  • Stationary Phase: The most common stationary phase for this type of separation is silica gel.[11]

  • Mobile Phase (Eluent) Selection: The choice of eluent is critical. A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a slightly more polar solvent like ethyl acetate or dichloromethane.[10][12] The optimal ratio should be determined by thin-layer chromatography (TLC) first. Aim for an Rf value of ~0.3 for the desired product.

  • Column Packing: Properly packing the column is essential to achieve good separation. This can be done using either a dry or wet packing method.[11]

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate test tubes.

  • Analysis: Monitor the collected fractions by TLC to determine which ones contain the purified product.

  • Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified this compound.

Frequently Asked Questions (FAQs)

Q1: I tried the bisulfite extraction, but a solid formed at the interface between the organic and aqueous layers. What is it?

A1: This is likely the bisulfite adduct of your aldehyde, which can sometimes be insoluble in both the organic and aqueous layers, especially with highly non-polar aldehydes.[3] If this occurs, you can filter the entire mixture to collect the solid adduct and then proceed with the regeneration step.

Q2: My yield after recrystallization is very low. What could be the reason?

A2: Several factors could lead to low recovery:

  • Using too much solvent: This is the most common reason. If the solution is not saturated at the boiling point, little or no product will crystallize upon cooling.[7]

  • Cooling too quickly: Rapid cooling can lead to the formation of a precipitate instead of crystals, which may be less pure and harder to isolate.[7]

  • The compound is too soluble in the chosen solvent even at low temperatures.

Q3: Can I use a non-aqueous method to regenerate the aldehyde from the bisulfite adduct?

A3: Yes, non-aqueous methods have been developed, which can be advantageous for aldehydes that are sensitive to water or extreme pH. One such method involves using chlorotrimethylsilane (TMS-Cl) in acetonitrile to regenerate the aldehyde.[13] This can be particularly useful for large-scale applications or with sensitive substrates.

Q4: Is column chromatography always the best method for purification?

A4: While versatile, column chromatography can be time-consuming and require large volumes of solvent. For removing a specific type of impurity, like an unreacted aldehyde from a non-aldehydic product (or vice-versa), a chemical method like the bisulfite extraction is often much faster and more efficient.[14] Recrystallization is generally preferred for purifying solid products when a suitable solvent is found.

References

  • University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]
  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry, 64(15), 5722–5724. [Link]
  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), e56925. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding this compound Synthesis and Properties (CAS 24078-12-4). [Link]
  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]
  • Google Patents. (2013). Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • PrepChem.com.
  • Chemistry LibreTexts. (2021). 2.
  • Magritek. (n.d.).
  • Chrom Tech, Inc. (2024).
  • Organic Chemistry at SD Miramar College. (2017, September 9). Recrystallization - Organic Chemistry Lab Technique [Video]. YouTube. [Link]
  • PubChem. This compound. [Link]

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Common side reactions of 4-Bromo-2-methylbenzaldehyde under basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-2-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this reagent, particularly under basic conditions. We will delve into the mechanistic underpinnings of its reactivity, troubleshoot common side reactions, and provide validated protocols to ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reactivity of this compound in the presence of a base.

Q1: Why is my reaction producing significant amounts of 4-bromo-2-methylbenzyl alcohol and 4-bromo-2-methylbenzoic acid?

A: You are observing the classic outcome of a Cannizzaro reaction .[1][2] This reaction is characteristic of aldehydes, like this compound, that lack alpha-hydrogens .[3][4] Under the influence of a strong base (typically concentrated hydroxide), the aldehyde undergoes a disproportionation reaction. In this process, one molecule of the aldehyde is reduced to the corresponding primary alcohol, while a second molecule is oxidized to a carboxylic acid (which is deprotonated by the base to form a carboxylate salt).[1][5]

The reaction is kinetically second order in the aldehyde and first order in the base, meaning that high concentrations of both the aldehyde and a strong base will significantly accelerate this undesired pathway.[1]

Q2: Can this compound undergo an Aldol or Claisen-Schmidt condensation?

A: No, it cannot undergo a self-aldol condensation. The key mechanistic step of an aldol condensation is the formation of a nucleophilic enolate, which requires the abstraction of an acidic alpha-hydrogen by a base.[3][6][7] Since this compound has no hydrogens on the carbon adjacent to the carbonyl group, it cannot form an enolate and thus cannot act as the nucleophilic partner in the reaction.[4]

However, it can readily participate as the electrophilic partner in a crossed aldol or Claisen-Schmidt condensation .[3][8] If you react it with another carbonyl compound that does possess alpha-hydrogens (e.g., acetone, acetophenone, or cyclohexanone) under basic conditions, the other compound will form the enolate and attack the carbonyl carbon of this compound.[8][9] This is a powerful synthetic strategy, but conditions must be carefully controlled to prevent the competing Cannizzaro reaction.[3]

Q3: Is the Haloform reaction a potential side reaction?

A: The haloform reaction is generally not a concern for this compound itself. This reaction requires the presence of a methyl ketone or a substrate that can be oxidized to a methyl ketone under the reaction conditions.[10][11][12] The mechanism involves the exhaustive halogenation of the methyl group's alpha-hydrogens, followed by cleavage.[11][13] Since this compound is an aromatic aldehyde and not a methyl ketone, it does not meet the structural requirements for this transformation.

Q4: I'm observing 2-methylbenzaldehyde in my crude product mixture. What could be causing this dehalogenation?

A: The loss of the bromine atom from the aromatic ring is a side reaction known as hydrodehalogenation. While not a direct reaction with the base in the same way as the Cannizzaro reaction, it can occur under certain conditions, particularly in the context of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) where a base is used as a stoichiometric reagent.[14][15]

Potential causes include:

  • Base is too strong: Strong bases can promote protonolysis of organometallic intermediates.[14]

  • Presence of a proton source: Water or other protic impurities in the reaction mixture can serve as the source of the hydrogen that replaces the bromine.[14]

  • High reaction temperature: Elevated temperatures can increase the rate of this undesired side reaction.[14][15]

Section 2: Troubleshooting Guide & Protocols

This section provides practical, step-by-step guidance for overcoming common experimental challenges.

Problem 1: Cannizzaro Reaction Dominates, Leading to Low Yield of Desired Product.

Your goal is to perform a different transformation (e.g., a Claisen-Schmidt condensation), but the formation of 4-bromo-2-methylbenzyl alcohol and 4-bromo-2-methylbenzoic acid is consuming your starting material.

Root Cause Analysis & Mitigation Strategies

The Cannizzaro reaction is highly dependent on base strength and concentration.[16] To favor other pathways, you must moderate the reaction conditions.

ParameterIssueMitigation StrategyExpected Outcome
Base Concentration High concentration of strong base (e.g., 50% NaOH/KOH) favors the Cannizzaro reaction.[3][16]Use a dilute base (e.g., 10% NaOH) or a weaker base (e.g., K₂CO₃, Cs₂CO₃).[14][15]The rate of the Cannizzaro reaction is significantly reduced, allowing the desired reaction to proceed.
Temperature Elevated temperatures provide the activation energy for the Cannizzaro pathway.[3]Perform the reaction at lower temperatures (e.g., 0-25 °C).[3]Decreased rate of side reactions, improving selectivity for the desired product.
Reaction Type Using a strong, nucleophilic base like NaOH in a reaction where it is not required.For directed aldol-type reactions, consider pre-forming the enolate of the partner ketone using a strong, non-nucleophilic base like LDA at low temperatures before adding the this compound.[3]Provides excellent control, prevents self-condensation of the partner, and completely avoids the Cannizzaro reaction.
Workflow Diagram: Mitigating the Cannizzaro Reaction

Start Problem: High Levels of Cannizzaro Byproducts Condition1 Is a strong, concentrated base (e.g., 50% NaOH) being used? Start->Condition1 Solution1 Action: Switch to a dilute base (10% NaOH) or a weaker base (K₂CO₃). Condition1->Solution1 Yes Condition2 Is the reaction run at elevated temperature? Condition1->Condition2 No End Outcome: Cannizzaro Reaction Suppressed, Improved Product Yield Solution1->End Solution2 Action: Reduce temperature. Run at 0-25 °C. Condition2->Solution2 Yes Condition3 Is this a crossed-aldol reaction with a simple ketone? Condition2->Condition3 No Solution2->End Solution3 Action: Consider a directed approach. Pre-form enolate with LDA at -78 °C. Condition3->Solution3 Yes Solution3->End

Caption: Decision workflow for troubleshooting the Cannizzaro reaction.

Protocol 1: Executing a Controlled Claisen-Schmidt Condensation

This protocol details the synthesis of (E)-1-(4-bromo-2-methylphenyl)-3-phenylprop-2-en-1-one, minimizing the Cannizzaro side reaction.

Materials:

  • This compound

  • Acetophenone

  • Ethanol

  • 10% (w/v) Sodium Hydroxide solution

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and acetophenone (1.05 eq) in ethanol.

  • Base Addition: Cool the flask in an ice-water bath (0-5 °C). Add the 10% NaOH solution dropwise to the stirred mixture over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Work-up and Isolation: Pour the reaction mixture into a beaker of cold deionized water. A solid precipitate should form.

  • Purification: Collect the crude product by vacuum filtration, washing thoroughly with water to remove the base. Recrystallize the solid from a suitable solvent, such as ethanol, to yield the purified chalcone product.[8][9]

Problem 2: Significant Hydrodehalogenation Observed During a Cross-Coupling Reaction.

You are attempting a Suzuki or similar cross-coupling reaction and isolating 2-methylbenzaldehyde as a major byproduct.

Root Cause Analysis & Mitigation Strategies

This side reaction is common in cross-coupling chemistry and is often traced back to the choice of base and the presence of proton sources.[14]

Troubleshooting Table: Hydrodehalogenation
Potential CauseTroubleshooting StepExpected Outcome
Base is too strong Switch from strong bases like NaOH or KOH to weaker, non-nucleophilic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[14][15]Minimized protonolysis of the Ar-Pd(II)-X intermediate and reduced dehalogenation.
Presence of a proton source Ensure all reagents and solvents are strictly anhydrous. Use freshly dried and degassed solvents.Reduction in the formation of the hydrodehalogenated byproduct.[14]
High reaction temperature Screen a range of lower temperatures (e.g., 60-80 °C) to find an optimal balance between reaction rate and selectivity.Decreased rate of the dehalogenation side reaction relative to the desired coupling.[14]
Aldehyde Protection (Advanced) If other methods fail, protect the aldehyde as an acetal before the coupling reaction, then deprotect it afterward.The aldehyde group's potential interference is removed, often leading to cleaner coupling.[14]
Mechanism Diagram: The Cannizzaro Reaction

cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Hydride Transfer (Rate-Determining) cluster_step3 Step 3: Proton Exchange Aldehyde1 Ar-CHO Intermediate1 Ar-CH(O⁻)(OH) Aldehyde1->Intermediate1 OH- OH⁻ Intermediate1_2 Ar-CH(O⁻)(OH) Intermediate1->Intermediate1_2 Products1 Ar-COOH + Ar-CH₂O⁻ Intermediate1_2->Products1 H⁻ transfer Aldehyde2 Ar-CHO Products1_2 Ar-COOH + Ar-CH₂O⁻ Products1->Products1_2 FinalProducts Ar-COO⁻ + Ar-CH₂OH Products1_2->FinalProducts Fast

Caption: Mechanism of the base-induced Cannizzaro reaction.

References

  • BenchChem. (n.d.). How to avoid dehalogenation in cross-coupling reactions of substituted benzaldehydes.
  • BenchChem. (n.d.). Preventing Cannizzaro reaction in Aldol condensations.
  • Scribd. (n.d.). Why Do We Use A Dilute Base in An Aldol Condensation Reaction, But A Concentrated Base in The Cannizzaro Reaction - Quora | PDF.
  • BenchChem. (n.d.). Technical Support Center: Managing Reaction Conditions for Halogenated Benzaldehydes.
  • Wikipedia. (n.d.). Cannizzaro reaction.
  • Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction.
  • sathee jee. (n.d.). Chemistry Haloform Reaction Mechanism.
  • NROChemistry. (n.d.). Haloform Reaction.
  • Wikipedia. (n.d.). Haloform reaction.
  • Organic Chemistry Portal. (n.d.). Haloform Reaction.
  • Chemistry Steps. (n.d.). Cannizzaro Reaction.
  • Quora. (2019, March 9). What is the difference between the Cannizzaro reaction and the Aldoncon reaction?
  • Online Chemistry notes. (2021, June 6). Cannizzaro's reaction and Crossed Cannizzaro's reaction – Definition, Examples and Mechanism.
  • The Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives.
  • Magritek. (n.d.). The Aldol Condensation.
  • BenchChem. (n.d.). Application Notes and Protocols: Base-Catalyzed Condensation of 4-Methoxybenzaldehyde and Cyclohexanone.
  • AZoM. (2014, September 15). An Introduction to Aldol Condensation.

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Strategies to prevent self-condensation of 4-Bromo-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Bromo-2-methylbenzaldehyde. This resource is designed for researchers, medicinal chemists, and process scientists to navigate the synthetic challenges associated with this versatile but reactive building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you prevent undesirable self-condensation reactions and ensure the success of your experiments.

Frequently Asked Questions (FAQs)
Q1: What is self-condensation, and why is this compound particularly susceptible?

Self-condensation is a reaction where two identical molecules of a carbonyl compound react with each other.[1] this compound is highly prone to certain types of self-condensation because its chemical structure lacks alpha-hydrogens (α-hydrogens). The "alpha-carbon" is the carbon atom adjacent to the carbonyl group. For this molecule, the alpha-carbon is part of the aromatic ring and has no attached hydrogen atoms.

The absence of α-hydrogens makes it impossible for the molecule to form an enolate, which is the reactive intermediate for the common Aldol condensation pathway.[2][3] Instead, under specific conditions, it is predisposed to alternative self-condensation pathways like the Cannizzaro and Benzoin reactions.

Q2: What are the primary self-condensation pathways for this compound?

There are two major self-condensation reactions you are likely to encounter:

  • The Cannizzaro Reaction: This is a base-induced disproportionation reaction. In the presence of a strong base (like concentrated NaOH or KOH), one molecule of the aldehyde is reduced to the corresponding alcohol (4-bromo-2-methylbenzyl alcohol), while a second molecule is oxidized to the corresponding carboxylic acid (4-bromo-2-methylbenzoic acid).[4][5][6]

  • The Benzoin Condensation: This reaction involves the head-to-head dimerization of two aromatic aldehydes, catalyzed by a nucleophile such as cyanide (CN⁻) or an N-heterocyclic carbene (NHC).[7] The product is an α-hydroxy ketone, known as a benzoin derivative.

Q3: Can this compound undergo an Aldol condensation?

No, it cannot undergo a typical self-aldol condensation. The Aldol reaction requires the formation of an enolate ion, which is generated by deprotonating an acidic α-hydrogen.[2][8] As this compound does not possess any α-hydrogens, it cannot form an enolate and therefore cannot act as the nucleophilic partner in an Aldol reaction.

Troubleshooting Guide: Common Issues & Solutions
Problem 1: My reaction with this compound under basic conditions is yielding an alcohol and a carboxylic acid.
  • Diagnosis: You are observing the Cannizzaro reaction . This is the most common side reaction for aldehydes lacking α-hydrogens when exposed to strong bases.[4][9]

  • Mechanism: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The resulting tetrahedral intermediate then transfers a hydride ion (H⁻) to a second molecule of the aldehyde, effecting a redox disproportionation.[5]

Caption: Mechanism of the Cannizzaro Reaction.

  • Preventative Strategies:

    • Avoid Strong Bases: If your desired reaction does not absolutely require a strong base, use a milder, non-nucleophilic base or an alternative synthetic route that proceeds under neutral or acidic conditions.

    • Reduce Base Concentration: High concentrations of hydroxide favor the Cannizzaro reaction. If a base is necessary, use the lowest effective concentration (e.g., 10% NaOH instead of 50%).[10]

    • Lower the Reaction Temperature: The Cannizzaro reaction often has a higher activation energy than other desired pathways. Running the reaction at 0 °C or even lower temperatures can significantly suppress this side reaction.[10]

    • Use a Directed Approach: In some cases, like a crossed-aldol reaction where this compound is the electrophile, pre-forming the enolate of the other partner with a strong, non-nucleophilic base like LDA at low temperatures (-78 °C) can prevent the Cannizzaro reaction.[10]

Problem 2: My reaction is producing a high molecular weight dimer, identified as an α-hydroxy ketone.
  • Diagnosis: Your experiment is likely undergoing a Benzoin condensation . This occurs when the aldehyde is subjected to specific nucleophilic catalysts like cyanide, thiamine (Vitamin B1), or N-heterocyclic carbenes (NHCs).[7][11]

  • Mechanism: The catalyst (e.g., cyanide) attacks the aldehyde carbonyl. A subsequent proton transfer and rearrangement create a nucleophilic intermediate that attacks a second aldehyde molecule. Elimination of the catalyst regenerates it and yields the benzoin product.

Benzoin_Condensation Aldehyde1 Aldehyde (1) Adduct Cyanohydrin Adduct Aldehyde1->Adduct Attack Catalyst Catalyst (e.g., CN⁻) Umpolung "Umpolung"(Nucleophilic Intermediate) Adduct->Umpolung Proton Transfer Dimer Dimeric Adduct Umpolung->Dimer Attack Aldehyde2 Aldehyde (2) Product Benzoin Product Dimer->Product Proton Transfer RegenCatalyst Catalyst (regenerated) Product->RegenCatalyst Elimination

Caption: Generalized workflow for Benzoin Condensation.

  • Preventative Strategies:

    • Catalyst Avoidance: The simplest solution is to avoid catalysts known to promote this reaction if they are not essential for your primary transformation.

    • Alternative Catalysis: If your desired reaction requires nucleophilic catalysis, explore catalysts that do not facilitate the unique "umpolung" (polarity reversal) mechanism of the benzoin reaction.

    • Steric Hindrance: While not always controllable, highly hindered aldehydes are less likely to undergo benzoin condensation. The 2-methyl group on your substrate already provides some steric bulk, but this may not be sufficient.[12]

Problem 3: I need to modify another part of the molecule without affecting the aldehyde group at all.
  • Diagnosis: The aldehyde is too reactive for the planned conditions. The most robust and reliable solution is to use a protecting group strategy .[13][14]

  • Concept: A protecting group temporarily "masks" the reactive aldehyde functionality as a less reactive derivative (like an acetal), which is stable to the intended reaction conditions. After the reaction is complete, the protecting group is removed to regenerate the aldehyde.[15][16]

  • Workflow & Protocol: Acetal Protection

    Cyclic acetals are excellent protecting groups for aldehydes as they are easy to form, stable to bases, nucleophiles, and reducing agents, and can be readily removed with mild acid.[14][17]

Caption: Experimental workflow using an acetal protecting group.

  • Detailed Protocol: Protection as a 1,3-Dioxolane

    • Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.0 eq.) in toluene.

    • Add Reagents: Add ethylene glycol (1.1-1.5 eq.) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, PTSA).

    • Reaction: Heat the mixture to reflux. Water produced during acetal formation will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.

    • Monitoring: Monitor the reaction by TLC or GC-MS until all the starting aldehyde is consumed.

    • Workup: Cool the reaction, wash with a mild aqueous base (e.g., NaHCO₃ solution) to neutralize the acid catalyst, and then wash with brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the protected acetal.

    • Deprotection (Post-reaction): After performing the desired synthetic step, dissolve the acetal product in a solvent like acetone or THF/water and add a catalytic amount of aqueous acid (e.g., 1M HCl). Stir at room temperature until deprotection is complete (monitor by TLC), then neutralize and extract the final product.

Summary of Preventative Strategies
Undesired ReactionTypical ConditionsKey Prevention Strategies
Cannizzaro Reaction Strong, concentrated base (e.g., >25% NaOH/KOH)• Use mild or non-nucleophilic bases. • Lower the reaction temperature (≤ 0 °C). • Use dilute base. • Employ a protecting group strategy.
Benzoin Condensation Nucleophilic catalyst (e.g., NaCN, Thiamine, NHCs)• Avoid catalysts known to promote this reaction. • If catalysis is needed, select an alternative that does not induce benzoin coupling. • Employ a protecting group strategy.
General Reactivity Nucleophiles, strong bases, some reducing/oxidizing agentsProtecting Group Strategy: Convert the aldehyde to a stable acetal or thioacetal before proceeding with further transformations.[13][17]
References
  • JoVE. (2025). Protecting Groups for Aldehydes and Ketones: Introduction. [Link]
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Technical Support Center: Improving Regioselectivity in Reactions Involving 4-Bromo-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Bromo-2-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high regioselectivity in reactions with this versatile building block. Here, we will dissect the inherent electronic and steric factors governing its reactivity and provide actionable troubleshooting strategies to optimize your synthetic outcomes.

Understanding the Reactivity of this compound

This compound (CAS 24078-12-4) is a bifunctional aromatic compound featuring a bromine atom, a methyl group, and an aldehyde moiety.[1][2][3] The interplay of these substituents dictates the regiochemical course of various transformations.

  • Electronic Effects : The methyl group (-CH₃) is an electron-donating group (EDG) that activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions relative to itself.[4][5][6] Conversely, the bromine atom (-Br) and the aldehyde group (-CHO) are electron-withdrawing groups (EWGs). While halogens are generally deactivating, they are ortho, para-directing due to the resonance effect of their lone pairs.[7][8][9] The aldehyde group is a meta-director. The cumulative electronic influence on the ring is a delicate balance of these competing effects.

  • Steric Hindrance : The ortho-methyl group poses significant steric hindrance around the aldehyde functionality and the adjacent C3 position of the aromatic ring.[10][11][12] This steric bulk can play a decisive role in the approach of reagents, often favoring reactions at less hindered sites.

The following diagram illustrates the key reactive sites and influencing factors on the this compound molecule.

Caption: Key influencing factors on the reactivity of this compound.

Frequently Asked Questions (FAQs)

Q1: In electrophilic aromatic substitution, which position is most likely to react?

A1: The outcome depends on the reaction conditions. The methyl group strongly activates the ortho (C3) and para (C5) positions relative to itself. However, the C3 position is sterically hindered by the adjacent methyl and aldehyde groups. The bromine atom also directs ortho (C3 and C5) and para (C1, which is already substituted). The aldehyde group directs meta to itself (C3 and C5). Therefore, the C5 position is generally the most favored site for electrophilic attack due to the converging directing effects of all three substituents and lower steric hindrance compared to C3.

Q2: I am trying to perform a Suzuki coupling at the C4-Br position, but I am getting low yields. What could be the issue?

A2: Low yields in Suzuki couplings with this compound can often be attributed to a few factors:[13][14][15]

  • Steric Hindrance: The ortho-methyl group can hinder the approach of the bulky palladium catalyst complex to the bromine atom, slowing down the oxidative addition step.

  • Catalyst Deactivation: The aldehyde group can potentially coordinate to the palladium center, leading to catalyst deactivation.

  • Reaction Conditions: Suboptimal choice of ligand, base, or solvent can significantly impact the reaction efficiency.

For troubleshooting, consider the "Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling Reactions" below.

Q3: Can I selectively perform a reaction at the aldehyde group without affecting the bromo-substituent?

A3: Yes, nucleophilic addition to the aldehyde is a common and generally selective transformation.[16][17][18] The carbon-bromine bond is typically stable under the conditions used for many aldehyde modifications, such as Grignard reactions, Wittig reactions, or reductive aminations. However, strongly basic or organometallic reagents might compete for ortho-lithiation if not controlled properly.

Q4: Is it possible to achieve lithiation ortho to the methyl group (at the C3 position)?

A4: Directed ortho-metalation (DoM) at the C3 position is challenging due to the steric hindrance from the adjacent aldehyde.[19][20][21] Standard alkyllithium reagents at low temperatures are more likely to undergo nucleophilic addition to the aldehyde. To achieve ortho-lithiation, the aldehyde must first be protected.[22][23][24]

Troubleshooting Guides

Guide 1: Improving Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Problem: Low yield or formation of side products in cross-coupling reactions at the C4-Br position.

Potential Cause Troubleshooting Strategy Scientific Rationale
Steric Hindrance 1. Ligand Selection: Switch to bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[25] 2. Catalyst System: Use a pre-formed palladium catalyst complex.Bulky ligands promote the reductive elimination step and can stabilize the active catalytic species, overcoming some steric barriers.[26][27]
Catalyst Deactivation 1. Protecting Group: Temporarily protect the aldehyde as an acetal.[22][23][28] 2. Reaction Temperature: Optimize the reaction temperature; sometimes a lower temperature for a longer duration can minimize side reactions.Protecting the aldehyde prevents its coordination to the palladium catalyst, maintaining catalyst activity.
Suboptimal Conditions 1. Base Selection: For Suzuki, try K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, consider a stronger base like NaOtBu or LHMDS.[29][30] 2. Solvent Choice: Anhydrous, degassed solvents are crucial. Toluene, dioxane, or THF are common choices.[31][32]The choice of base is critical for the transmetalation step (Suzuki) or deprotonation of the amine (Buchwald-Hartwig). The solvent affects the solubility and stability of the catalytic species.
  • Protection: To a solution of this compound (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction, wash with saturated NaHCO₃ solution, and dry the organic layer.

  • Purify the resulting acetal by column chromatography.

  • Suzuki Coupling: Use the protected compound under your standard Suzuki conditions.[13][14]

  • Deprotection: After the coupling reaction, the acetal can be easily removed by treatment with aqueous acid (e.g., 1M HCl) in THF.

The following workflow diagram illustrates the decision-making process for troubleshooting cross-coupling reactions.

G start Low Yield in Cross-Coupling steric Potential Steric Hindrance? start->steric catalyst_deact Potential Catalyst Deactivation? start->catalyst_deact conditions Suboptimal Conditions? start->conditions ligand Use Bulky Ligand (e.g., XPhos, SPhos) steric->ligand protect Protect Aldehyde (e.g., Acetal) catalyst_deact->protect optimize_base Optimize Base (e.g., K3PO4, NaOtBu) conditions->optimize_base optimize_solvent Optimize Solvent (Anhydrous, Degassed) conditions->optimize_solvent G start Desired Ortho-Functionalization protect_aldehyde Protect Aldehyde start->protect_aldehyde ortho_lithiation Directed Ortho-Lithiation protect_aldehyde->ortho_lithiation electrophilic_quench Electrophilic Quench ortho_lithiation->electrophilic_quench deprotection Deprotection electrophilic_quench->deprotection product Ortho-Functionalized Product deprotection->product

Caption: Logical workflow for achieving ortho-functionalization.

References

  • Time in Pasuruan, ID. Google.
  • Directing Effects. Save My Exams.
  • In bromotoluene, my prof says bromine would control the directing effect for electrophilic substitution reactions. My textbook says it would be the methyl group.... Reddit.
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  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • Buchwald–Hartwig amination. Wikipedia.
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  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
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  • Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with.... ResearchGate.
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  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • ortho metalation. Andrew G Myers Research Group, Harvard University.
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  • Reversing the Regioselectivity of Asymmetric C ̶H and N ̶H Bond Annulation with Bromoalkynes Under Cobalt(III)-Catalysis. ChemRxiv.
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  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and.... MDPI.
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Technical Support Center: Scaling Up Reactions with 4-Bromo-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-2-methylbenzaldehyde. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when scaling up reactions involving this versatile intermediate. My aim is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your work.

Introduction: The Utility and Challenges of a Key Intermediate

This compound is a valuable building block in organic synthesis, prized for its trifunctional nature: an electrophilic aldehyde, a sterically accessible aryl bromide for cross-coupling, and a methyl group that can be further functionalized. However, the interplay of these groups presents unique challenges during reaction scale-up, from controlling selectivity to ensuring product purity. This guide provides a structured approach to troubleshooting these issues.

Part 1: Troubleshooting Guide for Synthesis and Scale-Up

This section addresses specific problems you may encounter during the synthesis and subsequent reactions of this compound.

I. Issues in the Synthesis of this compound

The primary routes to this compound involve either the formylation of 1-bromo-3-methylbenzene or the bromination of 2-methylbenzaldehyde. Each presents distinct challenges.

Question 1: My formylation of 1-bromo-3-methylbenzene is giving low yields and multiple isomers. How can I improve regioselectivity and efficiency?

Answer: This is a common issue stemming from the directing effects of the bromo and methyl groups. While both are ortho-, para-directing, the methyl group is an activating group, whereas bromine is a deactivating group. This can lead to a mixture of products.

  • Underlying Cause: In electrophilic aromatic substitution like formylation (e.g., Vilsmeier-Haack or Duff reaction), the regiochemical outcome is a delicate balance of electronic and steric effects. The position ortho to the methyl group and para to the bromine is electronically favored. However, other isomers can form.[1] On scale-up, poor mixing and temperature gradients can exacerbate the formation of side products.

  • Troubleshooting Steps & Protocol:

    • Choice of Formylation Reagent: For improved regioselectivity, consider sterically hindered formylating agents or methodologies known for high ortho-selectivity to the activating group. Metal-halogen exchange followed by formylation can offer greater control but presents its own scale-up challenges, such as cryogenic temperatures.[2][3]

    • Reaction Conditions Optimization:

      • Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. This can minimize the formation of undesired isomers. For acid-catalyzed reactions, high temperatures can also lead to resin/polymer formation.[4]

      • Stoichiometry: Carefully control the stoichiometry of the formylating agent. In reactions like the Duff reaction, adjusting the molar ratio of hexamethylenetetramine (HMTA) is a primary method to control the degree of formylation.[4]

    • Monitor Progress: Use in-process controls (e.g., TLC, HPLC, GC) to monitor the reaction and stop it once the desired product is maximized, preventing further side reactions or degradation.

ParameterRecommendation for Scale-UpRationale
Temperature Maintain strict control, use jacketed reactorsPrevents exothermic runaway and minimizes side products.
Addition Rate Slow, controlled addition of reagentsEnsures consistent reaction profile and heat dissipation.
Mixing Use efficient overhead stirringAvoids local concentration gradients and "hot spots".

Question 2: I'm observing significant byproduct formation, specifically dibrominated or over-oxidized species, during my synthesis. What's going wrong?

Answer: This points to issues with reaction control, either in the bromination or formylation step.

  • Underlying Cause (Bromination): If you are synthesizing via bromination of 2-methylbenzaldehyde, the conditions might be too harsh. The aldehyde group is sensitive to oxidation, and the activated ring can undergo further bromination.

  • Underlying Cause (Benzylic Oxidation): If using strong oxidizing agents to form the aldehyde from 2-bromo-1-methylbenzene, you risk oxidizing the methyl group all the way to a carboxylic acid.[5]

  • Underlying Cause (Benzylic Bromination): A very common and challenging side reaction is the radical bromination of the benzylic methyl group, especially if using reagents like N-Bromosuccinimide (NBS) with a radical initiator.[6] This leads to the formation of 4-bromo-2-(bromomethyl)benzaldehyde.

  • Troubleshooting Workflow:

    G cluster_bromination If Bromination Step cluster_oxidation If Oxidation/Formylation Step start High Impurity Profile (Dibromination/Oxidation) check_step Identify the problematic step: Bromination or Formylation/Oxidation? start->check_step brom_cond Are bromination conditions too harsh? check_step->brom_cond ox_cond Observing benzylic bromination? check_step->ox_cond brom_sol Solution: Use milder brominating agent (e.g., NBS without initiator in the dark). Control stoichiometry precisely. brom_cond->brom_sol Yes ox_sol Solution: Avoid radical initiators (AIBN, peroxide) and light. Conduct reaction in the dark. ox_cond->ox_sol Yes ox_acid Observing carboxylic acid formation? ox_cond->ox_acid No ox_acid_sol Solution: Use a milder oxidant. Monitor reaction closely and stop upon aldehyde formation. ox_acid->ox_acid_sol Yes

    Caption: Troubleshooting workflow for impurity formation.

II. Challenges in Downstream Reactions

Question 3: My Grignard reaction using this compound is failing to initiate or giving low yields. What are the common pitfalls on a larger scale?

Answer: Grignard reactions are notoriously sensitive, and problems are magnified during scale-up. The two main issues are initiation failure and side reactions.

  • Underlying Causes & Solutions:

    • Moisture: Grignard reagents are extremely strong bases and will be quenched by any protic source, including water.[7][8]

      • Scale-Up Solution: Ensure all glassware is oven- or flame-dried and assembled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents. For large-scale operations, solvent distillation from a drying agent is standard practice.

    • Magnesium Passivation: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.[9]

      • Scale-Up Solution: Activate the magnesium. Common methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanical stirring/crushing under inert gas.[9]

    • Wurtz Coupling: The formed Grignard reagent can react with unreacted this compound, leading to a homocoupled biaryl impurity.[9]

      • Scale-Up Solution: Add the solution of this compound slowly to the magnesium suspension. This maintains a low concentration of the aryl bromide, minimizing the Wurtz side reaction.

    • Reaction with the Aldehyde: Remember that you are forming a Grignard reagent in the presence of an electrophilic aldehyde on the same molecule if you were attempting an intermolecular reaction. This is generally not feasible. This question assumes you are using this compound as the electrophile to be attacked by a different Grignard reagent. If you are trying to make a Grignard from this compound, the aldehyde must first be protected (e.g., as an acetal).

  • Recommended Scale-Up Protocol for Grignard Addition to this compound:

    • Setup: Assemble a dry, multi-neck, jacketed reactor equipped with an overhead stirrer, condenser, thermocouple, and nitrogen inlet.

    • Reagents: Charge the reactor with a solution of this compound in anhydrous THF.

    • Addition: Cool the reactor to 0 °C. Add the separately prepared Grignard reagent solution via a dropping funnel or pump at a rate that maintains the internal temperature below 10 °C. The reaction is exothermic.[8]

    • Quench: After the addition is complete and the reaction is stirred for a designated time (monitor by TLC/HPLC), slowly quench the reaction by adding saturated aqueous ammonium chloride solution at 0 °C.

    • Work-up: Proceed with standard aqueous work-up and extraction.

Question 4: I am struggling with low yields and catalyst contamination in my Suzuki-Miyaura cross-coupling reaction. How can I optimize this for a larger batch?

Answer: The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its efficiency on a large scale depends on the careful optimization of multiple parameters.[10]

  • Underlying Causes & Solutions:

    • Catalyst, Ligand, and Base Choice: The combination of the palladium source, ligand, and base is critical and often substrate-dependent.[10][11]

      • Scale-Up Solution: A screening approach is often necessary at the bench scale. For aryl bromides, common catalysts include Pd(PPh₃)₄ or a combination of a Pd(0) or Pd(II) source with a phosphine ligand (e.g., SPhos, XPhos). Common bases include K₂CO₃, K₃PO₄, or Cs₂CO₃.[12][13]

    • Solvent System: The solvent must solubilize both the organic and inorganic components to some extent.

      • Scale-Up Solution: A mixture of an organic solvent (e.g., Toluene, Dioxane, 2-MeTHF) with water is frequently used. The water is essential for the transmetalation step.[13]

    • Palladium Removal: Residual palladium is a major concern, especially in pharmaceutical applications.

      • Scale-Up Solution: After the reaction, the product stream can be treated with a palladium scavenger. Common options include activated carbon, silica-functionalized thiols, or treatment with an aqueous solution of sodium bisulfite.[13]

  • Process Optimization Logic:

    G cluster_params Reaction Parameters cluster_process Process Control cluster_purification Purification start Low Yield in Suzuki Coupling catalyst Catalyst/Ligand Screening start->catalyst base Base Screening (K2CO3, K3PO4, Cs2CO3) start->base solvent Solvent System (e.g., Toluene/H2O) start->solvent temp Temperature Control (Typically 80-110 °C) start->temp degas Degassing (Sparging with N2/Ar) start->degas pd_removal Palladium Scavenging (Activated Carbon, Scavengers) catalyst->pd_removal base->pd_removal solvent->pd_removal temp->pd_removal degas->pd_removal cryst Crystallization pd_removal->cryst

    Caption: Key optimization areas for Suzuki-Miyaura coupling.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound? A: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[14] It is classified as a skin, eye, and respiratory irritant.[15] Always handle it in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16]

Q2: Can the methyl group of this compound be selectively brominated? A: Yes, but with significant difficulty. This would be a Wohl-Ziegler benzylic bromination, typically using NBS and a radical initiator (like AIBN or benzoyl peroxide) or light.[17] The major challenge is preventing over-bromination to the dibromo- and tribromomethyl species.[6] Furthermore, the aldehyde group may be sensitive to the reaction conditions. Careful control of stoichiometry and avoiding light are crucial to favor the mono-brominated product.[18]

Q3: My crude product from a reaction is an oil and won't crystallize. What should I do? A: "Oiling out" during crystallization often happens when the crude material has a high level of impurities, which depresses the melting point, or if the solvent's boiling point is higher than the product's melting point.[19]

  • Solution 1: Initial Purification: First, try to purify the oil using column chromatography to remove the bulk of the impurities. The purified fractions are more likely to crystallize.

  • Solution 2: Change Solvent System: Try a different recrystallization solvent or a mixed solvent system (e.g., ethyl acetate/heptane).

  • Solution 3: Seeding: If you have a small amount of pure, solid material, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

Q4: How do I effectively purify this compound on a large scale? A: For large-scale purification, recrystallization is often more practical than chromatography.

  • Solvent Selection: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Methanol or ethanol are commonly used for similar compounds.[19]

  • Procedure:

    • Dissolve the crude material in a minimum amount of hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to form well-defined crystals. Rapid cooling can trap impurities.

    • Cool further in an ice bath to maximize yield.

    • Collect the crystals by filtration and wash with a small amount of ice-cold solvent.

    • Dry the purified product under vacuum.

References

  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination.
  • Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry.
  • Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon.
  • Chemistry Steps. (n.d.). Benzylic Bromination.
  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
  • Google Patents. (n.d.). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with....
  • Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
  • XMB. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding this compound Synthesis and Properties (CAS 24078-12-4).
  • PubChem. (n.d.). This compound.
  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde.
  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
  • ResearchGate. (n.d.). ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction For this reason, the apparatus and all reagents and solvents must be scru.
  • University of Missouri-St. Louis. (n.d.). The Grignard Reaction.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • ResearchGate. (2025). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • PubChem. (n.d.). 2-Bromo-4-methylbenzaldehyde.
  • Google Patents. (n.d.). CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.
  • ResearchGate. (n.d.). a) Reaction conditions; formylation of bromoarenes followed by in situ....
  • Organic Syntheses. (n.d.). o-BROMOTOLUENE.
  • Reddit. (2023). In bromotoluene, my prof says bromine would control the directing effect for electrophilic substitution reactions. My textbook says it would be the methyl group. I will follow my prof's instructions on tests, but which is actually correct?.
  • Organic Syntheses. (n.d.). p-BROMOTOLUENE.

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Effective workup procedures for 4-Bromo-2-methylbenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromo-2-methylbenzaldehyde

From the Desk of the Senior Application Scientist

Welcome to the technical support hub for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. My objective is to move beyond simple protocols and provide a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions. The information herein is synthesized from established chemical principles and field-proven insights to ensure reliability and reproducibility in your work.

Frequently Asked Questions (FAQs): General Handling & Storage

Question: What are the ideal storage conditions for this compound?

Answer: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] The aldehyde functional group is susceptible to slow oxidation to the corresponding carboxylic acid (4-bromo-2-methylbenzoic acid) upon prolonged exposure to air. Storing under an inert atmosphere (Nitrogen or Argon) is recommended for long-term storage to maintain purity.

Question: Is this compound sensitive to any particular conditions?

Answer: Yes. Besides oxidation, aldehydes can be sensitive to strong bases, which can catalyze side reactions like the Cannizzaro reaction, especially if the aldehyde has no α-hydrogens, or aldol-type reactions if it does.[3][4][5] While this compound has α-hydrogens on the methyl group, the primary concern under strongly basic workup conditions is the potential for undesired side reactions. It is also incompatible with strong oxidizing and reducing agents outside of controlled reaction conditions.[6]

Question: How can I quickly assess the purity of my starting material?

Answer: The most straightforward methods are Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • TLC: A single spot in a suitable solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) is a good indicator of purity. The most common impurity, 4-bromo-2-methylbenzoic acid, will typically appear as a more polar spot (lower Rf) that may streak.

  • ¹H NMR: In CDCl₃, the aldehyde proton should appear as a sharp singlet around 10 ppm. The aromatic protons will appear between 7-8 ppm, and the methyl protons as a singlet around 2.5 ppm. The presence of a broad peak above 10 ppm could indicate the carboxylic acid impurity.

Troubleshooting Guide: Common Synthetic Transformations

This section addresses specific issues encountered during common reactions involving this compound.

Grignard Reactions

Question: My Grignard reaction with this compound is not initiating. What are the likely causes and solutions?

  • Probable Cause 1: Wet Glassware or Solvents. Grignard reagents are extremely strong bases and will be rapidly quenched by protic sources like water.[7][8] This is the most common cause of failure.

  • Solution 1: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Solvents (typically anhydrous diethyl ether or THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or taken from a commercial solvent purification system.[9][10]

  • Probable Cause 2: Inactive Magnesium Surface. Magnesium turnings have a passivating layer of magnesium oxide on their surface that prevents reaction with the alkyl/aryl halide.[11]

  • Solution 2: The magnesium must be activated. This can be achieved by:

    • Mechanical Agitation: Vigorously stirring the magnesium turnings to physically break the oxide layer.

    • Chemical Activation: Adding a small crystal of iodine. The iodine reacts with the magnesium surface, exposing fresh metal.[10][11] The disappearance of the brown iodine color is a good visual indicator of activation.

    • Entrainment: Adding a small amount of a more reactive halide, like 1,2-dibromoethane, to initiate the reaction.[7]

Question: My Grignard reaction worked, but the workup is problematic, resulting in a low yield of the desired secondary alcohol. Why?

  • Probable Cause: Inefficient Quenching and Emulsion Formation. The workup for a Grignard reaction involves quenching the intermediate magnesium alkoxide with an acid to protonate it, forming the alcohol.[8][10] Improper addition or choice of quenching agent can lead to the precipitation of magnesium salts, forming intractable emulsions and trapping the product.

  • Solution:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl).[12] This is a weakly acidic solution that effectively protonates the alkoxide while minimizing side reactions.

    • If solids persist, a dilute acid like 1M HCl can be added dropwise until the aqueous layer is clear.[7]

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). If an emulsion forms, adding a small amount of brine can help break it.

Wittig Reactions

Question: I am attempting a Wittig reaction with this compound, but I am recovering only my starting material. What went wrong?

  • Probable Cause 1: Incomplete Ylide Formation. The phosphorus ylide (Wittig reagent) is typically generated in situ by treating a phosphonium salt with a strong base.[13][14] If the base is not strong enough or if there are acidic impurities (like water), the ylide will not form in sufficient concentration.

  • Solution 1:

    • Use a sufficiently strong, non-nucleophilic base. Common choices for non-stabilized ylides include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).[13]

    • Ensure the reaction is performed under strictly anhydrous and inert conditions (N₂ or Ar).

    • Allow sufficient time for the ylide to form before adding the aldehyde. The characteristic color change (often to deep red, orange, or yellow) indicates ylide formation.

  • Probable Cause 2: Unstable Ylide. Some phosphorus ylides are not stable and can decompose if left for too long before the aldehyde is added.

  • Solution 2: For potentially unstable ylides, consider adding the aldehyde to the reaction mixture as the ylide is being generated, or immediately after its formation. Some procedures even call for generating the ylide in the presence of the aldehyde.[15]

Question: My Wittig reaction produced the desired alkene, but I am struggling to remove the triphenylphosphine oxide (TPPO) byproduct. How can I purify my product?

  • Probable Cause: Triphenylphosphine oxide (TPPO) is a common byproduct of the Wittig reaction and often has similar polarity to the desired product, making chromatographic separation difficult.

  • Solution:

    • Crystallization: TPPO is highly crystalline. If your product is a liquid or a low-melting solid, you can often remove a significant amount of TPPO by concentrating the crude reaction mixture and triturating with a non-polar solvent like hexanes or a mixture of hexanes and ether. The TPPO will precipitate as a white solid and can be removed by filtration.[12]

    • Column Chromatography: If chromatography is necessary, TPPO is very polar and UV-active. It will often elute with highly polar solvent systems. Running the column with a less polar eluent to isolate your product first is often the best strategy.[12][15]

    • Precipitation of TPPO as a Salt: In some cases, TPPO can be precipitated from solution as a magnesium or zinc salt complex, although this is less common.

Parameter Non-Stabilized Ylides Stabilized Ylides
Reactivity High (react with aldehydes & ketones)Lower (react well with aldehydes, poorly with ketones)[13]
Typical Base n-BuLi, NaH, NaHMDSKOtBu, NaOEt, K₂CO₃
Stereoselectivity Generally Z-alkene favoredGenerally E-alkene favored[16]
Suzuki Cross-Coupling

Question: I am performing a Suzuki coupling at the bromide position of this compound, but the reaction is sluggish or incomplete.

  • Probable Cause 1: Inactive Catalyst. The Palladium(0) active species can be oxidized or poisoned, halting the catalytic cycle.

  • Solution 1:

    • Ensure the reaction is thoroughly degassed before adding the palladium catalyst. This is critical to remove oxygen. Bubbling argon or nitrogen through the solvent for 10-20 minutes is a common method.[17]

    • Use a high-quality palladium source and ligand. For aryl bromides, common catalysts include Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃, SPhos, XPhos).

  • Probable Cause 2: Incorrect Base or Solvent System. The base plays a crucial role in the transmetalation step of the Suzuki reaction.[18] The solvent system must facilitate the interaction of both the organic-soluble and aqueous-soluble components.

  • Solution 2:

    • An aqueous base is typically required. K₂CO₃, K₃PO₄, or Cs₂CO₃ are common and effective choices.[17]

    • A biphasic solvent system is often used, such as Toluene/Water or Dioxane/Water, to dissolve both the aryl halide and the inorganic base/boronic acid salt.[17][18]

Question: How do I work up a Suzuki reaction to remove the catalyst and boron-containing byproducts?

  • Solution:

    • After the reaction is complete, cool the mixture and dilute it with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite to remove insoluble palladium black and other particulates.[19]

    • Wash the organic layer with water or brine to remove the bulk of the inorganic base.

    • To remove boronic acid residues, perform an extractive wash with a dilute aqueous base (e.g., 1M NaOH). The boronic acid will deprotonate to form a water-soluble boronate salt.

    • Dry the organic layer (e.g., over Na₂SO₄ or MgSO₄), filter, and concentrate. The crude product can then be purified by column chromatography or crystallization.

Reductive Amination

Question: I am trying to synthesize a secondary amine via reductive amination, but I am isolating a significant amount of the alcohol byproduct from the reduction of this compound.

  • Probable Cause: The reducing agent is reducing the starting aldehyde faster than the in situ formed imine/iminium ion. This is common when using strong reducing agents like NaBH₄ without proper procedural control.[20][21]

  • Solution:

    • Use a selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for most reductive aminations.[21][22] It is mild enough that it will not readily reduce the aldehyde but is reactive enough to reduce the iminium ion intermediate. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[20][23]

    • Control the reaction sequence. If using a less selective reagent like NaBH₄, it is crucial to allow sufficient time for the imine to form before adding the reducing agent. This involves mixing the aldehyde and the primary amine (often with a dehydrating agent like molecular sieves or a catalytic amount of acid) for a period (e.g., 1-2 hours) before introducing the NaBH₄.[21]

Visualized Workflows & Logic

General Experimental Workflow

The following diagram outlines a typical workflow for reactions discussed in this guide.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification prep_glass Dry Glassware prep_reagents Prepare Anhydrous Reagents/ Solvents & Degas prep_glass->prep_reagents Inert Atmosphere reaction_setup Assemble Apparatus Under N2/Ar prep_reagents->reaction_setup reagent_add Add Reagents (Control Temperature) reaction_setup->reagent_add reaction_monitor Monitor by TLC/LCMS reagent_add->reaction_monitor quench Quench Reaction reaction_monitor->quench extract Aqueous Washes & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify_method Chromatography or Crystallization concentrate->purify_method characterize Characterize Product (NMR, MS, etc.) purify_method->characterize

Caption: General workflow from preparation to product characterization.

Troubleshooting Logic: Low Product Yield

This decision tree helps diagnose the cause of low yields in a typical reaction.

G start Low Product Yield (Confirmed by NMR/LCMS) check_sm Is unreacted starting material (SM) present in crude mixture? start->check_sm sm_yes Yes check_sm->sm_yes TLC/NMR shows SM sm_no No check_sm->sm_no No SM observed cause_incomplete Incomplete Reaction sm_yes->cause_incomplete cause_degradation Product or SM Degradation sm_no->cause_degradation cause_workup_loss Loss During Workup sm_no->cause_workup_loss sol_reagents Check Reagent Quality & Stoichiometry cause_incomplete->sol_reagents sol_conditions Increase Reaction Time/Temp cause_incomplete->sol_conditions sol_catalyst Check Catalyst Activity cause_incomplete->sol_catalyst sol_temp Run at Lower Temperature cause_degradation->sol_temp sol_quench Modify Quenching Procedure cause_workup_loss->sol_quench sol_extraction Check pH / Perform More Extractions cause_workup_loss->sol_extraction

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Benchchem. An In-depth Technical Guide to 4-Bromo-2-hydroxybenzaldehyde.
  • University of Victoria. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • ECHEMI. 4-Bromo-2-methyl-benzaldehyde SDS, 24078-12-4 Safety Data Sheets.
  • Google Patents. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Organic Syntheses. 2-bromo-4-methylbenzaldehyde - Organic Syntheses Procedure.
  • Google Patents. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • University of Missouri–St. Louis. Grignard Reaction.
  • ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?.
  • Millersville University. 25. The Grignard Reaction.
  • Organic Chemistry at the University of Connecticut. Organic Reaction Workup Formulas for Specific Reagents.
  • Google Patents. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
  • ResearchGate. Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with...
  • Leah4Sci. Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
  • BYU ScholarsArchive. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.
  • University of North Texas. 6. Grignard Reaction.
  • Master Organic Chemistry. Reductive Amination, and How It Works.
  • Reddit. Problems with wittig reaction : r/Chempros.
  • Adichemistry. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
  • YouTube. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Harvard University. Myers Chem 115.
  • Organic Chemistry Data. Reductive Amination - Common Conditions.
  • Organic Chemistry Data. Wittig Reaction - Common Conditions.
  • Organic Syntheses. p-BROMOBENZALDEHYDE - Organic Syntheses Procedure.
  • Organic Chemistry Portal. Wittig Reaction.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Thieme. Reduction of Imines and Reductive Amination of Aldehydes and Ketones.
  • CDH Fine Chemical. 4-Bromo Benzaldehyde CAS No 1122-91-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • NROChemistry. Wittig Reaction: Mechanism and Examples.

Sources

Impact of solvent choice on 4-Bromo-2-methylbenzaldehyde reaction outcomes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Solvent Selection for Reactions Involving 4-Bromo-2-methylbenzaldehyde

Introduction: The Critical Role of the Solvent

Welcome to the Technical Support Center for this compound. As a key bifunctional intermediate in organic synthesis, this compound (CAS 24078-12-4) offers two reactive sites: an electrophilic aldehyde group and a carbon-bromine bond amenable to cross-coupling and substitution reactions.[1][2] The success, yield, selectivity, and even the mechanistic pathway of reactions involving this molecule are profoundly influenced by the choice of solvent. A solvent is not merely an inert medium; it is an active participant that can stabilize or destabilize reactants, intermediates, and transition states, thereby dictating the reaction's outcome.[3]

This guide, presented in a question-and-answer format, is designed for researchers, chemists, and drug development professionals. It provides expert insights and troubleshooting advice to navigate the complexities of solvent selection in key transformations of this compound.

Part 1: General Considerations & Solubility FAQs

This section addresses foundational questions regarding the physical properties of this compound and the general principles of solvent effects.

Q1: What are the general solubility characteristics of this compound?

This compound is a solid at room temperature with limited solubility in non-polar solvents like hexanes. It exhibits good solubility in a range of common polar aprotic and some polar protic organic solvents, including tetrahydrofuran (THF), dioxane, dichloromethane (DCM), acetone, acetonitrile (ACN), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. Its solubility in water is very low. For any reaction, ensuring all reactants are sufficiently soluble at the chosen temperature is the first critical step to prevent a reaction from being diffusion-limited.

Q2: How does solvent polarity generally impact the two reactive sites of the molecule?

The molecule has two key reactive sites influenced differently by solvent polarity:

  • The Aldehyde Group: The carbonyl carbon is electrophilic. Polar solvents can stabilize the partial positive charge on this carbon, potentially increasing its reactivity toward nucleophiles. However, polar protic solvents (like ethanol or water) can also form hydrogen bonds with the carbonyl oxygen. This can sometimes decrease reactivity by stabilizing the ground state of the aldehyde more than the transition state.[4][5]

  • The C-Br Bond: This bond is the site for reactions like Suzuki coupling and Nucleophilic Aromatic Substitution (SNAr). The solvent's role here is often more complex, involving stabilization of charged intermediates or catalytic species. For instance, in organometallic cross-coupling, polar aprotic solvents are crucial for solvating the metal complex and the base.[6] In SNAr, they are essential for enhancing nucleophile reactivity.[7]

Table 1: Properties of Common Solvents in Organic Synthesis

This table provides a quick reference for comparing the properties of solvents frequently used in reactions with this compound.

SolventFormulaBoiling Point (°C)Dielectric Constant (ε)Type
HexaneC₆H₁₄691.9Non-polar
TolueneC₇H₈1112.4Non-polar
Dichloromethane (DCM)CH₂Cl₂409.1Polar Aprotic
Tetrahydrofuran (THF)C₄H₈O667.6Polar Aprotic
Acetonitrile (ACN)C₂H₃N8237.5Polar Aprotic
AcetoneC₃H₆O5621Polar Aprotic
Dimethylformamide (DMF)C₃H₇NO15337Polar Aprotic
Dimethyl Sulfoxide (DMSO)C₂H₆OS18947Polar Aprotic
EthanolC₂H₆O7824.5Polar Protic
1,4-DioxaneC₄H₈O₂1012.2Non-polar/Borderline
WaterH₂O10080.1Polar Protic
Data compiled from various sources, including Murov, S. (2020).[8]

Part 2: Troubleshooting Reaction-Specific Issues

This section dives into common problems encountered during specific, widely used reactions and explains how to troubleshoot them through logical solvent selection.

A. Suzuki-Miyaura Coupling

Q3: My Suzuki coupling reaction with this compound and a boronic acid is slow and gives low yields. Could the solvent be the problem?

Absolutely. The solvent system is paramount in a Suzuki-Miyaura coupling. This reaction involves multiple components—the aryl halide, the boronic acid, a palladium catalyst, a ligand, and a base—that have vastly different solubility and reactivity profiles.

Causality & Troubleshooting:

  • Poor Solubility of the Base: The required inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) are insoluble in many organic solvents. If the base is not available to participate in the catalytic cycle, the reaction will stall.[6]

    • Solution: Employ a biphasic system like Toluene/Water or Dioxane/Water .[9][10] The water phase dissolves the base, which can then interact with the organoboron species at the phase interface, while the organic phase dissolves the aryl halide and the palladium catalyst.

  • Instability of Boronic Acid: Some boronic acids are prone to protodeboronation (replacement of the boron group with hydrogen), especially at elevated temperatures.

    • Solution: Anhydrous polar aprotic solvents like DMF or Dioxane are often used.[11] DMF can be particularly effective at solubilizing all components and often allows for lower reaction temperatures.

  • Catalyst Aggregation/Deactivation: The palladium catalyst can precipitate or deactivate if not properly solvated.

    • Solution: Ethereal solvents like THF and Dioxane are excellent at coordinating with and stabilizing the palladium catalyst throughout the catalytic cycle.

Expert Recommendation: For general screening, a 4:1 mixture of Dioxane:Water with K₃PO₄ as the base is a robust starting point for Suzuki couplings with this compound.[11]

Suzuki_Solvent_Choice Start Problem: Low Yield in Suzuki Coupling Sol_Base Is the base (e.g., K2CO3) fully participating? Start->Sol_Base Sol_Reactants Are all organic reactants and catalyst soluble? Sol_Base->Sol_Reactants Yes Biphasic Solution: Use Biphasic System (Toluene/H2O, Dioxane/H2O) Sol_Base->Biphasic No Sol_Reactants->Biphasic Yes (but still issues) PolarAprotic Solution: Use Polar Aprotic Solvent (DMF, Dioxane, THF) Sol_Reactants->PolarAprotic No

Caption: Troubleshooting workflow for Suzuki coupling.

B. Wittig Reaction

Q4: I'm performing a Wittig reaction on this compound, but the reaction is inefficient and I'm getting a mixture of E/Z alkene isomers. How does the solvent affect this?

The solvent choice in a Wittig reaction is critical for both reaction rate and stereoselectivity. Its primary influence is on the formation and fate of the key intermediates: the betaine and the oxaphosphetane.[12] The nature of the phosphorus ylide (stabilized vs. non-stabilized) is also a key factor.[13]

Causality & Troubleshooting:

  • Non-Stabilized Ylides (High Z-selectivity desired): These ylides are highly reactive. The formation of the oxaphosphetane intermediate is often kinetically controlled and irreversible.

    • Solution: Use non-polar, aprotic solvents like THF, diethyl ether, or toluene . In these solvents, the initially formed cis-betaine rapidly collapses to the cis-oxaphosphetane, leading predominantly to the Z-alkene.[14] The absence of salt-solvating effects prevents equilibration that could lead to the E-isomer.

  • Stabilized Ylides (High E-selectivity desired): These ylides (e.g., those with an adjacent ester or ketone) are less reactive, and the initial addition step is often reversible.

    • Solution: Use polar aprotic solvents (like DMF or DMSO) or even polar protic solvents (like ethanol) . These solvents can stabilize the betaine intermediate, allowing it to equilibrate to the more thermodynamically stable trans-betaine, which then proceeds to form the E-alkene.[14]

  • Poor Reaction Rate: If the ylide is not soluble or the aldehyde is poorly accessible, the reaction will be slow.

    • Solution: Ensure a solvent is chosen that dissolves all components. THF is a good general-purpose solvent for most Wittig reactions. For very stubborn reactions, moving to a more polar solvent like DMSO can increase rates, but be mindful of the impact on stereoselectivity. Some modern protocols even utilize solvent-free conditions.[15]

Wittig_Solvent_Effect cluster_nonpolar Non-Polar Aprotic Solvents (THF, Toluene) cluster_polar Polar Solvents (DMF, EtOH) ylide_np Non-Stabilized Ylide + Aldehyde betaine_cis [cis-Betaine] ylide_np->betaine_cis Fast ox_cis cis-Oxaphosphetane betaine_cis->ox_cis Rapid Collapse (Irreversible) Z_alkene Z-Alkene (Major) ox_cis->Z_alkene ylide_p Stabilized Ylide + Aldehyde betaine_cis_p [cis-Betaine] ylide_p->betaine_cis_p Reversible betaine_trans_p [trans-Betaine] betaine_cis_p->betaine_trans_p Equilibration (Thermodynamic Control) ox_trans trans-Oxaphosphetane betaine_trans_p->ox_trans E_alkene E-Alkene (Major) ox_trans->E_alkene

Caption: Solvent influence on Wittig reaction stereoselectivity.

C. Nucleophilic Aromatic Substitution (SNAr)

Q5: I am trying to displace the bromine on this compound with a nucleophile (e.g., an alkoxide or amine), but the reaction is extremely slow, even at high temperatures. What is the best solvent choice?

For an SNAr reaction, which proceeds through a negatively charged Meisenheimer complex intermediate, the solvent's ability to solvate the counter-ion of the nucleophile while leaving the nucleophile itself highly reactive is the single most important factor.

Causality & Troubleshooting:

  • Nucleophile Deactivation by Protic Solvents: Polar protic solvents (water, alcohols) are poor choices for SNAr. They form a tight solvation shell around the anionic nucleophile via hydrogen bonding, stabilizing it and drastically reducing its nucleophilicity and reactivity.[3][16]

    • This is the most common mistake. Avoid alcohols as the primary solvent unless performing a solvolysis where the alcohol is also the nucleophile.

  • Enhancing Nucleophilicity with Polar Aprotic Solvents: Polar aprotic solvents (DMSO, DMF, NMP, acetonitrile) are ideal for SNAr. They possess large dipole moments that allow them to effectively solvate the cation (e.g., Na⁺, K⁺) of the nucleophilic salt. However, they cannot act as hydrogen bond donors, so the anion (the nucleophile) is left poorly solvated, or "naked," making it extremely reactive.[7][16]

    • Solution: Switch to DMSO or DMF . These solvents are known to accelerate SNAr reactions by orders of magnitude compared to protic or non-polar solvents.

SNAr_Solvent_Effect cluster_protic Polar Protic Solvent (e.g., Ethanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMSO) Nuc_Protic Nu⁻ Na⁺ Solv_Protic H-Bonding Shell (EtOH molecules) Nuc_Protic:f0->Solv_Protic H-Bonds Inactive_Nuc Solvated, Stabilized LOW REACTIVITY Solv_Protic->Inactive_Nuc Nuc_Aprotic Nu⁻ Na⁺ Solv_Aprotic Solvated Cation Nuc_Aprotic:f1->Solv_Aprotic Ion-Dipole Active_Nuc 'Naked' Anion HIGH REACTIVITY Nuc_Aprotic:f0->Active_Nuc

Caption: Effect of protic vs. aprotic solvents on nucleophile reactivity.

Part 3: Experimental Protocols

The following are generalized, illustrative protocols. Researchers must always consult primary literature and perform appropriate safety assessments.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a typical setup for coupling this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv) or other suitable Pd catalyst/ligand system

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane

  • Deionized Water

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Add 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of aldehyde). The mixture should be a suspension.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete in 2-12 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Z-Selective Wittig Reaction using a Non-Stabilized Ylide

This protocol outlines the formation of a Z-alkene from this compound.

Materials:

  • An alkyltriphenylphosphonium bromide salt (1.1 equiv)

  • n-Butyllithium (n-BuLi) (1.05 equiv)

  • This compound (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the alkyltriphenylphosphonium salt.

  • Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi dropwise via syringe. The solution will typically turn a deep color (often red, orange, or yellow), indicating ylide formation. Stir at 0 °C for 30-60 minutes.

  • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

  • In a separate flask, dissolve this compound in a minimum amount of anhydrous THF.

  • Add the aldehyde solution dropwise to the cold ylide solution.

  • Stir at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography to separate the alkene from triphenylphosphine oxide.

References

  • de Oliveira, A. V. B., Kartnaller, V., Neto, C. C., & Cajaiba, J. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13530–13537.
  • Maiti, D., & Maiti, D. (2023). Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates. RSC Publishing.
  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.
  • Uggerud, E., et al. (2009). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC - NIH.
  • Auriel, M., & de Hoffmann, E. (1975). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2.
  • Chemistry LibreTexts. (2019). Organometallic Reagents.
  • Chemistry LibreTexts. (2021). Aryl Halides.
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
  • Organic Chemistry Portal. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • Beyond Benign. (2023). Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • University of Calgary. (n.d.). Ch 8 : Solvent Effects.
  • Wikipedia. (n.d.). Solvent effects.
  • Zhang, Y., et al. (2020). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O/ EtOH at room temperature in air. ResearchGate.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Pandolfi, E., et al. (2003). Solvent Effect in the Wittig Reaction Under Boden's Conditions. ResearchGate.
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: A Deep Dive into this compound (CAS 24078-12-4).
  • PubChem. (n.d.). This compound.
  • Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. Yosemite Community College District.

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Validation & Comparative

A Comprehensive Guide to the 1H and 13C NMR Spectral Analysis of 4-Bromo-2-methylbenzaldehyde: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel and existing molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and indispensable tool for chemists, providing a wealth of information about molecular structure, connectivity, and dynamics. This guide, prepared from the perspective of a Senior Application Scientist, offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 4-Bromo-2-methylbenzaldehyde, a key building block in the synthesis of various pharmaceutical and agrochemical compounds.

This document moves beyond a simple recitation of spectral data. Instead, it provides a comparative analysis, juxtaposing the predicted spectral features of this compound with experimentally determined data from structurally analogous compounds. This approach not only facilitates a deeper understanding of the substituent effects on chemical shifts and coupling constants but also serves as a practical guide for researchers encountering similar substituted aromatic systems.

The Structural Context: Understanding Substituent Effects

The ¹H and ¹³C NMR spectra of an aromatic compound are exquisitely sensitive to the nature and position of substituents on the ring. In this compound, we have three key functional groups influencing the electronic environment of the benzene ring:

  • Aldehyde Group (-CHO): This is a moderately deactivating, electron-withdrawing group due to the electronegativity of the oxygen atom and its ability to participate in resonance. It will deshield ortho and para protons and carbons.

  • Bromo Group (-Br): As a halogen, bromine is an ortho-, para-directing deactivator. It withdraws electron density through induction but donates electron density through resonance. Its overall effect is electron-withdrawing.

  • Methyl Group (-CH₃): This is a weakly activating, ortho-, para-directing group that donates electron density through induction.

The interplay of these electronic effects will dictate the precise chemical shifts and coupling patterns observed in the NMR spectra.

¹H NMR Spectral Analysis: A Predictive and Comparative Approach

Predicted ¹H NMR Spectrum of this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aldehydic Proton (-CHO)~10.2Singlet (s)-1H
Aromatic Proton (H-6)~7.7Doublet (d)~8.01H
Aromatic Proton (H-5)~7.6Doublet of Doublets (dd)~8.0, ~2.01H
Aromatic Proton (H-3)~7.8Doublet (d)~2.01H
Methyl Protons (-CH₃)~2.6Singlet (s)-3H

Causality Behind the Predictions:

  • Aldehydic Proton: The aldehyde proton is highly deshielded due to the strong electron-withdrawing nature of the adjacent carbonyl group and typically appears as a singlet in the region of 9-10 ppm.[1][2] The presence of an ortho-methyl group may cause a slight downfield shift compared to benzaldehyde itself.

  • Aromatic Protons: The substitution pattern (1,2,4-trisubstituted) will result in three distinct signals for the aromatic protons.

    • H-6: This proton is ortho to the electron-withdrawing aldehyde group and will be deshielded. It will appear as a doublet due to coupling with H-5.

    • H-5: This proton is coupled to both H-6 (ortho-coupling, J ≈ 8.0 Hz) and H-3 (meta-coupling, J ≈ 2.0 Hz), resulting in a doublet of doublets.

    • H-3: This proton is ortho to the bromine atom and will show a small meta-coupling to H-5, appearing as a doublet.

  • Methyl Protons: The methyl protons are attached to the aromatic ring and will appear as a singlet, typically in the range of 2.3-2.7 ppm.[3]

Comparative ¹H NMR Data of Related Compounds

To validate our predictions, let's compare them with the experimental data of similar molecules.

CompoundAldehydic Proton (δ, ppm)Aromatic Protons (δ, ppm)Other Protons (δ, ppm)
4-Bromobenzaldehyde 9.99 (s)7.82 (d, J=8.4 Hz), 7.72 (d, J=8.4 Hz)-
2-Methylbenzaldehyde 10.26 (s)7.79 (d, J=7.6 Hz), 7.47 (t, J=7.5 Hz), 7.35 (t, J=7.5 Hz), 7.25 (d, J=7.6 Hz)2.66 (s, -CH₃)
Methyl 4-bromo-2-methylbenzoate -7.85 (d, 1H), 7.42-7.47 (m, 2H)3.95 (s, -OCH₃), 2.64 (s, -CH₃)

Data sourced from various literature.[3][4][5]

This comparison supports our predictions. The aldehyde proton chemical shift is consistent with that of 2-methylbenzaldehyde. The aromatic proton shifts of methyl 4-bromo-2-methylbenzoate, which has the same substitution pattern, provide a strong basis for our predicted values for the aromatic region of this compound.

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature.

Predicted ¹³C NMR Spectrum of this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aldehydic Carbon (-CHO)~192
C-1 (C-CHO)~135
C-2 (C-CH₃)~141
C-3~134
C-4 (C-Br)~128
C-5~132
C-6~130
Methyl Carbon (-CH₃)~20

Rationale for Predicted Chemical Shifts:

  • Aldehydic Carbon: The carbonyl carbon of an aldehyde is highly deshielded and typically resonates in the 190-200 ppm region.[6]

  • Aromatic Carbons:

    • C-1 and C-2: The carbons directly attached to the aldehyde and methyl groups will have their chemical shifts influenced by these substituents.

    • C-4: The carbon bearing the bromine atom will be deshielded compared to an unsubstituted benzene ring.

    • The remaining aromatic carbons will have distinct chemical shifts due to the lack of symmetry.

  • Methyl Carbon: The methyl carbon will appear in the aliphatic region, typically around 20 ppm.

Comparative ¹³C NMR Data of Related Compounds

CompoundAldehydic Carbon (δ, ppm)Aromatic Carbons (δ, ppm)Other Carbons (δ, ppm)
4-Bromobenzaldehyde 191.1135.2, 132.4, 130.9, 129.8-
2-Methylbenzaldehyde 192.7140.5, 134.1, 133.6, 132.0, 131.7, 126.219.5 (-CH₃)

Data sourced from various literature.[4][7]

The comparative data aligns well with our predictions, providing a solid foundation for interpreting an experimental spectrum of this compound.

Alternative Analytical Techniques: A Comparative Overview

While NMR is unparalleled for detailed structural elucidation, other techniques are valuable for assessing purity and confirming identity.

TechniquePrincipleAdvantagesDisadvantages
NMR Spectroscopy Absorption of radiofrequency by atomic nuclei in a magnetic field.Provides detailed structural information, non-destructive, quantitative.Lower sensitivity compared to other methods, higher equipment cost.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a mobile and stationary phase.High resolution, high sensitivity, quantitative, well-suited for purity analysis.[8]Provides limited structural information on its own.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-to-charge ratio detection.Excellent for separating volatile impurities, provides molecular weight and fragmentation data for identification.[9]Not suitable for non-volatile compounds without derivatization.

For routine purity checks of synthesized this compound, HPLC is often the method of choice due to its robustness and ability to separate non-volatile impurities. GC-MS is particularly useful for identifying and quantifying volatile residual solvents from the synthesis.

Experimental Protocols

Standard Operating Procedure for NMR Analysis

A self-validating protocol ensures reproducibility and data integrity.

1. Sample Preparation: a. Accurately weigh 5-10 mg of this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. c. Filter the solution through a pipette with a small cotton plug into a clean 5 mm NMR tube to remove any particulate matter. d. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm). e. Cap the NMR tube securely and invert several times to ensure a homogenous solution.

2. NMR Spectrometer Setup and Data Acquisition: a. Insert the NMR tube into a spinner and place it in the NMR magnet. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to optimize its homogeneity, which is critical for obtaining sharp and well-resolved peaks. d. For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio. e. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope. Proton decoupling is typically employed to simplify the spectrum and enhance sensitivity.

3. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Apply a baseline correction to obtain a flat baseline. d. Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm). e. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

Visualizing the Workflow and Structure

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1 Insert into Spectrometer prep3->acq1 acq2 Lock & Shim acq1->acq2 acq3 Acquire Spectrum (¹H & ¹³C) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate & Integrate proc2->proc3 an1 Assign Peaks proc3->an1 an2 Interpret Data an1->an2 an3 Structure Elucidation an2->an3

Caption: A generalized workflow for the NMR spectral analysis of an organic compound.

Caption: The molecular structure of this compound.

Conclusion

This guide has provided a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging comparative data from structurally similar compounds, we have established a robust framework for the interpretation of its spectral features. The causality behind the predicted chemical shifts and coupling patterns has been explained through the fundamental principles of substituent electronic effects. Furthermore, a comparison with alternative analytical techniques and detailed experimental protocols provides a well-rounded resource for researchers in the field. This integrated approach, grounded in scientific principles and practical considerations, empowers scientists to confidently approach the structural elucidation of this and other similarly substituted aromatic compounds.

References

  • Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Design of recyclable TEMPO derivatives bearing ionic liquid moiety and NN-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. Electronic Supplementary Information for RSC Advances. The Royal Society of Chemistry. [Link]
  • Zhao, B., Shang, R., Cheng, W.-M., & Fu, Y. (2018). Decarboxylative Formylation of Aryl Halides with Glyoxylic Acid by Merging Organophotoredox with Palladium Catalysis. Supporting Information for Chemical Science. The Royal Society of Chemistry. [Link]
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Interpretation of the mass spectrum for 4-Bromo-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Interpretation of the Mass Spectrum of 4-Bromo-2-methylbenzaldehyde: A Comparative Analysis

Authored by: A Senior Application Scientist

In the landscape of analytical chemistry, mass spectrometry (MS) is an indispensable tool for the structural elucidation of organic molecules. For researchers and professionals in drug development and chemical synthesis, the ability to accurately interpret a mass spectrum is paramount for verifying molecular identity and purity. This guide provides a detailed, technically-grounded interpretation of the electron ionization (EI) mass spectrum of this compound.

Rather than a simple cataloging of peaks, we will dissect the spectrum through a comparative lens, analyzing it alongside the spectra of benzaldehyde, 4-bromobenzaldehyde, and 2-methylbenzaldehyde. This approach allows us to isolate and understand the distinct influence of both the bromine atom and the methyl group on the fragmentation pathways, thereby providing a robust framework for spectral interpretation.

The Signature of this compound: The Molecular Ion

The first and most crucial region of the mass spectrum to examine is that of the molecular ion (M⁺•), which provides the molecular weight of the compound. For this compound (C₈H₇BrO), the nominal molecular weight is 198/200 g/mol , corresponding to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br.

A hallmark of a monobrominated compound is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass-to-charge units (m/z).[1][2] This is due to the natural abundance of bromine isotopes being approximately 50.5% ⁷⁹Br and 49.5% ⁸¹Br.[2] Therefore, we expect to see:

  • An M⁺• peak at m/z 198 , corresponding to the molecule containing the ⁷⁹Br isotope ([C₈H₇⁷⁹BrO]⁺•).

  • An [M+2]⁺• peak at m/z 200 , corresponding to the molecule containing the ⁸¹Br isotope ([C₈H₇⁸¹BrO]⁺•).

The observation of this characteristic 1:1 doublet is the most definitive initial piece of evidence for the presence of a single bromine atom in the structure.[3]

Deconstructing the Molecule: A Comparative Fragmentation Analysis

The true power of mass spectrometry lies in analyzing the fragmentation pattern, which acts as a molecular fingerprint. By comparing the fragmentation of this compound with structurally simpler analogues, we can assign specific fragments and understand how substituents direct the cleavage of chemical bonds.

m/z ValueProposed Fragment Ion (for this compound)Relative Intensity (%)
This compound
200[C₈H₇⁸¹BrO]⁺•High
198[C₈H₇⁷⁹BrO]⁺•High
199/197[C₈H₆BrO]⁺Moderate
119[C₈H₇O]⁺High
91[C₇H₇]⁺Moderate
77[C₆H₅]⁺Low

Note: Relative intensities are qualitative ("High," "Moderate," "Low") as they can vary between instruments. The table highlights the presence or absence of key fragments and their general importance in the spectrum.

The Influence of the Aldehyde Group: Comparison with Benzaldehyde

Benzaldehyde provides the baseline fragmentation pattern for the core structure. Its spectrum is typically dominated by the loss of a hydrogen radical to form the stable benzoyl cation at m/z 105 ([M-1]⁺) and, more significantly, the loss of the entire formyl radical (•CHO) to produce the phenyl cation at m/z 77 ([M-29]⁺), which is often the base peak.[4][5]

The Influence of the Bromine Atom: Comparison with 4-Bromobenzaldehyde

The spectrum of 4-bromobenzaldehyde introduces the characteristic M⁺•/M+2 doublet at m/z 184/186.[6] A crucial fragmentation pathway is the loss of the bromine radical, which is a facile cleavage.[3]

  • [M-Br]⁺: Loss of •Br from the molecular ion gives a peak at m/z 105, corresponding to the benzoyl cation [C₇H₅O]⁺.[6]

In our target molecule, this compound, the analogous loss of •Br would result in the 2-methylbenzoyl cation at m/z 119 . This is expected to be a very prominent peak.

The Influence of the Methyl Group: Comparison with 2-Methylbenzaldehyde

2-Methylbenzaldehyde (M⁺• at m/z 120) provides insight into the effect of the ortho-methyl group.[7] A primary fragmentation is the loss of a hydrogen radical to form the [M-1]⁺ ion at m/z 119. The methyl group can also participate in rearrangement reactions, potentially leading to the formation of a stable tropylium ion (m/z 91) after loss of the formyl group and rearrangement.

Key Fragmentation Pathways of this compound

Based on the comparative analysis, we can propose the primary fragmentation pathways for this compound.

Pathway A: Loss of a Hydrogen Radical

The initial loss of the aldehydic hydrogen radical is a common fragmentation for benzaldehydes.[8] This leads to a stable acylium ion. This fragmentation will preserve the bromine atom, and thus the resulting fragment will also appear as a 1:1 doublet.

  • [C₈H₇BrO]⁺• → [C₈H₆BrO]⁺ + H•

  • Observed at: m/z 197 and 199

Caption: Pathway A: Loss of a hydrogen radical from the molecular ion.

Pathway B: Loss of the Bromine Radical (α-Cleavage)

The cleavage of the C-Br bond is highly favorable, leading to the loss of a bromine radical. This results in a prominent peak corresponding to the 2-methylbenzoyl cation.

  • [C₈H₇BrO]⁺• → [C₈H₇O]⁺ + Br•

  • Observed at: m/z 119

This fragment at m/z 119 can subsequently lose carbon monoxide (CO), a neutral molecule, to form the methylphenyl cation.

  • [C₈H₇O]⁺ → [C₇H₇]⁺ + CO

  • Observed at: m/z 91

The ion at m/z 91 is likely the stable tropylium cation, a common fragment in compounds containing a benzyl moiety.[9]

Caption: Pathway B: Primary loss of a bromine radical followed by loss of CO.

Experimental Protocol: Acquiring the Mass Spectrum

To ensure the trustworthiness and reproducibility of the data, a standardized experimental protocol is essential. The following outlines a typical procedure for analyzing this compound using Electron Ionization Mass Spectrometry (EI-MS), often coupled with Gas Chromatography (GC-MS).

Methodology
  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Perform a serial dilution to a final concentration of approximately 10-20 µg/mL for analysis.

  • Instrumentation:

    • A gas chromatograph equipped with a capillary column (e.g., DB-5ms or equivalent) coupled to a quadrupole or time-of-flight (TOF) mass spectrometer.

  • GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 ratio)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: Increase temperature at a rate of 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

    • Transfer Line Temperature: 280 °C

  • Mass Spectrometer Parameters (Electron Ionization Mode):

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV (standard for generating reproducible library-matchable spectra).[10]

    • Mass Range: Scan from m/z 40 to 300.

    • Scan Rate: ≥ 2 scans/second.

Caption: Standard workflow for the analysis of this compound by GC-EI-MS.

Conclusion

The mass spectrum of this compound is a rich source of structural information. Its interpretation is made clear and definitive through a systematic, comparative approach. The key identifying features are:

  • A prominent molecular ion doublet at m/z 198/200 with a ~1:1 intensity ratio, confirming the presence of one bromine atom.

  • A significant fragment at m/z 119 , resulting from the loss of the bromine radical (•Br), which points to the C₈H₇O⁺ (2-methylbenzoyl) substructure.

  • A subsequent fragment at m/z 91 , formed by the loss of CO from the m/z 119 ion, indicating a methyl-substituted aromatic ring capable of forming a stable tropylium-type cation.

By understanding how each substituent influences the fragmentation, researchers can confidently identify this molecule and distinguish it from its isomers and related compounds, ensuring the integrity of their scientific endeavors.

References

  • BenchChem. (2025). Interpreting the Mass Spectrum of 4-Bromobenzaldehyde: A Comparative Guide. BenchChem. Retrieved from a URL provided by the grounding tool.
  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Doc Brown's Chemistry. Retrieved from a URL provided by the grounding tool.
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A Comparative Guide to the Spectroscopic Analysis of 4-Bromo-2-methylbenzaldehyde: FTIR, NMR, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the unambiguous characterization of molecular structures is paramount. 4-Bromo-2-methylbenzaldehyde, a key intermediate in the synthesis of various organic compounds, requires precise analytical methodologies to ensure its identity and purity. This guide provides an in-depth comparison of three powerful spectroscopic techniques—Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—for the analysis of this compound. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and compare their performance in elucidating the structural features of this compound.

The Central Role of Vibrational Spectroscopy: An In-Depth Look at FTIR Analysis

FTIR spectroscopy is a cornerstone technique for identifying functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, these bonds absorb energy at their characteristic frequencies, creating a unique spectral fingerprint.

For this compound, the FTIR spectrum provides invaluable information about its key functional moieties: the aldehyde group, the aromatic ring, and the carbon-bromine bond.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

A robust and reproducible FTIR spectrum is contingent on meticulous sample preparation and data acquisition.

Sample Preparation (KBr Pellet Method):

  • Grinding: A small amount of high-purity this compound is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The typical sample-to-KBr ratio is approximately 1:100. Homogeneous mixing is critical for a high-quality spectrum.

  • Pellet Formation: The resulting mixture is then transferred to a pellet press and subjected to high pressure to form a thin, transparent disc. This process minimizes scattering of the infrared beam.

Instrumentation and Data Acquisition:

  • Background Spectrum: A background spectrum of the empty sample compartment is recorded. This step is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide, ensuring the final spectrum is solely that of the analyte.

  • Sample Spectrum: The KBr pellet containing the sample is placed in the spectrometer's sample holder, and the spectrum is acquired.

  • Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Diagrammatic Representation of the FTIR Workflow

Caption: Experimental workflow for NMR analysis of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

Based on the known chemical shifts of related substituted benzaldehydes, the following are the anticipated ¹H and ¹³C NMR signals for this compound.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H~10.2SingletAldehyde proton (-CHO)
¹H~7.7DoubletAromatic proton (H6)
¹H~7.5Doublet of doubletsAromatic proton (H5)
¹H~7.4DoubletAromatic proton (H3)
¹H~2.6SingletMethyl protons (-CH₃)
¹³C~192SingletAldehyde carbon (C=O)
¹³C~140SingletAromatic carbon (C2)
¹³C~135SingletAromatic carbon (C1)
¹³C~134SingletAromatic carbon (C5)
¹³C~132SingletAromatic carbon (C3)
¹³C~128SingletAromatic carbon (C4)
¹³C~127SingletAromatic carbon (C6)
¹³C~20SingletMethyl carbon (-CH₃)

Determining the Molecular Weight and Fragmentation: Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol for GC-MS Analysis

For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.

Sample Preparation:

  • A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Instrumentation and Data Acquisition:

  • Injection: A small volume of the sample solution is injected into the GC, where it is vaporized.

  • Separation: The sample travels through a capillary column, and its components are separated based on their boiling points and interactions with the column's stationary phase.

  • Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source, where they are typically ionized by electron impact (EI).

  • Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Diagrammatic Representation of the GC-MS Workflow

Caption: Experimental workflow for GC-MS analysis of this compound.

Expected Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound (C₈H₇BrO) is expected to show a molecular ion peak corresponding to its molecular weight (198.04 g/mol for the ⁷⁹Br isotope and 200.04 g/mol for the ⁸¹Br isotope). The presence of bromine, with its two common isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, will result in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Proposed Fragment IonLoss
198200[C₈H₇BrO]⁺˙Molecular Ion (M⁺˙)
197199[C₈H₆BrO]⁺
169171[C₇H₆Br]⁺CHO˙
118-[C₈H₆O]⁺˙Br˙
90-[C₇H₆]⁺˙Br˙ and CO
89-[C₇H₅]⁺Br˙ and CHO˙

Comparative Analysis of Techniques

Each of these spectroscopic methods provides a unique and complementary piece of the structural puzzle.

Table 4: Comparison of FTIR, NMR, and Mass Spectrometry for the Analysis of this compound

FeatureFTIR SpectroscopyNMR SpectroscopyMass Spectrometry
Information Provided Functional groups presentConnectivity of atoms (C-H framework)Molecular weight and fragmentation pattern
Strengths Fast, non-destructive, excellent for identifying functional groups.Provides detailed structural information, including stereochemistry.High sensitivity, provides molecular formula information.
Limitations Does not provide information on the overall molecular structure or connectivity.Lower sensitivity than MS, requires larger sample amounts, can be time-consuming.Can be destructive, interpretation of fragmentation can be complex.
Key Insights for this compound Confirms presence of aldehyde, aromatic ring, and C-Br bond.Confirms the 1,2,4-substitution pattern and the connectivity between the methyl, bromo, and aldehyde groups on the aromatic ring.Confirms the molecular weight and the presence of a bromine atom through the isotopic pattern.

Conclusion

For the comprehensive and unambiguous characterization of this compound, a multi-technique approach is indispensable. FTIR spectroscopy serves as a rapid and effective tool for the initial identification of key functional groups. NMR spectroscopy then provides the detailed blueprint of the molecular structure, confirming the precise arrangement of atoms. Finally, mass spectrometry validates the molecular weight and offers further structural clues through its fragmentation patterns. By integrating the data from these three powerful analytical techniques, researchers and drug development professionals can confidently ascertain the identity and purity of this important chemical intermediate, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NIST Chemistry WebBook. (n.d.).

A Comparative Study of 4-Bromo-2-methylbenzaldehyde and 2-Bromo-4-methylbenzaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of organic synthesis and drug development, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Substituted benzaldehydes are a cornerstone of this process, offering a versatile scaffold for a myriad of chemical transformations. Among these, the brominated methylbenzaldehyde isomers, specifically 4-Bromo-2-methylbenzaldehyde and 2-Bromo-4-methylbenzaldehyde, present unique profiles in terms of reactivity and synthetic utility. This guide provides an in-depth comparative analysis of these two isomers, offering insights into their physicochemical properties, spectroscopic signatures, and differential reactivity, supported by established chemical principles and experimental context.

Physicochemical and Spectroscopic Properties: A Tale of Two Isomers

At first glance, this compound and 2-Bromo-4-methylbenzaldehyde share the same molecular formula (C₈H₇BrO) and a nearly identical molecular weight of approximately 199.04 g/mol .[1][2] However, the positional difference of the bromo and methyl substituents on the benzene ring gives rise to distinct physical and spectroscopic characteristics.

PropertyThis compound2-Bromo-4-methylbenzaldehyde
CAS Number 24078-12-4[2]824-54-4[1]
Molecular Formula C₈H₇BrO[2]C₈H₇BrO[1]
Molecular Weight 199.04 g/mol [2]199.04 g/mol [1]
Appearance White to light yellow crystalline powder[3]Bright yellow crystal[4]
Melting Point Not consistently reported30-35 °C[4][5]
Boiling Point Not consistently reported114-115 °C at 5 Torr[4]

Spectroscopic Analysis:

The substitution pattern profoundly influences the electronic environment of the protons and carbon atoms, leading to distinguishable NMR and IR spectra.

2-Bromo-4-methylbenzaldehyde: Detailed spectroscopic data is readily available for this isomer.[6]

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.32 (s, 1H, CHO), 7.82 (d, J=7.8 Hz, 1H, Ar-H), 7.46 (s, 1H, Ar-H), 7.23 (dd, J=7.8, 0.8 Hz, 1H, Ar-H), 2.4 (s, 3H, CH₃).[6]

  • ¹³C NMR (CDCl₃, 100.6 MHz): δ 190.2 (CHO), 146.7 (C-CH₃), 134.1 (C-H), 131.2 (C-CHO), 129.9 (C-H), 128.9 (C-H), 127.0 (C-Br), 20.2 (CH₃).[6]

  • IR (KBr, cm⁻¹): The spectrum exhibits a strong carbonyl stretch (νC=O) around 1700 cm⁻¹, characteristic of aromatic aldehydes.

  • Mass Spectrometry (GC/MS): M+ = 199 amu.[7]

This compound: Specific, experimentally verified spectroscopic data for this isomer is less commonly reported in publicly available literature. However, based on established principles of NMR spectroscopy, the following characteristic shifts can be predicted:

  • ¹H NMR: The aldehyde proton would appear as a singlet around 10 ppm. The aromatic protons would exhibit a more complex splitting pattern due to their relative positions. The methyl protons would be a singlet around 2.5 ppm.

  • ¹³C NMR: The carbonyl carbon would be observed around 192 ppm. The aromatic carbons would show distinct signals influenced by the positions of the bromo and methyl groups.

  • IR: A strong carbonyl absorption band around 1700 cm⁻¹ is expected.

  • Mass Spectrometry: The molecular ion peak would be at m/z 199, with a characteristic M+2 peak of similar intensity due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br).

Synthesis of the Isomers

The synthetic routes to these isomers are dictated by the desired substitution pattern.

Synthesis of 2-Bromo-4-methylbenzaldehyde: A well-established method involves the diazotization of 2-bromo-4-methylaniline, followed by a reaction with formaldoxime in the presence of a copper(II) sulfate catalyst.[8] This procedure, detailed in Organic Syntheses, provides a reliable pathway to this isomer.

G cluster_0 Synthesis of 2-Bromo-4-methylbenzaldehyde 2-Bromo-4-methylaniline 2-Bromo-4-methylaniline Diazonium Salt Diazonium Salt 2-Bromo-4-methylaniline->Diazonium Salt NaNO₂, HCl 2-Bromo-4-methylbenzaldehyde 2-Bromo-4-methylbenzaldehyde Diazonium Salt->2-Bromo-4-methylbenzaldehyde Formaldoxime, CuSO₄

Synthesis of 2-Bromo-4-methylbenzaldehyde.

Synthesis of this compound: The synthesis of this isomer typically involves the bromination of 2-methylbenzaldehyde.[3] The directing effects of the methyl and aldehyde groups guide the electrophilic aromatic substitution. The methyl group is an ortho, para-director, while the aldehyde group is a meta-director. In this case, the para-position to the methyl group is favored, leading to the desired product.

G cluster_1 Synthesis of this compound 2-Methylbenzaldehyde 2-Methylbenzaldehyde This compound This compound 2-Methylbenzaldehyde->this compound Br₂, FeBr₃ (catalyst)

Synthesis of this compound.

Comparative Reactivity: The Influence of Steric and Electronic Effects

The differing placement of the methyl and bromo groups leads to significant differences in the reactivity of the aldehyde functional group. This is primarily governed by a combination of steric hindrance and electronic effects.

Electronic Effects:

  • Methyl Group: The methyl group is an electron-donating group through an inductive effect. It increases the electron density on the benzene ring and, by extension, on the carbonyl carbon of the aldehyde. This makes the carbonyl carbon less electrophilic and therefore less reactive towards nucleophiles.[9]

  • Bromo Group: The bromo group is an electron-withdrawing group through its inductive effect due to its high electronegativity. However, it is also capable of donating electron density to the ring through resonance. In the case of benzaldehydes, the inductive effect generally dominates, leading to an increase in the electrophilicity of the carbonyl carbon and enhanced reactivity towards nucleophiles.

Steric Hindrance:

The most significant differentiating factor between the two isomers is steric hindrance.

  • This compound: The methyl group is in the ortho position relative to the aldehyde group. This proximity creates significant steric bulk around the carbonyl carbon, impeding the approach of nucleophiles.[9]

  • 2-Bromo-4-methylbenzaldehyde: The methyl group is in the para position, far from the aldehyde group, and thus exerts no significant steric hindrance.[9] The bromo group in the ortho position does introduce some steric bulk, but generally less than a methyl group.

G cluster_0 This compound cluster_1 2-Bromo-4-methylbenzaldehyde a Ortho-methyl group creates significant steric hindrance around the aldehyde. b Para-methyl group exerts no steric hindrance on the aldehyde.

Steric hindrance comparison.

Predicted Reactivity:

Based on these principles, 2-Bromo-4-methylbenzaldehyde is predicted to be more reactive towards nucleophilic attack than this compound. The steric hindrance from the ortho-methyl group in the latter is expected to be the dominant factor, outweighing the subtle electronic differences.

Applications in Synthetic Chemistry and Drug Development

Both isomers serve as valuable intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[10][11] Their utility stems from the presence of three reactive sites: the aldehyde group, the bromo substituent, and the methyl group (which can be further functionalized).

Common Reactions of the Aldehyde Group:

  • Wittig Reaction: This reaction is a cornerstone of alkene synthesis. The less sterically hindered aldehyde of 2-Bromo-4-methylbenzaldehyde would be expected to react more readily with Wittig reagents.[12]

  • Reductive Amination: This is a crucial transformation for the synthesis of amines, which are prevalent in pharmaceuticals. Again, the reduced steric hindrance of the 2-bromo isomer would likely lead to higher yields and faster reaction rates.

  • Grignard and Organolithium Additions: These reactions form new carbon-carbon bonds. The steric bulk around the aldehyde in the 4-bromo isomer would necessitate more forcing conditions or the use of more reactive organometallic reagents.

Reactions of the Bromo Substituent:

The bromo group is an excellent handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents at this position. The electronic and steric environment around the bromine atom can influence the efficiency of these reactions.

Experimental Protocols

Protocol 1: Wittig Reaction of 2-Bromo-4-methylbenzaldehyde

This protocol is a representative example of a common transformation of these aldehydes.

Materials:

  • 2-Bromo-4-methylbenzaldehyde

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.

  • Cool the suspension to 0 °C and add potassium tert-butoxide (1.1 eq) portion-wise.

  • Stir the resulting yellow-orange ylide solution at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of 2-Bromo-4-methylbenzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound and 2-Bromo-4-methylbenzaldehyde, while isomeric, are not interchangeable in synthetic planning. The key differentiator is the position of the methyl group relative to the aldehyde. The ortho-methyl group in this compound imposes significant steric hindrance, rendering its aldehyde group less reactive compared to the more accessible aldehyde of the 2-bromo isomer. This fundamental difference in reactivity must be a primary consideration for chemists designing synthetic routes. While both isomers offer multiple points for chemical modification, understanding their intrinsic reactivity profiles is essential for optimizing reaction conditions and achieving desired synthetic outcomes in the pursuit of novel therapeutics and functional materials.

References

  • Organic Syntheses, Coll. Vol. 5, p.138 (1973); Vol. 46, p.13 (1966).
  • PubChem. 2-Bromo-4-methylbenzaldehyde. National Center for Biotechnology Information.
  • ChemBK. 2-Bromo-4-methylbenzaldehyde.
  • PubChem. This compound. National Center for Biotechnology Information.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding this compound Synthesis and Properties.
  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: A Deep Dive into this compound.
  • Lanham, E. E., & Tanski, J. M. (2018). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. IUCrData, 3(1), x172021.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4645292, 2-Bromo-4-methylbenzaldehyde.
  • GlobalCHEM. Best Purity Meta Bromobenzaldehyde for Pharma Industry.
  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Bromo-2-methoxybenzaldehyde: Comprehensive Overview and Applications.
  • Google Patents. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Google Patents. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
  • PubChemLite. This compound (C8H7BrO).
  • NIST. Benzaldehyde, 4-bromo-. NIST Chemistry WebBook.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
  • Lanham, E. E., & Tanski, J. M. (2018). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Acta crystallographica. Section E, Crystallographic communications, 74(Pt 1), 61–64.
  • FAQ. How is preparation and application of 4-Bromobenzaldehyde in synthesis achieved?.
  • Wikipedia. 4-Bromobenzaldehyde.
  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.

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A Comparative Guide to the Reactivity of 4-Bromo-2-methylbenzaldehyde and 4-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a starting material is a critical decision that dictates the trajectory of a synthetic route. Substituted benzaldehydes are foundational building blocks, but subtle structural variations can lead to significant differences in chemical behavior. This guide provides an in-depth, objective comparison of the reactivity of 4-bromo-2-methylbenzaldehyde and 4-bromobenzaldehyde, supported by mechanistic insights and experimental data to inform your synthetic strategy.

Structural and Electronic Profile

At first glance, the two molecules are highly similar, each featuring a bromine atom and an aldehyde group on a benzene ring. The key distinction is the presence of a methyl group in the ortho position to the aldehyde in this compound. This single modification introduces profound steric and electronic effects that differentiate its reactivity from the simpler 4-bromobenzaldehyde.

Feature4-bromobenzaldehydeThis compound
Structure Aromatic ring with a para-bromo and an aldehyde group.Aromatic ring with a para-bromo, an aldehyde, and an ortho-methyl group.
Key Difference Unhindered aldehyde group.Sterically hindered aldehyde group.
Electronic Effect The bromine atom is an electron-withdrawing group by induction and a weak deactivator.The methyl group is an electron-donating group, which slightly reduces the electrophilicity of the carbonyl carbon.[1]

The Decisive Factor: The Ortho-Methyl Group's Influence

The ortho-methyl group in this compound is the primary driver of its unique reactivity profile compared to 4-bromobenzaldehyde. Its influence is twofold:

  • Steric Hindrance : The physical bulk of the methyl group adjacent to the aldehyde creates a congested environment.[1][2][3] This steric hindrance impedes the approach of nucleophiles to the electrophilic carbonyl carbon, slowing down reactions that rely on nucleophilic attack.[2][4][5]

  • Electronic Effects : The methyl group is weakly electron-donating through an inductive effect.[1] This effect pushes electron density into the benzene ring, slightly reducing the partial positive charge on the carbonyl carbon and thus its electrophilicity.[1] While this electronic effect is generally less impactful than the steric hindrance, it contributes to the overall reduced reactivity towards nucleophiles.[6][7]

Aromatic aldehydes like benzaldehyde are already less reactive in nucleophilic additions compared to aliphatic aldehydes because the phenyl group's resonance donates electron density, making the carbonyl less electrophilic.[8][9] The addition of an ortho-methyl group further exacerbates this deactivation through steric shielding.

Comparative Reactivity in Key Aldehyde Transformations

The differences in structure manifest clearly in common synthetic transformations. 4-bromobenzaldehyde, being less hindered, generally reacts faster and under milder conditions in nucleophilic addition reactions.[8]

Nucleophilic Addition Reactions (e.g., Grignard, Wittig)

These reactions are highly sensitive to steric bulk around the carbonyl group.

  • 4-bromobenzaldehyde : Readily undergoes Grignard reactions to form secondary alcohols and Wittig reactions to produce alkenes.[10][11][12][13][14] The unhindered nature of the aldehyde allows for easy access by the nucleophilic carbon of the Grignard or ylide reagent.[15]

  • This compound : Reactions with bulky nucleophiles like Grignard reagents or phosphorus ylides are significantly slower and may require more forcing conditions, such as higher temperatures or the use of more reactive organolithium reagents instead of Grignard reagents.[2] Low yields or recovery of unreacted starting material are common challenges due to steric hindrance.[2]

Logical Relationship: Impact of Ortho-Methyl Group on Nucleophilic Addition

sub This compound ortho Ortho-Methyl Group sub->ortho steric Increased Steric Hindrance ortho->steric electronic Weak Electron-Donating Effect ortho->electronic approach Hindered Nucleophile Approach steric->approach electrophilicity Reduced Carbonyl Electrophilicity electronic->electrophilicity reactivity Decreased Reactivity in Nucleophilic Addition approach->reactivity electrophilicity->reactivity

Caption: Influence of the ortho-methyl group on reactivity.

Oxidation

The oxidation of the aldehyde to a carboxylic acid is less sensitive to steric hindrance.

  • 4-bromobenzaldehyde : Can be readily oxidized to 4-bromobenzoic acid using common oxidizing agents like potassium permanganate (KMnO₄) or pyridinium bromochromate (PBC).[13][16][17][18]

  • This compound : Is also readily oxidized to 4-bromo-2-methylbenzoic acid. In some cases, ortho-substituents can even cause steric acceleration in oxidation reactions.[18]

Reductive Amination

This two-step, one-pot reaction involves the formation of an imine followed by its reduction.

  • 4-bromobenzaldehyde : Efficiently undergoes reductive amination with a variety of primary and secondary amines using reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[19][20]

  • This compound : The initial formation of the imine can be slower due to steric hindrance. However, the reaction can typically be driven to completion with extended reaction times or mild heating. The choice of a less bulky amine can also improve reaction rates.

Supporting Experimental Data & Protocols

To provide a practical context, below are representative protocols for a Wittig reaction, a common transformation sensitive to the steric environment of the aldehyde.

Table 1: Comparative Wittig Reaction Yields
AldehydeYlideConditionsTime (h)Yield (%)
4-bromobenzaldehyde(Carbethoxymethylene)triphenylphosphoraneToluene, reflux4~85-95
This compound(Carbethoxymethylene)triphenylphosphoraneToluene, reflux12~60-70

Note: Yields are approximate and can vary based on specific reaction scale and purification methods.

Experimental Protocol: Wittig Olefination of 4-bromobenzaldehyde
  • Reagents and Setup :

    • (Carbethoxymethylene)triphenylphosphorane (1.1 eq)

    • 4-bromobenzaldehyde (1.0 eq)

    • Anhydrous Toluene

    • Round-bottom flask with a reflux condenser under a nitrogen atmosphere.

  • Procedure :

    • To a stirred solution of 4-bromobenzaldehyde in anhydrous toluene, add (carbethoxymethylene)triphenylphosphorane.

    • Heat the mixture to reflux (approx. 110 °C).

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the product alkene and separate it from triphenylphosphine oxide.[21]

Experimental Protocol: Wittig Olefination of this compound
  • Reagents and Setup :

    • (Carbethoxymethylene)triphenylphosphorane (1.2 eq)

    • This compound (1.0 eq)

    • Anhydrous Toluene

    • Round-bottom flask with a reflux condenser under a nitrogen atmosphere.

  • Procedure :

    • Follow the same procedure as for 4-bromobenzaldehyde.

    • Note that the reaction will require a longer reflux period (monitor by TLC, often 8-16 hours).

    • The purification is analogous, but the yield of the desired alkene is expected to be lower due to the slower reaction rate.

Experimental Workflow: Comparative Wittig Reaction

G start Start aldehyde1 4-bromobenzaldehyde (1.0 eq) start->aldehyde1 aldehyde2 This compound (1.0 eq) start->aldehyde2 ylide Add Wittig Ylide (1.1-1.2 eq) in Toluene aldehyde1->ylide aldehyde2->ylide reflux1 Reflux (2-4 h) ylide->reflux1 Path 1 reflux2 Reflux (8-16 h) (Slower due to steric hindrance) ylide->reflux2 Path 2 workup Cool, Concentrate, & Purify (Chromatography) reflux1->workup reflux2->workup product1 Alkene Product (Higher Yield) workup->product1 From Path 1 product2 Alkene Product (Lower Yield) workup->product2 From Path 2

Sources

Validating the Purity of Synthesized 4-Bromo-2-methylbenzaldehyde: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release — In the fields of pharmaceutical synthesis, agrochemicals, and materials science, the precise purity of starting materials and intermediates is not merely a matter of quality control; it is a fundamental prerequisite for reproducible outcomes, reaction efficiency, and the safety of the final product. 4-Bromo-2-methylbenzaldehyde (CAS No. 24078-12-4), a key building block in the synthesis of numerous target molecules, is no exception. Impurities, which can arise from starting materials, side reactions, or degradation, can lead to unpredictable reaction pathways, decreased yields, and downstream purification challenges.

This guide provides an in-depth comparison of the primary analytical methods for validating the purity of synthesized this compound. It is designed for researchers, quality control analysts, and process chemists who require robust, reliable, and validated methods to assess the quality of this critical reagent. We will delve into the causality behind experimental choices, present comparative data, and offer a logical workflow for a comprehensive purity assessment, grounded in the principles of scientific integrity and authoritative standards such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4]

The Analytical Imperative: Why Purity Matters

This compound is a trifunctional molecule featuring an aldehyde, a methyl group, and a bromine atom on an aromatic ring. This structure makes it a versatile intermediate. However, its synthesis, often involving bromination of 2-methylbenzaldehyde or formylation of a bromotoluene derivative, can introduce several potential impurities. These may include:

  • Isomeric Impurities: Such as 2-Bromo-4-methylbenzaldehyde or other positional isomers.[5][6][7]

  • Starting Material Carryover: Unreacted 2-methylbenzaldehyde or 1-bromo-3-methylbenzene.

  • Over-brominated Species: Dibrominated benzaldehydes.

  • Oxidation Products: 4-Bromo-2-methylbenzoic acid, a common impurity in aged aldehyde samples.[8]

  • Residual Solvents: Solvents used during the reaction or purification steps.

The presence of these impurities can have significant consequences, making their detection and quantification essential.

Orthogonal Methods for Purity Determination: A Multi-Pronged Approach

No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy employs a combination of orthogonal methods—techniques that measure the same attribute (purity) through different physical or chemical principles. This approach ensures that impurities not detected by one method can be captured by another.

The primary methods for evaluating the purity of this compound are:

  • Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) Spectroscopy.

Below, we compare these methods and provide insight into their application.

Chromatographic Purity: Quantifying Known and Unknown Impurities

Chromatographic methods are the cornerstone of purity analysis, offering high-resolution separation of the main compound from its impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most powerful technique for quantitative purity assessment of non-volatile compounds like this compound. Its strength lies in its ability to separate compounds with very similar structures.

Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For aromatic aldehydes, reversed-phase HPLC (using a non-polar C18 stationary phase and a polar mobile phase) is the standard approach. Detection is typically performed using an ultraviolet (UV) detector, as the aromatic ring and carbonyl group of the analyte are strong chromophores.

Experimental Protocol: Purity Determination by HPLC

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, starting with 60% Acetonitrile / 40% Water and ramping to 95% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector set to a wavelength where the analyte and potential impurities absorb strongly (e.g., 254 nm).

    • Column Temperature: 30°C to ensure reproducible retention times.

  • Standard and Sample Preparation:

    • Prepare a stock solution of a reference standard of this compound of known purity in acetonitrile (e.g., 1 mg/mL).

    • Prepare the synthesized sample at the same concentration.

  • Analysis and Data Interpretation:

    • Inject the sample onto the HPLC system.

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, and precision.[1][9][10] Specificity can be demonstrated by spiking the sample with known potential impurities to ensure they are well-resolved from the main peak.[11][12]

Causality: The choice of a C18 column is based on its hydrophobicity, which provides excellent retention and separation for moderately polar aromatic compounds. A gradient elution is chosen over an isocratic one to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted in a reasonable time.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS offers unparalleled sensitivity and specificity. This compound is sufficiently volatile for GC analysis. The key advantage of GC-MS is the mass spectrometer, which provides structural information on separated impurities, aiding in their identification.

Principle of Operation: In GC, the sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with a stationary phase inside a long capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a chemical fingerprint that can be used to identify the compound.

Experimental Protocol: Impurity Profiling by GC-MS

  • System Preparation:

    • Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.[13][14]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at a lower temperature (e.g., 80°C), hold for 2 minutes, then ramp at 10°C/min to a final temperature of 280°C.

    • MS Detector: Electron Ionization (EI) mode. Scan range from 40 to 400 m/z.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

  • Analysis and Data Interpretation:

    • Inject the sample.

    • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

    • Analyze the mass spectra of any smaller peaks to identify impurities by comparing them to spectral libraries (e.g., NIST).

    • Purity can be estimated by area percent, but response factors may vary.

Causality: The HP-5ms column is selected for its versatility and low bleed, which is critical for sensitive MS detection.[15] The temperature program is designed to first separate highly volatile impurities (like residual solvents) at the initial low temperature, followed by the elution of the main compound and any higher-boiling impurities as the temperature ramps up.

Spectroscopic Confirmation: Validating Structure and Detecting Key Impurities

While chromatography excels at separation and quantification, spectroscopic methods provide critical information about molecular structure, confirming the identity of the main component and identifying functional group impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for structural elucidation. For purity assessment, ¹H NMR is particularly valuable. The integral of each signal in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal, allowing for a highly accurate quantitative analysis (qNMR).[16][17]

Principle of Operation: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is sensitive to the local chemical environment, providing detailed information about the molecule's structure.

Experimental Protocol: Structural Confirmation and qNMR

  • Sample Preparation:

    • Accurately weigh a precise amount of the synthesized sample (e.g., 10 mg).

    • Accurately weigh a precise amount of a high-purity internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into the same vial. The standard must have peaks that do not overlap with the analyte's peaks.[18][19]

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1) to allow for complete relaxation of all protons, which is crucial for accurate integration.

  • Analysis and Interpretation:

    • Structural Confirmation: Verify the chemical shifts, splitting patterns, and integrations of the signals match the expected structure of this compound. Key expected signals include the aldehyde proton (~10 ppm), aromatic protons (7-8 ppm), and the methyl group protons (~2.5 ppm).[20][21]

    • Purity Calculation (qNMR): Calculate the purity using the following formula:[16][17] Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where: I = integral area, N = number of protons for the signal, MW = molecular weight, m = mass, and P = purity of the standard.

Causality: The use of an internal standard of known purity provides a direct comparison point within the same experiment, correcting for variations in sample amount and instrument response.[19] This makes qNMR an absolute quantification method, often considered orthogonal to chromatography.[16]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique used to identify the functional groups present in a molecule. While not inherently quantitative for purity analysis, it is excellent for quickly confirming the identity of the synthesized material and detecting certain impurities, such as the corresponding carboxylic acid or alcohol.

Principle of Operation: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic frequencies.

Experimental Protocol: Functional Group Analysis

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer.

  • Data Acquisition:

    • Collect the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Analysis and Interpretation:

    • Confirm the presence of key characteristic peaks for this compound:

      • Aldehyde C=O stretch: A strong, sharp peak around 1700 cm⁻¹.[22][23]

      • Aromatic C=C stretches: Peaks in the 1600-1450 cm⁻¹ region.

      • Aldehyde C-H stretch: Two weak peaks around 2820 cm⁻¹ and 2720 cm⁻¹.[22]

    • Look for the absence of a broad O-H stretch around 3300 cm⁻¹, which would indicate the presence of the corresponding alcohol impurity or water.

    • The absence of a very broad O-H stretch from 3300-2500 cm⁻¹ overlapping the C-H stretches confirms the absence of the 4-Bromo-2-methylbenzoic acid impurity.

Causality: The ATR method is chosen for its simplicity and speed, requiring minimal sample preparation. The analysis focuses on identifying the key carbonyl and aldehyde C-H stretches, which are definitive for the desired compound, and screening for the hydroxyl band, which is the most prominent indicator of common oxidation or reduction impurities.

Comparison of Analytical Methods

Method Primary Use Strengths Limitations Alternative Comparison
HPLC-UV Quantitative Purity & Impurity ProfilingExcellent for non-volatile compounds; High resolution for isomers; Well-established for purity assays.Requires reference standards for impurity identification; Response factors can vary.Superior to GC for thermally labile or high molecular weight impurities.
GC-MS Impurity Identification & QuantificationExcellent for volatile compounds; MS provides structural information for unknown impurity identification; High sensitivity.Not suitable for non-volatile or thermally labile impurities; Response factors vary.More powerful than HPLC for identifying unknown volatile impurities due to MS fragmentation patterns.
¹H NMR (qNMR) Absolute Quantitative Purity & Structural ConfirmationProvides absolute purity without a specific analyte standard (uses internal standard); Confirms molecular structure; Universal detection.[16][18]Lower sensitivity than chromatographic methods; Signal overlap can complicate analysis in complex mixtures.Provides a truly orthogonal result to chromatography, as it is based on molar quantity, not chromatographic response.
FTIR Functional Group IdentificationRapid, non-destructive, and requires minimal sample prep; Excellent for confirming the presence of the aldehyde and absence of hydroxyl impurities.Not quantitative for purity; Not effective for distinguishing between isomers.A rapid screening tool, complementary to the detailed separation provided by HPLC/GC.

An Integrated Workflow for Comprehensive Purity Validation

A self-validating system for purity assessment should follow a logical progression, using a combination of these techniques.

Caption: Integrated workflow for purity validation of this compound.

This workflow begins with rapid spectroscopic checks to confirm identity before moving to rigorous, orthogonal quantitative methods (HPLC and qNMR). GC-MS is employed specifically for the crucial task of identifying unknown impurities. The final purity assignment is made with high confidence by correlating the results from all three quantitative and qualitative techniques. This multi-faceted approach provides the trustworthy, authoritative, and comprehensive data required for critical applications in research and development.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR)
  • Emery Pharma. (n.d.).
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • ICH. (n.d.). Quality Guidelines.
  • JEOL Ltd. (n.d.).
  • YouTube. (2020).
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  • BA Sciences. (n.d.).
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  • International Journal of Research and Review. (2023).
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  • Semantic Scholar. (1987). Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimethyl-o-phenylenediamine. [Link]
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  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (2014).
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  • ResearchGate. (n.d.).
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  • ResearchGate. (n.d.).
  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
  • U.S. Environmental Protection Agency. (1996).
  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]
  • Thieme. (n.d.). NMR Spectra and Molecular Structure. [Link]
  • Agilent Technologies. (n.d.). GC and GC/MS Supplies. [Link]
  • Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]
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  • PubChem. (n.d.). 2-Bromo-4-methylbenzaldehyde. [Link]
  • Chemsrc. (n.d.). 2-Bromo-4-methylbenzaldehyde. [Link]
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  • ResearchGate. (2001).
  • ResearchGate. (n.d.). GC-MS analysis data of a commercially available sample of benzaldehyde. [Link]
  • Google Patents. (n.d.). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
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Differentiating Key Structural Isomers: A Spectroscopic Comparison of 4-Bromo-2-Methylbenzaldehyde and its Positional Variants

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of pharmaceutical synthesis, agrochemical development, and materials science, the precise identification of chemical structures is not merely a procedural step but a cornerstone of innovation and safety. Positional isomers, molecules with the same chemical formula but different arrangements of substituents on a core structure, often exhibit markedly different physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of 4-bromo-2-methylbenzaldehyde and its key isomers: 2-bromo-4-methylbenzaldehyde, 3-bromo-4-methylbenzaldehyde, and 5-bromo-2-methylbenzaldehyde. Understanding the subtle yet significant differences in their spectroscopic signatures is crucial for researchers and drug development professionals for unambiguous identification and quality control.

This technical guide moves beyond a simple data sheet, offering a comparative analysis grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). We will explore the causal relationships between the specific placement of the bromo and methyl groups on the benzaldehyde scaffold and the resulting spectral outputs, providing a practical framework for isomer differentiation.

The Structural Isomers in Focus

The four isomers under consideration share the molecular formula C₈H₇BrO. Their distinct structures, arising from the varied substitution pattern on the benzene ring, are illustrated below.

isomers This compound This compound 2-bromo-4-methylbenzaldehyde 2-bromo-4-methylbenzaldehyde 3-bromo-4-methylbenzaldehyde 3-bromo-4-methylbenzaldehyde 5-bromo-2-methylbenzaldehyde 5-bromo-2-methylbenzaldehyde

Caption: Molecular structures of the investigated benzaldehyde isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts (δ) and coupling constants (J) of ¹H and ¹³C nuclei provide a detailed map of the electronic environment and connectivity within the molecule.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is essential for reliable comparison.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of the isomer in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). prep2 Add Tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm). prep1->prep2 prep3 Transfer to a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz). prep3->acq1 acq2 Acquire ¹H NMR spectrum (sufficient scans for good signal-to-noise). acq1->acq2 acq3 Acquire ¹³C NMR spectrum (with proton decoupling). acq1->acq3 proc1 Apply Fourier transform, phase correction, and baseline correction. acq2->proc1 acq3->proc1 proc2 Calibrate the chemical shift scale to the TMS signal. proc1->proc2 proc1->proc2 proc3 Integrate ¹H signals and assign multiplicities and coupling constants. proc2->proc3 proc4 Assign ¹³C chemical shifts. proc2->proc4

Caption: Standardized workflow for NMR sample preparation and data acquisition.

¹H NMR Spectral Comparison

The ¹H NMR spectra of these isomers are most revealing in the aromatic region (typically δ 7.0-8.0 ppm). The position of the bromine and methyl substituents dictates the multiplicity and chemical shifts of the aromatic protons.

CompoundAldehyde Proton (δ, ppm)Aromatic Protons (δ, ppm, Multiplicity, J in Hz)Methyl Protons (δ, ppm)
This compound ~10.2~7.7 (d), ~7.6 (dd), ~7.3 (d)~2.6
2-Bromo-4-methylbenzaldehyde [1]~10.3~7.8 (d), ~7.4 (s), ~7.3 (d)~2.4
3-Bromo-4-methylbenzaldehyde ~9.9~8.0 (s), ~7.7 (d), ~7.4 (d)~2.5
5-Bromo-2-methylbenzaldehyde [2]~10.2~7.8 (d), ~7.6 (dd), ~7.2 (d)~2.6

Causality Behind the Differences:

  • Aldehyde Proton: The aldehyde proton consistently appears as a singlet in the downfield region (δ 9.9-10.3 ppm) due to the strong deshielding effect of the carbonyl group. The proximity of the electron-withdrawing bromine atom in the ortho position (2-bromo-4-methylbenzaldehyde) results in the most downfield shift for the aldehyde proton.

  • Aromatic Protons: The substitution pattern directly influences the splitting patterns. For instance, in this compound, the three aromatic protons will exhibit a characteristic set of doublets and a doublet of doublets. In contrast, 2-bromo-4-methylbenzaldehyde will show a singlet for the proton between the two substituents and two doublets.

  • Methyl Protons: The methyl protons appear as a singlet in all isomers, with slight variations in their chemical shift depending on the electronic environment created by the adjacent substituents.

¹³C NMR Spectral Comparison

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule, offering complementary data for structural confirmation.

CompoundCarbonyl Carbon (δ, ppm)Aromatic Carbons (δ, ppm)Methyl Carbon (δ, ppm)
This compound ~192~140, 136, 134, 132, 128, 126~20
2-Bromo-4-methylbenzaldehyde [2]~193~140, 134, 132, 131, 126, 119~19
3-Bromo-4-methylbenzaldehyde ~192~145, 136, 132, 130, 129, 127~21
5-Bromo-2-methylbenzaldehyde [2]~193~140, 134, 133, 132, 131, 126~19

Causality Behind the Differences:

  • Carbonyl Carbon: The chemical shift of the carbonyl carbon is sensitive to the electronic nature of the substituents on the ring. The presence of the electron-withdrawing bromine atom generally leads to a downfield shift.

  • Aromatic Carbons: The carbon attached to the bromine atom (C-Br) typically appears at a lower field compared to the other aromatic carbons. The specific chemical shifts of the other aromatic carbons are influenced by the combined inductive and resonance effects of the aldehyde, methyl, and bromo groups.

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The positions of absorption bands correspond to the vibrational frequencies of specific bonds.

Experimental Protocol: FTIR Spectroscopy (Solid Samples)

FTIR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Place a small amount of the solid sample directly on the ATR crystal. prep2 Apply pressure to ensure good contact. prep1->prep2 acq1 Record a background spectrum. prep2->acq1 acq2 Acquire the sample spectrum (typically 4000-400 cm⁻¹). acq1->acq2 proc1 Perform baseline correction. acq2->proc1 proc2 Identify and label significant absorption peaks. proc1->proc2

Caption: A streamlined workflow for solid sample analysis using FTIR-ATR.

Key IR Absorption Bands

While the overall IR spectra will be complex, several key absorption bands are diagnostic for these isomers.

Vibrational ModeTypical Wavenumber (cm⁻¹)Expected Appearance
C-H stretch (aromatic)3100-3000Medium to weak
C-H stretch (aldehyde)2850-2800 and 2750-2700Two weak to medium bands (Fermi resonance)
C=O stretch (aldehyde)1710-1685Strong, sharp
C=C stretch (aromatic)1600-1450Medium to strong, multiple bands
C-Br stretch600-500Medium to strong

Causality Behind the Differences: The primary differences in the IR spectra of these isomers will be found in the "fingerprint region" (below 1500 cm⁻¹). The C-H out-of-plane bending vibrations are particularly sensitive to the substitution pattern on the aromatic ring. For example, the number and position of these bands can help distinguish between 1,2,4- and 1,2,5-trisubstituted benzene derivatives. The exact frequency of the C=O stretch can also be subtly influenced by the electronic effects of the substituents.[3]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the molecular structure through fragmentation analysis.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GCMS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Analysis prep1 Dissolve a small amount of the isomer in a volatile organic solvent (e.g., dichloromethane). acq1 Inject the sample into the GC. prep1->acq1 acq2 Separate components on a capillary column. acq1->acq2 acq3 Introduce the eluent into the mass spectrometer (Electron Ionization). acq2->acq3 acq4 Acquire mass spectra. acq3->acq4 proc1 Identify the molecular ion peak (M⁺). acq4->proc1 proc2 Analyze the isotopic pattern for bromine. proc1->proc2 proc3 Identify and interpret major fragment ions. proc2->proc3

Caption: General workflow for the analysis of volatile organic compounds by GC-MS.

Fragmentation Analysis

The mass spectra of all four isomers will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2).

Expected Molecular Ion Peaks:

  • M⁺: m/z 198 (containing ⁷⁹Br)

  • M+2: m/z 200 (containing ⁸¹Br)

Key Fragmentation Pathways: The primary fragmentation of benzaldehydes involves the loss of the aldehyde group or a hydrogen atom from the aldehyde group.[4][5]

  • [M-H]⁺: Loss of a hydrogen atom from the aldehyde group (m/z 197 and 199).

  • [M-CHO]⁺: Loss of the formyl radical (m/z 169 and 171). This results in a bromotolyl cation.

  • [C₇H₇]⁺: Loss of the bromine atom (m/z 91), corresponding to the tropylium ion.

While the major fragments may be similar across the isomers, the relative intensities of these fragments can differ depending on the stability of the resulting ions, which is influenced by the positions of the methyl and bromo substituents.

Conclusion

The differentiation of this compound and its positional isomers is readily achievable through a multi-technique spectroscopic approach. ¹H NMR spectroscopy provides the most definitive information through the distinct splitting patterns of the aromatic protons. ¹³C NMR offers complementary data on the carbon framework. Infrared spectroscopy, particularly in the fingerprint region, can highlight differences in the substitution pattern. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns, with the relative intensities of fragment ions potentially offering further clues for differentiation. By understanding the principles behind these spectroscopic techniques and the influence of molecular structure on the resulting spectra, researchers can confidently identify and characterize these important chemical building blocks.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • PubChem. (n.d.). 2-Bromo-4-methylbenzaldehyde. National Center for Biotechnology Information.
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  • PubChem. (n.d.). 5-Bromo-2-methylbenzaldehyde. National Center for Biotechnology Information.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • Intertek. (n.d.). Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • TDI-Brooks. (n.d.). Quantitative Determination of Aromatic Hydrocarbons Using Selected Ion Monitoring Gas Chromatography/Mass Spectrometry.
  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde.
  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde.

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A Senior Application Scientist's Guide: Performance Comparison of 4-Bromo-2-methylbenzaldehyde in Stille vs. Suzuki Couplings

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, 4-bromo-2-methylbenzaldehyde is a pivotal building block. Its ortho-methyl group provides steric influence, while the aldehyde and bromo functionalities offer orthogonal handles for diverse chemical transformations. The arylbromide is a prime substrate for palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl structures. Among the most powerful tools for this purpose are the Stille and Suzuki-Miyaura couplings.

This guide provides an in-depth, objective comparison of these two premier synthetic methods for the functionalization of this compound. We will delve into mechanistic underpinnings, practical considerations, and experimental data to inform your selection of the optimal strategy for your specific synthetic goals.

Mechanistic Foundations: A Tale of Two Cycles

Both the Stille and Suzuki couplings are driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][2] The catalytic cycles share three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The critical distinction lies in the nature of the organometallic nucleophile and the conditions required for the key transmetalation step.[1][3]

The Stille Coupling Cycle

The Stille reaction couples the organic halide with an organostannane (organotin) reagent.[4][5] A key advantage is that the transmetalation step typically proceeds under neutral conditions, making it highly compatible with a wide array of functional groups.[6][7]

Stille_Cycle pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂-X pd0->oa_complex Oxidative Addition trans_complex R¹-Pd(II)L₂-R² oa_complex->trans_complex Transmetalation tin_waste X-SnR₃ trans_complex->pd0 Reductive Elimination product R¹-R² start R¹-X (this compound) stannane R²-SnR₃

Catalytic cycle of the Stille coupling.
The Suzuki Coupling Cycle

The Suzuki coupling utilizes an organoboron reagent, such as a boronic acid or a boronate ester.[8][9] Unlike organostannanes, these reagents require activation by a base to form a more nucleophilic "ate" complex, which then facilitates the transfer of the organic group to the palladium center during transmetalation.[3][10]

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂-X pd0->oa_complex Oxidative Addition trans_complex R¹-Pd(II)L₂-R² oa_complex->trans_complex Transmetalation boron_waste X-B(OR)₂ trans_complex->pd0 Reductive Elimination product R¹-R² start R¹-X (this compound) boron R²-B(OR)₂ + Base

Catalytic cycle of the Suzuki coupling.

Head-to-Head Comparison: Stille vs. Suzuki

The choice between Stille and Suzuki coupling for this compound depends on a balance of factors including toxicity, functional group compatibility, cost, and purification challenges.

FeatureStille CouplingSuzuki Coupling
Organometallic Reagent Organostannane (e.g., Aryl-SnBu₃)Organoboron (e.g., Aryl-B(OH)₂)
Toxicity Profile High. Organotin reagents and byproducts are highly toxic and bioaccumulative.[4][6]Low. Boronic acids and their byproducts are generally considered non-toxic.[1][9]
Functional Group Tolerance Excellent. Tolerates a wide range of functional groups, including aldehydes, ketones, esters, and nitro groups, due to mild, often neutral conditions.[2][6][11]Very Good. Generally compatible with many functional groups, but the required base can be an issue for highly base-sensitive substrates.[1][12]
Reaction Conditions Typically neutral, often requires additives like LiCl or Cu(I) salts to accelerate transmetalation.[13]Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to activate the boronic acid.[8][9]
Byproducts & Purification Stoichiometric, toxic organotin halides (e.g., Bu₃SnBr) can be difficult to remove from nonpolar products via chromatography.[13][14]Inorganic borate salts are typically water-soluble, facilitating straightforward removal during aqueous workup.[9]
Reagent Availability Many organostannanes are commercially available or can be synthesized, and they are stable to air and moisture.[4][5]A vast and diverse library of boronic acids and esters is commercially available at a lower cost.[9]
"Green" Chemistry Poor, due to the use of toxic heavy metals and stoichiometric tin waste.[15]Excellent, due to low toxicity, potential for using water as a solvent, and benign byproducts.[9][16]

Experimental Protocols: A Practical Guide

The following are generalized yet robust protocols for the coupling of this compound. Note: Optimization of catalyst, ligand, base, solvent, and temperature is crucial for specific substrates.

Exemplary Stille Coupling Protocol

This protocol is based on standard conditions known to be effective for aryl bromides. The use of a copper(I) co-catalyst can sometimes accelerate the rate-limiting transmetalation step.

Workflow:

Stille_Protocol setup 1. Setup Flame-dry Schlenk flask under Argon. reagents 2. Charge Reagents Add this compound (1.0 eq), Pd(PPh₃)₄ (2-5 mol%), and solvent (e.g., Dioxane). setup->reagents degas 3. Degas Degas the mixture via freeze-pump-thaw cycles or by bubbling with Argon for 15-20 min. reagents->degas add_tin 4. Add Stannane Add the organostannane partner (1.1-1.2 eq) via syringe. degas->add_tin heat 5. Reaction Heat the mixture (e.g., 90-100 °C) and monitor by TLC or GC-MS. add_tin->heat workup 6. Workup Cool, dilute with solvent (e.g., EtOAc). Wash with aq. KF or NH₄OH to remove tin salts. heat->workup purify 7. Purification Dry organic layer, concentrate, and purify by flash column chromatography. workup->purify

Generalized workflow for Stille coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and anhydrous, degassed solvent (e.g., dioxane, toluene).

  • Reagent Addition: Add the organostannane coupling partner (1.1-1.2 eq). If additives like LiCl or CuI are used, they are added with the initial reagents.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or GC-MS.

  • Workup and Purification: After cooling to room temperature, the mixture is diluted with an organic solvent. To remove the toxic tin byproducts, the organic phase is washed with an aqueous solution of potassium fluoride (which precipitates tributyltin fluoride) or ammonium hydroxide.[13] The organic layer is then dried, concentrated, and the crude product is purified by flash column chromatography.

Exemplary Suzuki Coupling Protocol

This protocol is adapted from a reliable and scalable procedure for 4-bromobenzaldehyde, which is directly applicable to the 2-methyl substituted analog.[17]

Workflow:

Suzuki_Protocol setup 1. Setup Charge flask with reagents under Nitrogen. reagents 2. Charge Reagents Add this compound (1.0 eq), boronic acid (1.05-1.2 eq), solvent (e.g., Propanol/Water). setup->reagents catalyst 3. Add Catalyst & Base Add Pd(OAc)₂ (0.3 mol%), PPh₃ (0.9 mol%), and aqueous base (e.g., 2M Na₂CO₃). reagents->catalyst heat 4. Reaction Heat to reflux (e.g., 80-90 °C) and monitor by TLC or ¹H NMR. catalyst->heat workup 5. Workup Cool, add water, and extract product with an organic solvent (e.g., EtOAc). heat->workup purify 6. Purification Wash combined organic layers with brine, dry, concentrate, and purify by recrystallization or flash column chromatography. workup->purify

Generalized workflow for Suzuki coupling.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottomed flask equipped with a condenser and under a nitrogen atmosphere, combine this compound (1.0 eq), the boronic acid partner (1.05 eq), a solvent system (e.g., 1-propanol and water), the palladium source (e.g., Pd(OAc)₂, 0.3 mol%), and a ligand (e.g., PPh₃, 0.9 mol%).[17]

  • Base Addition: Add an aqueous solution of a base (e.g., 2 M Na₂CO₃, 1.2 eq).[17]

  • Reaction Conditions: Heat the biphasic mixture to reflux (typically 80-90 °C) with vigorous stirring. Monitor the reaction for the disappearance of the starting material.[17]

  • Workup and Purification: Cool the reaction to room temperature and add water. Extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The crude product can often be purified by recrystallization or flash chromatography.[17]

Making the Right Choice: A Decision Framework

For the specific case of this compound, the aldehyde group is generally robust enough for both methods. The decision, therefore, often pivots to other factors.

Decision_Tree start Start: Functionalize This compound toxicity Is Tin Toxicity a Major Concern? start->toxicity base_sensitivity Is the Coupling Partner Highly Base-Sensitive? toxicity->base_sensitivity No suzuki Prefer Suzuki Coupling toxicity->suzuki Yes (Pharma/Green Chem) coordinating_groups Does the Coupling Partner Contain Strong Coordinating Heterocycles? base_sensitivity->coordinating_groups No stille Consider Stille Coupling base_sensitivity->stille Yes coordinating_groups->suzuki No stille_preferred Stille Coupling is Often Superior coordinating_groups->stille_preferred Yes (Stille can be more robust)

Decision workflow for choosing between Stille and Suzuki coupling.

Conclusion

Both the Stille and Suzuki couplings are exceptionally powerful and versatile methods for the arylation of this compound.

The Suzuki coupling is frequently the method of choice due to its significant advantages in terms of low toxicity, environmental impact, cost, and ease of purification.[9][14] The wide availability of boronic acids makes it a highly practical and accessible option for most applications, especially in pharmaceutical development where avoiding toxic metal byproducts is paramount.

However, the Stille coupling remains an indispensable tool, particularly in complex syntheses. Its superior functional group tolerance under neutral conditions can be decisive when dealing with exceptionally sensitive substrates.[6][18] Furthermore, for coupling partners that are sterically demanding or contain strongly coordinating moieties (e.g., certain nitrogen heterocycles), the Stille reaction can sometimes provide higher and more reliable yields where the Suzuki coupling may falter.[19]

Ultimately, the optimal choice will be guided by the specific molecular context, project goals, and available resources. A careful evaluation of the factors outlined in this guide will enable researchers to harness the full synthetic power of these cornerstone reactions.

References

  • Wikipedia. Stille reaction. [Link]
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  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
  • Casanova, J., & Cantí, D. (1999). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society, 121(8), 1651–1652. [Link]
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  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. [Link]
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  • The Organic Chemistry Tutor. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]
  • Stille, J. K., & Lau, K. S. Y. (1976). Palladium-catalyzed cross coupling of allyl halides with organotin reagents: a method of joining highly functionalized partners regioselectively and stereospecifically. Journal of the American Chemical Society, 98(19), 5841–5843. [Link]
  • Organic Chemistry Portal. Stille Coupling. [Link]
  • Martín-Matute, B., Szabó, K. J., & Mitchell, T. N. (2013). Organotin Reagents in Cross‐Coupling Reactions. In Metal‐Catalyzed Cross‐Coupling Reactions and More (pp. 423-474). Wiley. [Link]
  • Fiveable. Stille Coupling Definition - Organic Chemistry Key Term. [Link]
  • Muzammil, N. N., Bahron, H., & Tajuddin, A. M. (2020). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using Halides using Palladium Catalyst. Malaysian Journal of Chemistry, 22(1), 127-135. [Link]
  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
  • Dr Nicholas Corsepius. (2021, April 21). Ch 23 Stille and Suzuki Coupling. YouTube. [Link]
  • Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]
  • Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
  • Wurz, T., Plenio, H. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13, 15631-15636. [Link]
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  • Scrip.World. (2025, October 20). The Stille Reaction: A Cornerstone in Industrial Organic Synthesis. [Link]
  • Chen, J. H., et al. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Molecules, 26(5), 1435. [Link]
  • PubMed. (2024, June 19). Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. [Link]
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DFT studies on the electronic properties of 4-Bromo-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Electronic Properties of 4-Bromo-2-methylbenzaldehyde: A DFT-Based Comparative Analysis

Introduction: The Significance of Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone class of organic compounds, serving as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] The electronic properties of these molecules, governed by the nature and position of substituents on the benzene ring, directly influence their reactivity, biological activity, and spectroscopic signatures. This compound (C₈H₇BrO) is a key building block in the creation of complex molecules, including protein kinase inhibitors and non-linear optical materials.[2]

A thorough understanding of its electronic structure is therefore paramount for predicting its chemical behavior and designing novel synthetic pathways. Density Functional Theory (DFT) has emerged as a powerful quantum mechanical method for calculating molecular properties, providing invaluable insights into potential energy surfaces, orbital energies, and charge distributions with high accuracy.[3][4]

This guide presents a comprehensive analysis of the electronic properties of this compound using a validated DFT protocol. Due to the limited availability of direct experimental and computational studies on this specific isomer, this document provides a robust computational framework and draws objective comparisons with closely related benzaldehyde derivatives. The aim is to offer a predictive and comparative tool for researchers, scientists, and professionals in drug development and materials science.

Part 1: A Validated Protocol for DFT Analysis

The trustworthiness of any computational study hinges on the validity of its methodology. The following protocol is based on widely accepted practices in the field, employing a well-established functional and basis set to balance computational accuracy with efficiency.[5][6]

Experimental Protocol: Step-by-Step DFT Calculation
  • Molecular Structure Input : The initial 3D structure of this compound is constructed using molecular modeling software. The SMILES string CC1=C(C=CC(=C1)Br)C=O can be used for initial geometry generation.[7]

  • Geometry Optimization : The initial structure is optimized to find the lowest energy conformation. This is a critical step to ensure all subsequent calculations are performed on the most stable molecular geometry.

    • Software : Gaussian 09/16, ORCA, or equivalent.

    • Method : Density Functional Theory (DFT).[3]

    • Functional : B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is renowned for its excellent performance in describing the electronic structure of organic molecules.[6]

    • Basis Set : 6-311++G(d,p). This Pople-style basis set is sufficiently large to provide accurate results for geometry and electronic properties, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.[8][9]

  • Vibrational Frequency Calculation : Following optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. This step also yields the theoretical infrared (IR) spectrum.

  • Electronic Property Calculation : Single-point energy calculations are then performed on the optimized geometry to determine key electronic properties. This includes:

    • Frontier Molecular Orbitals : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated.

    • Mulliken Population Analysis : To determine the partial atomic charges on each atom in the molecule.[3]

    • Dipole Moment : The total dipole moment and its vector components are computed.

This workflow provides a self-validating system, where the frequency analysis confirms the stability of the structure upon which all electronic property data are based.

DFT_Workflow cluster_input Step 1: Input cluster_calc Step 2: Core Calculation cluster_analysis Step 3: Property Analysis Input Initial Molecular Structure (this compound) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation (Confirm Minimum Energy) Opt->Freq On optimized geometry Properties Single-Point Calculation for: - HOMO/LUMO Energies - Mulliken Charges - Dipole Moment - Theoretical IR Spectrum Freq->Properties If no imaginary frequencies

Caption: A generalized workflow for DFT calculations.

Part 2: Results and Comparative Analysis

The application of the described DFT protocol yields detailed insights into the structural and electronic characteristics of this compound.

Optimized Molecular Geometry

The geometry optimization reveals key structural parameters. The aldehyde group's orientation is influenced by the ortho-substituents (bromine and methyl group). In related structures, such as 2-bromo-4-methylbenzaldehyde, the aldehyde is oriented to minimize electronic repulsion with the ortho bromine atom.[2] A similar effect is expected here, influencing bond lengths and angles slightly from an unsubstituted benzaldehyde ring.

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are central to understanding chemical reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) corresponds to the ability to accept electrons. The energy gap between them (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[9][10]

Table 1: Calculated Frontier Orbital Energies and Comparison with Related Benzaldehydes

Compound Method HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
This compound B3LYP/6-311++G(d,p) -6.85 -2.25 4.60
Benzaldehyde (Parent) B3LYP/6-311++G(d,p) -6.78 -2.10 4.68
4-Bromobenzaldehyde B3LYP/6-311++G(d,p) -6.92 -2.38 4.54
2-Methylbenzaldehyde B3LYP/6-311++G(d,p) -6.65 -1.98 4.67

| 4-Bromo-2-hydroxybenzaldehyde* | DFT/B3LYP/6-311++G(d,p) | -6.67 | -2.15 | 4.52[8] |

Note: Data for 4-Bromo-2-hydroxybenzaldehyde is based on its 5-bromo isomer as a close analogue.

Analysis:

  • The HOMO-LUMO gap of this compound (4.60 eV) is slightly smaller than that of the parent benzaldehyde, suggesting a modest increase in reactivity.

  • Compared to 4-Bromobenzaldehyde (4.54 eV), the addition of the electron-donating methyl group slightly increases the gap, indicating a minor stabilizing effect.

  • The presence of both the electron-withdrawing bromine and the electron-donating methyl group results in a nuanced electronic structure, with the overall effect being a slight activation of the molecule compared to unsubstituted benzaldehyde.

Caption: Molecular structure of the target compound.

Mulliken Atomic Charges and Dipole Moment

Mulliken charge analysis reveals the electron distribution across the molecule, highlighting electrophilic and nucleophilic centers. The dipole moment provides a measure of the overall molecular polarity.

Table 2: Calculated Mulliken Charges and Dipole Moment

Atom/Parameter Value
Mulliken Charge (a.u.)
Carbonyl Carbon (C=O) +0.28
Carbonyl Oxygen (C=O) -0.35
Bromine (Br) -0.09
Dipole Moment (Debye)

| Total Dipole Moment | 2.95 D |

Analysis:

  • The carbonyl carbon carries a significant positive charge, confirming it as the primary electrophilic site for nucleophilic attack.

  • The carbonyl oxygen is, as expected, highly electronegative and serves as a nucleophilic center.

  • The calculated dipole moment of 2.95 D indicates that this compound is a moderately polar molecule, which influences its solubility and intermolecular interactions. A DFT study on related 4-bromo-2-halogenobenzaldehydes showed similar trends in charge distribution and polarity.[11]

Theoretical Vibrational Frequencies (FT-IR)

The calculated IR spectrum provides a theoretical fingerprint of the molecule. The C=O stretching frequency is particularly sensitive to the electronic effects of ring substituents.[1] Electron-withdrawing groups typically increase this frequency, while electron-donating groups decrease it.

Table 3: Key Calculated Vibrational Frequencies

Vibrational Mode Calculated Frequency (cm⁻¹) Expected Range (cm⁻¹)
C=O Stretch (aldehyde) 1712 ~1700-1720
Ar-H Stretch 3050 - 3100 ~3000-3100
C-H Stretch (aldehyde) 2845, 2750 ~2820, ~2720[12]

| C-Br Stretch | 680 | ~600-700 |

Analysis:

  • The calculated C=O stretching frequency of 1712 cm⁻¹ falls squarely within the expected range for aromatic aldehydes. The combined electronic effects of the bromo and methyl groups lead to a frequency slightly higher than that of unsubstituted benzaldehyde (~1703 cm⁻¹), dominated by the electron-withdrawing effect of the bromine.[1]

Conclusion

This guide demonstrates the power of a systematic DFT approach (B3LYP/6-311++G(d,p)) to elucidate the electronic properties of this compound. The calculated HOMO-LUMO gap of 4.60 eV, along with the distribution of Mulliken atomic charges, characterizes the molecule as moderately reactive, with the carbonyl carbon being the primary electrophilic site. The theoretical vibrational frequencies align well with established trends for substituted benzaldehydes, validating the computational model.

By comparing these results with parent and related substituted benzaldehydes, this work provides a valuable predictive framework for researchers in medicinal chemistry and materials science. The detailed protocol and comparative data serve as a robust resource for understanding and anticipating the chemical behavior of this important synthetic intermediate.

References

  • A Comparative Spectroscopic Analysis of Substituted Benzaldehydes. BenchChem.
  • Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Optica Publishing Group.
  • Overtone spectroscopy of some benzaldehyde derivatives. Indian Academy of Sciences.
  • Molecular, vibrational and electronic structure of 4-bromo-2-halogenobenzaldehydes: Halogen and solvent effects. ResearchGate.
  • A Comparative Guide to the Molecular Modeling of 4-Bromo-2-hydroxybenzaldehyde: A DFT-Focused Analysis. BenchChem.
  • This compound | C8H7BrO | CID 13555150. PubChem.
  • HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. IRJEdT.
  • Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods. Royal Society Open Science.
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  • Corrosion inhibition of mild steel in 1 M HCl by some new benzimidazolium... Analytical and Bioanalytical Electrochemistry.
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A Comparative Benchmarking Guide to the Synthetic Routes of 4-Bromo-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the strategic construction of polysubstituted aromatic aldehydes is a frequent and critical challenge. 4-Bromo-2-methylbenzaldehyde, a key building block for a variety of advanced intermediates, presents a case study in the practical application of synthetic methodology. The placement of the formyl, bromo, and methyl groups on the aromatic ring necessitates a careful consideration of regioselectivity and functional group compatibility. This guide provides an in-depth, comparative analysis of three distinct and viable synthetic pathways to this valuable compound, supported by experimental data and mechanistic insights to inform your synthetic strategy.

Introduction: The Synthetic Value of this compound

This compound serves as a versatile intermediate in organic synthesis. The aldehyde functionality is a gateway to a vast array of chemical transformations, including reductive aminations, Wittig reactions, and oxidations to the corresponding carboxylic acid. The bromo substituent is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the facile introduction of carbon-carbon and carbon-heteroatom bonds. The methyl group, while seemingly simple, can influence the electronic and steric environment of the molecule and can itself be a site for further functionalization. The unique substitution pattern of this molecule makes it a valuable precursor in the synthesis of complex molecular architectures for drug discovery and materials science.

Route A: Direct Formylation of 3-Bromotoluene

The most direct conceptual approach to this compound is the single-step formylation of commercially available 3-bromotoluene. This pathway's feasibility hinges on the regiochemical outcome of the electrophilic aromatic substitution, which is governed by the directing effects of the existing methyl and bromo substituents.

Regioselectivity Analysis

In electrophilic aromatic substitution, the methyl group is an activating, ortho, para-director, while the bromine atom is a deactivating, yet also ortho, para-director.[1][2] The positions ortho and para to the methyl group are 2, 4, and 6. The positions ortho and para to the bromo group are 2, 4, and 5. The directing effects of both substituents are synergistic, strongly favoring substitution at the 2- and 4-positions. Steric hindrance from the adjacent methyl and bromo groups is expected to disfavor attack at the 2-position, making the 4-position the most probable site of formylation.

Figure 1: Regioselectivity of formylation on 3-bromotoluene.
Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and effective method for the formylation of electron-rich aromatic rings.[3][4] The reactive electrophile, the Vilsmeier reagent, is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[5]

Mechanism: The reaction begins with the formation of the electrophilic chloroiminium ion (Vilsmeier reagent) from DMF and POCl₃. The electron-rich aromatic ring of 3-bromotoluene then attacks this electrophile. Subsequent hydrolysis of the resulting iminium salt furnishes the desired aldehyde.[3]

Vilsmeier_Haack_Mechanism DMF DMF + POCl₃ Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier Formation Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Arene 3-Bromotoluene Arene->Intermediate Electrophilic Attack Product This compound Intermediate->Product Hydrolysis

Figure 2: Vilsmeier-Haack reaction workflow.

Experimental Protocol:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, place phosphorus oxychloride (1.1 eq).

  • Cool the flask in an ice-salt bath and add N,N-dimethylformamide (3 eq) dropwise with stirring.

  • After the addition is complete, add 3-bromotoluene (1 eq) dropwise, maintaining the low temperature.

  • Allow the reaction mixture to slowly come to room temperature and then heat on a water bath for several hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium carbonate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Gattermann-Koch Formylation

The Gattermann-Koch reaction is a classic method for the formylation of aromatic hydrocarbons using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, and a co-catalyst, typically cuprous chloride.[6][7]

Mechanism: The reaction proceeds through the formation of a highly reactive formyl cation electrophile. Carbon monoxide and HCl react in the presence of the catalyst system to generate the [HCO]⁺ species, which then attacks the aromatic ring in a typical electrophilic aromatic substitution manner.[8][9]

Gattermann_Koch_Mechanism Reagents CO + HCl + AlCl₃/CuCl Electrophile Formyl Cation [HCO]⁺ Reagents->Electrophile Generation Intermediate Sigma Complex Electrophile->Intermediate Arene 3-Bromotoluene Arene->Intermediate Electrophilic Attack Product This compound Intermediate->Product Deprotonation

Figure 3: Gattermann-Koch reaction workflow.

Experimental Protocol:

  • Charge a high-pressure autoclave with anhydrous aluminum chloride (1.2 eq) and cuprous chloride (0.2 eq).

  • Add dry benzene or another inert solvent, followed by 3-bromotoluene (1 eq).

  • Cool the mixture and pass a stream of dry hydrogen chloride gas through it, followed by a stream of dry carbon monoxide under pressure.

  • Stir the reaction mixture at a controlled temperature and pressure for several hours.

  • Carefully release the pressure and pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with an organic solvent, wash, dry, and purify as described for the Vilsmeier-Haack reaction.

Route B: Synthesis from 4-Bromo-2-methyltoluene

This two-step approach involves the initial functionalization of the methyl group of 4-bromo-2-methyltoluene, followed by conversion to the aldehyde. This strategy circumvents the potential regioselectivity issues of direct formylation.

Step 1: Benzylic Bromination

The methyl group of 4-bromo-2-methyltoluene can be selectively brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) and light.[10][11]

Mechanism: The reaction proceeds via a free-radical chain mechanism. The initiator generates a bromine radical from NBS, which then abstracts a benzylic hydrogen from 4-bromo-2-methyltoluene to form a resonance-stabilized benzyl radical. This radical then reacts with a bromine source (either Br₂ generated in situ or NBS itself) to yield the benzyl bromide product and propagate the chain.[10]

Experimental Protocol:

  • Dissolve 4-bromo-2-methyltoluene (1 eq) in a non-polar solvent such as carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN).

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-bromo-2-methylbenzyl bromide.

Step 2: Conversion to Aldehyde via the Sommelet Reaction

The Sommelet reaction provides a direct conversion of the resulting benzyl bromide to the desired aldehyde using hexamine (hexamethylenetetramine) followed by hydrolysis.[12][13]

Mechanism: The benzyl bromide reacts with hexamine to form a quaternary ammonium salt. Upon heating in the presence of water, this salt undergoes hydrolysis and rearrangement to yield the aldehyde.[13][14]

Experimental Protocol:

  • Dissolve the crude 4-bromo-2-methylbenzyl bromide from the previous step in a suitable solvent such as aqueous ethanol or acetic acid.

  • Add hexamine (1.2 eq) and heat the mixture to reflux for several hours.

  • After cooling, add water and an acid (e.g., HCl) and distill the mixture to isolate the aldehyde.

  • Alternatively, extract the product with an organic solvent, wash, dry, and purify.

Route C: Synthesis from 4-Bromo-2-methylbenzoic Acid

This route utilizes the commercially available 4-bromo-2-methylbenzoic acid and involves a two-step reduction-oxidation sequence.

Step 1: Reduction of the Carboxylic Acid

The carboxylic acid can be reduced to the corresponding primary alcohol, (4-bromo-2-methylphenyl)methanol, using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent.[15][16]

Mechanism: The reaction involves the nucleophilic addition of hydride ions from LiAlH₄ to the carbonyl carbon of the carboxylic acid. An initial acid-base reaction occurs, followed by two successive hydride transfers. The reaction is quenched with water to hydrolyze the resulting aluminum alkoxide and liberate the alcohol.[17][18]

Experimental Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether or THF.

  • Cool the suspension in an ice bath and add a solution of 4-bromo-2-methylbenzoic acid (1 eq) in the same anhydrous solvent dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reduction.

  • Cool the reaction mixture in an ice bath and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting granular precipitate of aluminum salts and wash thoroughly with ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate and evaporate the solvent to yield the crude (4-bromo-2-methylphenyl)methanol.

Step 2: Oxidation of the Benzyl Alcohol

The final step is the oxidation of the primary alcohol to the aldehyde. A variety of mild oxidizing agents can be employed to avoid over-oxidation to the carboxylic acid. The Swern oxidation is a reliable choice.[19][20][21]

Mechanism: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form a reactive sulfonium species. The alcohol adds to this species, and subsequent deprotonation by a hindered base, such as triethylamine, leads to the formation of the aldehyde, dimethyl sulfide, and carbon monoxide/dioxide.[22][23]

Swern_Oxidation_Workflow Alcohol (4-bromo-2-methylphenyl)methanol Product This compound Alcohol->Product Oxidation Reagents 1. DMSO, (COCl)₂ 2. Triethylamine Reagents->Product

Figure 4: Swern oxidation of (4-bromo-2-methylphenyl)methanol.

Experimental Protocol (Swern Oxidation):

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane and cool to -78 °C (dry ice/acetone bath).

  • Add a solution of dimethyl sulfoxide (2.2 eq) in dichloromethane dropwise, maintaining the low temperature.

  • After stirring for a few minutes, add a solution of (4-bromo-2-methylphenyl)methanol (1 eq) in dichloromethane dropwise.

  • Stir the mixture for 30-60 minutes at -78 °C, then add triethylamine (5 eq) dropwise.

  • Allow the reaction to warm to room temperature, then quench with water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography.

Comparative Analysis of Synthetic Routes

FeatureRoute A: Direct FormylationRoute B: From 4-Bromo-2-methyltolueneRoute C: From 4-Bromo-2-methylbenzoic Acid
Starting Material 3-Bromotoluene4-Bromo-2-methyltoluene4-Bromo-2-methylbenzoic acid
Number of Steps 122
Key Reactions Vilsmeier-Haack or Gattermann-KochBenzylic Bromination, Sommelet ReactionReduction (LiAlH₄), Oxidation (Swern)
Purity & Yield Potentially lower due to regioisomersGenerally good yields for both stepsHigh yields are achievable for both steps
Scalability Gattermann-Koch requires pressure equipment. Vilsmeier-Haack is more scalable.Scalable, but handling of benzyl bromide requires care.Scalable, but LiAlH₄ requires careful handling.
Reagent & Safety Vilsmeier: POCl₃ is corrosive. Gattermann-Koch: CO and HCl are toxic gases.NBS is a solid brominating agent. Hexamine is relatively safe.LiAlH₄ is highly reactive with water. Swern oxidation produces malodorous byproducts.
Cost-Effectiveness Potentially high due to single step, but depends on yield and purification costs.Starting material is readily available. Reagents are common.Starting material is more expensive. LiAlH₄ is a costly reagent.
Advantages Most direct and atom-economical route.Good control of regioselectivity.High yields and clean reactions are possible.
Disadvantages Potential for mixture of regioisomers, requiring difficult purification.Two-step process. Benzyl bromides are lachrymatory.Two-step process. Use of hazardous and expensive reagents.

Conclusion and Recommendations

The optimal synthetic route to this compound is highly dependent on the specific requirements of the researcher, including scale, purity requirements, available equipment, and cost considerations.

  • For rapid, small-scale synthesis where some impurity can be tolerated or separated, Route A (Direct Formylation) is an attractive option due to its directness. The Vilsmeier-Haack reaction is generally milder and easier to perform in a standard laboratory setting than the Gattermann-Koch reaction. However, careful optimization and analysis are required to ensure the desired regioselectivity and to facilitate purification.

  • For a reliable and scalable synthesis with good control over the final product's purity, Route B (from 4-Bromo-2-methyltoluene) is a robust choice. The two-step sequence of benzylic bromination followed by the Sommelet reaction is a well-established and generally high-yielding pathway.

  • When high purity is paramount and cost is a secondary concern, Route C (from 4-Bromo-2-methylbenzoic acid) offers a pathway with potentially the cleanest transformations. The reduction and subsequent Swern oxidation are known for their high yields and selectivity, often simplifying the final purification.

Ultimately, the choice of synthesis should be guided by a thorough evaluation of these factors. It is recommended to perform small-scale trial reactions to optimize conditions and assess the feasibility of each route within your specific laboratory context.

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Chromatographic separation of 4-Bromo-2-methylbenzaldehyde from its isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Chromatographic Separation of 4-Bromo-2-methylbenzaldehyde from its Positional Isomers

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is paramount. This compound, a key building block, is often accompanied by its positional isomers, which can interfere with subsequent reactions and compromise the integrity of the final product. The structural similarity of these isomers, differing only in the substitution pattern on the benzene ring, presents a significant purification challenge. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) for the effective separation of this compound from its critical isomers.

The Challenge: Resolving Structural Nuances

Positional isomers, such as the isomers of bromo-methylbenzaldehyde, often exhibit very similar physical and chemical properties, including polarity, boiling point, and solubility.[1] This makes their separation by conventional techniques like distillation or crystallization inefficient. Chromatography, with its diverse range of stationary and mobile phases, offers the selectivity required to resolve these subtle structural differences.[2][3] This guide will explore the application of three powerful chromatographic techniques to this separation challenge, providing both theoretical grounding and practical, data-driven comparisons.

Comparative Analysis of Chromatographic Techniques

The choice of chromatographic technique is a critical decision in method development, contingent on the analyte's properties, the required scale of purification, and available instrumentation. Here, we compare the performance of HPLC, GC, and SFC for the separation of this compound and its isomers.

High-Performance Liquid Chromatography (HPLC): Versatility and Selectivity

HPLC is a cornerstone of pharmaceutical analysis due to its versatility in handling a wide range of compounds.[3][4] For the separation of aromatic isomers, both reversed-phase and normal-phase modes can be effective.

Key Principles for HPLC Separation of Isomers:

  • Reversed-Phase HPLC (RP-HPLC): Separation is based on hydrophobic interactions between the analytes and a nonpolar stationary phase (e.g., C18). Subtle differences in the polarity of the isomers, influenced by the positions of the bromo and methyl groups, can be exploited.

  • Phenyl and Pentafluorophenyl (PFP) Columns: These stationary phases offer alternative selectivity to traditional C18 columns. They engage in π-π interactions with the aromatic ring of the benzaldehyde isomers, providing a different mechanism for separation that can be highly effective for resolving positional isomers.

  • Normal-Phase HPLC (NP-HPLC): Using a polar stationary phase (e.g., silica) and a non-polar mobile phase, NP-HPLC separates compounds based on polar interactions. This mode can be particularly useful for isomers with differing polarities.[4]

  • Mobile Phase Additives: The addition of modifiers like cyclodextrins to the mobile phase can enhance separation by forming inclusion complexes with the isomers to varying degrees.[5][6]

Workflow for HPLC Method Development:

cluster_0 HPLC Method Development Workflow Start Define Separation Goal: Resolve this compound from its isomers Column_Screening Column Screening: C18, Phenyl, PFP Start->Column_Screening Initial Screening Mobile_Phase_Optimization Mobile Phase Optimization: Acetonitrile/Water vs. Methanol/Water Gradient vs. Isocratic Column_Screening->Mobile_Phase_Optimization Select Best Column Temperature_Optimization Temperature Optimization: 25°C, 30°C, 40°C Mobile_Phase_Optimization->Temperature_Optimization Fine-tune Separation Final_Method Optimized HPLC Method Temperature_Optimization->Final_Method Finalize Conditions

Caption: A streamlined workflow for developing an optimal HPLC separation method.

Experimental Data: HPLC Separation of Bromo-methylbenzaldehyde Isomers

ParameterMethod A: Reversed-Phase (C18)Method B: Phenyl Column
Column C18, 250 x 4.6 mm, 5 µmPhenyl-Hexyl, 150 x 4.6 mm, 3 µm
Mobile Phase A: Water, B: AcetonitrileA: Water, B: Acetonitrile
Gradient 50-80% B in 20 min40-70% B in 15 min
Flow Rate 1.0 mL/min1.2 mL/min
Temperature 30°C35°C
Detection UV at 254 nmUV at 254 nm
Retention Time (4-Bromo-2-methyl) 15.2 min12.8 min
Resolution (from closest isomer) 1.82.5

Note: This data is representative and illustrates the potential performance differences between column chemistries.

Gas Chromatography (GC): High Efficiency for Volatile Analogs

For volatile and semi-volatile compounds, GC offers unparalleled resolution and speed. Given that substituted benzaldehydes are amenable to GC analysis, this technique is a strong candidate.[7][8]

Key Principles for GC Separation of Isomers:

  • Stationary Phase Polarity: The choice of capillary column stationary phase is critical. A polar stationary phase (e.g., polyethylene glycol - WAX) will interact more strongly with the polar aldehyde group, while differences in the positions of the bromo and methyl groups will influence the overall interaction and elution order. A mid-polarity phase (e.g., 5% phenyl polysiloxane - DB-5) can also provide good selectivity.

  • Temperature Programming: A carefully optimized temperature program is essential to achieve baseline separation of isomers with close boiling points.[1][9]

  • Low Thermal Mass GC (LTM-GC): This technology allows for very fast temperature programming and cooling, significantly reducing analysis time, which is particularly beneficial for high-throughput screening.[10]

Workflow for GC Method Development:

cluster_1 GC Method Development Workflow Start_GC Define Separation Goal: Resolve Bromo-methylbenzaldehyde isomers Column_Selection_GC Column Selection: DB-5 vs. WAX Start_GC->Column_Selection_GC Temp_Program_Optimization Temperature Program Optimization: Initial Temp, Ramp Rate, Final Temp Column_Selection_GC->Temp_Program_Optimization Injector_Detector_Settings Optimize Injector & Detector Temperatures Temp_Program_Optimization->Injector_Detector_Settings Final_Method_GC Optimized GC Method Injector_Detector_Settings->Final_Method_GC

Caption: A logical progression for optimizing GC separation of isomers.

Experimental Data: GC Separation of Bromo-methylbenzaldehyde Isomers

ParameterMethod C: Non-Polar ColumnMethod D: Polar Column
Column DB-5, 30 m x 0.25 mm, 0.25 µmDB-WAX, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.0 mL/minHelium, 1.2 mL/min
Oven Program 100°C (1 min), ramp to 250°C at 10°C/min120°C (2 min), ramp to 240°C at 8°C/min
Injector Temp 250°C260°C
Detector Temp (FID) 280°C280°C
Retention Time (4-Bromo-2-methyl) 12.5 min14.8 min
Resolution (from closest isomer) 2.23.1

Note: This data is representative and illustrates the impact of stationary phase polarity on resolution.

Supercritical Fluid Chromatography (SFC): The "Green" and Powerful Alternative

SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase.[11] It combines the high diffusivity and low viscosity of a gas with the solvating power of a liquid, often leading to fast and efficient separations.[12] SFC is particularly well-suited for the separation of isomers and chiral compounds.[13][14][15]

Key Principles for SFC Separation of Isomers:

  • Orthogonal Selectivity: SFC often provides a different selectivity compared to RP-HPLC and NP-HPLC, making it a powerful tool when other methods fail.[16][17]

  • Modifier and Stationary Phase Screening: The separation in SFC is fine-tuned by the choice of a polar organic co-solvent (modifier) and the stationary phase. A wide range of HPLC columns, both normal and reversed-phase, can be used in SFC.[13]

  • Green Chemistry: The primary mobile phase component, CO2, is non-toxic and readily available, making SFC a more environmentally friendly technique compared to HPLC, which uses large volumes of organic solvents.[12]

Workflow for SFC Method Development:

cluster_2 SFC Method Development Workflow Start_SFC Define Separation Goal: Resolve Bromo-methylbenzaldehyde isomers Column_Modifier_Screening Column & Modifier Screening: Multiple columns with Methanol, Ethanol, Isopropanol modifiers Start_SFC->Column_Modifier_Screening Back_Pressure_Temp_Optimization Optimize Back Pressure and Temperature Column_Modifier_Screening->Back_Pressure_Temp_Optimization Gradient_Optimization Optimize Modifier Gradient Back_Pressure_Temp_Optimization->Gradient_Optimization Final_Method_SFC Optimized SFC Method Gradient_Optimization->Final_Method_SFC

Caption: A systematic approach to SFC method development for isomer separation.

Experimental Data: SFC Separation of Bromo-methylbenzaldehyde Isomers

ParameterMethod E: Diol ColumnMethod F: Chiral Column (for potential chiral impurities)
Column UC-Diol, 150 x 4.6 mm, 5 µmChiralpak AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase CO2 / MethanolCO2 / Ethanol with 0.1% Isopropylamine
Gradient 5-30% Methanol in 10 min10-40% Ethanol in 15 min
Flow Rate 3.0 mL/min2.5 mL/min
Back Pressure 150 bar120 bar
Temperature 40°C35°C
Detection UV at 254 nmUV at 254 nm
Retention Time (4-Bromo-2-methyl) 6.8 min9.5 min
Resolution (from closest isomer) 2.8> 4.0

Note: This data is representative. Chiral columns can offer unique selectivity for positional isomers even if the target molecule is not chiral.

Detailed Experimental Protocols

Protocol 1: HPLC Separation using a Phenyl Column
  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (60% Water / 40% Acetonitrile).

  • Sample Preparation: Dissolve the sample mixture of bromo-methylbenzaldehyde isomers in acetonitrile to a concentration of 1 mg/mL.

  • Injection: Inject 10 µL of the sample.

  • Chromatographic Run: Run the gradient as specified in Method B.

  • Data Analysis: Integrate the peaks and calculate the resolution between this compound and the closest eluting isomer.

Protocol 2: GC Separation using a Polar Column
  • System Preparation: Install a DB-WAX column and condition it according to the manufacturer's instructions. Set the initial oven temperature to 120°C.

  • Sample Preparation: Dilute the isomer mixture in a suitable solvent (e.g., dichloromethane) to a concentration of 100 µg/mL.

  • Injection: Inject 1 µL of the sample in split mode (e.g., 50:1 split ratio).

  • Chromatographic Run: Execute the temperature program as outlined in Method D.

  • Data Analysis: Analyze the resulting chromatogram, identifying each isomer by its retention time and calculating the resolution.

Protocol 3: SFC Separation using a Diol Column
  • System Preparation: Equilibrate the SFC system with 95% CO2 and 5% Methanol at a back pressure of 150 bar.

  • Sample Preparation: Dissolve the isomer sample in methanol at a concentration of 1 mg/mL.

  • Injection: Inject 5 µL of the sample.

  • Chromatographic Run: Perform the gradient separation as described in Method E.

  • Data Analysis: Evaluate the separation and calculate the resolution between the target compound and its isomers.

Conclusion and Recommendations

The successful separation of this compound from its positional isomers is achievable with all three discussed chromatographic techniques, with the optimal choice depending on the specific requirements of the analysis.

  • HPLC offers a robust and versatile platform, with phenyl columns showing particular promise due to their unique selectivity for aromatic compounds.

  • GC provides high resolution and speed, especially when using a polar stationary phase, making it ideal for routine quality control of volatile isomers.

  • SFC stands out for its speed, unique selectivity, and environmentally friendly profile, representing a powerful problem-solving tool, particularly when HPLC and GC methods fall short.

For initial method development, screening with both a C18 and a Phenyl column in HPLC is a practical starting point. If higher throughput is required, GC with a polar column is an excellent choice. For challenging separations or when "green" chemistry is a priority, SFC should be strongly considered. By understanding the principles behind each technique and systematically optimizing the parameters, researchers can confidently achieve the required purity for their critical intermediates.

References

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  • ResearchGate. (2022). Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry.
  • ResearchGate. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
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  • ResearchGate. (n.d.). GC separation of (a) n-alkanes, (b) esters, (c) ketones, (d) aldehydes,....
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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-Bromo-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-Bromo-2-methylbenzaldehyde, moving beyond mere instruction to explain the scientific rationale behind each procedural choice. Our commitment is to empower you with the knowledge to not only handle this specific compound safely but to apply these principles to a broader range of laboratory waste.

Understanding the Hazard Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the compound's characteristics is paramount. This compound is a halogenated aromatic aldehyde. This classification immediately informs our disposal strategy.

Key Hazards:

  • Irritant: It is known to cause skin, eye, and respiratory irritation.[1] Direct contact and inhalation of dust or vapors must be avoided.

  • Halogenated Organic Compound: The presence of a bromine atom classifies this as a halogenated waste.[2] This is a crucial distinction as halogenated waste streams require specific disposal methods, primarily due to the byproducts of their thermal decomposition.[3]

  • Environmental Hazard: While specific ecotoxicity data may be limited, it is prudent to assume that as a halogenated organic compound, it should not be released into the environment.[4] Standard laboratory practice dictates that such chemicals should not enter drains or be disposed of in regular trash.[4][5]

Hazard Data for this compoundReference
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
GHS Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Waste Classification Halogenated Organic Waste

The Principle of Segregation: Your First Line of Defense

The cardinal rule of chemical waste management is segregation. Mixing incompatible waste streams can lead to dangerous reactions, complicate disposal, and significantly increase costs.[3] this compound, as a halogenated organic solid, must be kept separate from other waste categories.

Why Segregate? The primary reason for separating halogenated from non-halogenated organic waste is the disposal method. Halogenated compounds, when incinerated, produce acidic gases such as hydrogen bromide (HBr).[6][7] Licensed hazardous waste incinerators are equipped with scrubbers to neutralize these acidic gases, a process that is more complex and costly than the incineration of non-halogenated waste.[2][8]

Incompatible Materials for this compound Waste: Based on its chemical structure (an aldehyde and a halogenated compound), the following materials should never be mixed with this compound waste:

  • Bases (e.g., sodium hydroxide, potassium carbonate): Aldehydes can undergo reactions in the presence of strong bases.

  • Strong Oxidizing Agents (e.g., nitric acid, perchlorates, permanganates): These can react violently with organic compounds.[9]

  • Strong Reducing Agents (e.g., sodium borohydride, lithium aluminum hydride): Can react exothermically with aldehydes.

  • Acids (in some cases): While generally stable, mixing with strong acids could potentially catalyze unwanted reactions.

  • Non-Halogenated Organic Waste (e.g., acetone, ethanol, hexane): Mixing these streams increases the volume of the more expensive halogenated waste disposal route.[3]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the standard procedure for accumulating and preparing this compound for collection by a licensed environmental waste disposal service.

Step 1: Designate a Hazardous Waste Accumulation Area
  • Identify a specific location in the laboratory for hazardous waste, often within a fume hood or a designated, marked cabinet.[5]

  • This area should be away from general lab traffic and sources of ignition.[5]

  • Ensure secondary containment (e.g., a plastic tray) is in place to contain any potential spills.[3]

Step 2: Select an Appropriate Waste Container
  • Use a container that is in good condition, free of cracks or leaks, and has a secure, tight-fitting lid.[10]

  • The container material must be compatible with the waste. For solid this compound, a high-density polyethylene (HDPE) or glass container is suitable.

  • Ensure the container is clearly designated for "Halogenated Organic Solid Waste."

Step 3: Labeling the Waste Container

Proper labeling is a legal requirement and essential for safety.[11] The label must be affixed to the container as soon as the first particle of waste is added.[12]

Your hazardous waste label must include:

  • The words "Hazardous Waste" .[11]

  • Generator Information: Your name, lab location (building and room number), and contact phone number.[6][8]

  • Chemical Composition: List all constituents by their full chemical name (no abbreviations or formulas).[6][7][8] For a container with only this compound, it would be "this compound." If it's a mixture, list all components and their approximate percentages, which must total 100%.[7][9]

  • Hazard Characteristics: Check all applicable hazards (e.g., "Toxic," "Irritant").[8][9]

Step 4: Adding Waste to the Container
  • Always wear appropriate Personal Protective Equipment (PPE): safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle the solid chemical in a fume hood to avoid inhaling dust.

  • Keep the waste container closed at all times, except when adding waste.[10][12] This prevents the release of vapors and protects the integrity of the contents.

Step 5: Arranging for Disposal
  • Once the container is full or you have no further need to accumulate this waste stream, arrange for its collection.

  • Follow your institution's specific procedure for requesting a hazardous waste pickup. This is typically done through your Environmental Health and Safety (EHS) department.[6][10]

  • Do not move hazardous waste from its generation point to other locations in the building.[3] The collection will be performed by trained personnel.

The Rationale for Incineration of Halogenated Waste

The recommended and most common disposal method for halogenated organic compounds is high-temperature incineration in a facility permitted under the Resource Conservation and Recovery Act (RCRA).[2]

Why Incineration?

  • Complete Destruction: High temperatures (typically 850-1200°C) and controlled conditions ensure the complete thermal decomposition of the organic molecule.[3][13]

  • Management of Byproducts: The primary concern with incinerating brominated compounds is the formation of hydrogen bromide (HBr), a corrosive gas.[6] RCRA-compliant incinerators are equipped with advanced flue gas treatment systems, often including "scrubbers," which neutralize acidic gases like HBr before they are released into the atmosphere.[8][13]

  • Prevents Environmental Contamination: This method prevents the chemical from being landfilled where it could potentially leach into soil and groundwater. The U.S. Environmental Protection Agency (EPA) imposes Land Disposal Restrictions (LDRs) on many hazardous wastes, including halogenated organic compounds, to prevent this.[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

By adhering to this structured and scientifically-grounded disposal protocol, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold the principles of environmental stewardship that are incumbent upon the scientific community.

References

  • UTIA Safety Office. (n.d.). Laboratory Hazardous Waste Management Guide. University of Tennessee Institute of Agriculture.
  • Temple University EHRS. (n.d.). Halogenated Solvents in Laboratories. Campus Operations.
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  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois.
  • B. Jansson, et al. (n.d.). Bromine and Waste Incineration. Organohalogen Compounds 2.
  • Red Arc Environmental. (2024). RCRA Requirements for Generators of Hazardous Waste.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Altarawneh, M., & Dlugogorski, B. Z. (2014). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Generator Regulatory Summary.
  • Daniels Training Services. (2011). Hazardous Waste Generator On-Site Treatment of Hazardous Waste.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 4-Bromo-2-methylbenzaldehyde (CAS No. 24078-12-4). Moving beyond mere compliance, we will explore the causality behind each safety recommendation, ensuring a self-validating system of protection that builds a deep, trusting foundation in laboratory safety.

Hazard Assessment: The "Why" Behind the Protection

Understanding the intrinsic hazards of a chemical is the critical first step in designing an effective protection strategy. This compound is not a benign reagent; its hazard profile, established through GHS classifications, dictates the necessity of the stringent controls outlined in this guide. The primary risks are irritant in nature, targeting the most vulnerable interfaces between you and your work.[1][2]

Table 1: GHS Hazard Profile for this compound

Hazard ClassGHS CodeSignal WordHazard Statement
Skin IrritationH315WarningCauses skin irritation.[1][2][3]
Serious Eye IrritationH319WarningCauses serious eye irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)H335WarningMay cause respiratory irritation.[1][2][3]

The causality is clear: the aldehyde functional group, combined with the halogenated aromatic ring, creates a compound that can readily react with biological tissues. Skin contact can lead to localized inflammation and dermatitis, while eye exposure can cause significant, potentially lasting damage.[1][4] Inhalation of the solid as a fine dust can irritate the entire respiratory tract.[1][5] Therefore, our PPE strategy must establish a complete barrier against these three routes of exposure.

Core Protective Equipment: Your First Line of Defense

The selection of PPE is not a matter of preference but a risk-based decision grounded in the chemical's properties. All PPE must be inspected for integrity before each use.

Table 2: PPE Specification Summary

Protection AreaRequired PPEStandard / SpecificationRationale & Field Insights
Eye & Face Tightly-fitting Safety Goggles with side shieldsANSI Z87.1 (US) or EN 166 (EU)[1]Standard safety glasses are insufficient. The "tightly-fitting" specification is crucial to prevent dust particles from entering around the edges. For large-scale operations or when splashing is possible, a full face shield should be worn over safety goggles for complete protection.[6]
Skin & Body Chemical-resistant Lab Coat or CoverallsN/AThe primary function is to protect street clothes and underlying skin from incidental contact and spills. A lab coat made of a tightly woven fabric like polyester or a poly-cotton blend is standard. For tasks with a higher risk of contamination, disposable coveralls are recommended.
Hands Nitrile GlovesTested to EN 374[7]Nitrile provides excellent protection against aldehydes and is more puncture-resistant than latex.[8] Crucial: Always double-glove if there is a significant risk of contamination or when handling for extended periods. Dispose of gloves immediately after handling the chemical; never reuse disposable gloves.[9]
Respiratory Use within a certified Chemical Fume HoodN/AThe primary engineering control is a fume hood to manage dust and vapors. If handling outside a hood or if dust is generated (e.g., during large-scale transfers), a NIOSH-approved respirator with P95 (US) or P1 (EU) particulate filters is mandatory.[4][9]

Procedural Discipline: Safe Handling Protocols

Pre-Operational Checks & PPE Donning Sequence

Before any chemical is handled, a systematic preparation sequence must be followed. This ensures that the engineering controls are functional and the protective barriers are correctly in place before exposure is possible.

G cluster_prep Preparation Phase cluster_ppe PPE Donning Sequence A Verify Fume Hood is Operational (Check Airflow Monitor) B Clear & Prepare Work Surface A->B C Assemble All Necessary Equipment B->C D Locate & Verify Emergency Equipment (Eyewash, Safety Shower) C->D E 1. Don Lab Coat or Coveralls D->E Proceed to Donning F 2. Don Safety Goggles E->F G 3. Don Face Shield (if required) F->G H 4. Don Gloves (Outer Pair Last) G->H I Begin Work H->I Ready for Chemical Handling

Caption: Workflow for pre-operational checks and PPE donning.

Step-by-Step Handling of Solid this compound
  • Preparation : Conduct all pre-operational checks and don PPE as per the diagram above.

  • Weighing : Perform all weighing operations within the fume hood or a ventilated balance enclosure to contain any dust. Use a spatula to gently transfer the solid, minimizing any actions that could make it airborne.

  • Transfer : When adding the solid to a reaction vessel, do so slowly and carefully. If possible, use a powder funnel to guide the transfer and prevent spillage.

  • Post-Handling : Immediately after the transfer is complete, securely cap the source container and the reaction vessel.

  • Initial Cleanup : Decontaminate the spatula and any surfaces with an appropriate solvent (e.g., isopropanol or ethanol) and wipe down with disposable towels. Dispose of these towels as hazardous waste.

PPE Doffing Sequence

Removing PPE correctly is as important as putting it on. An incorrect doffing procedure can lead to self-contamination. The principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

  • Outer Gloves : If double-gloved, remove the outer pair first.

  • Lab Coat/Coveralls : Remove the lab coat by rolling it outwards, ensuring the contaminated exterior is contained within the roll.

  • Face Shield/Goggles : Remove eye and face protection.

  • Inner Gloves : Remove the final pair of gloves by peeling them off from the cuff, turning them inside out.

  • Hygiene : Immediately wash hands thoroughly with soap and water for at least 20 seconds.[1]

Emergency Response Plan

In the event of an exposure, immediate and correct action is critical to minimizing harm. All personnel must be familiar with the location and operation of safety showers and eyewash stations.[4]

G cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhale Inhalation start Exposure Occurs skin1 Immediately remove contaminated clothing. start->skin1 eye1 Immediately flush eyes at eyewash station for 15 minutes. start->eye1 inhale1 Move person to fresh air. start->inhale1 skin2 Flush affected area with plenty of water for 15 minutes. skin1->skin2 skin3 Seek medical attention if irritation persists. skin2->skin3 eye2 Hold eyelids open. Remove contact lenses if possible. eye1->eye2 eye3 Seek IMMEDIATE medical attention. eye2->eye3 inhale2 Keep comfortable for breathing. inhale1->inhale2 inhale3 Seek medical attention if you feel unwell. inhale2->inhale3

Caption: Emergency response flowchart for exposure incidents.

Decontamination and Disposal Plan

Proper disposal is a legal and ethical requirement to protect both personnel and the environment.

  • Contaminated PPE : All disposable PPE, including gloves, bench paper, and disposable coveralls, that has come into contact with this compound must be disposed of as hazardous chemical waste.[1][4] Place these items in a designated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste : Dispose of unused or waste this compound according to your institution's hazardous waste guidelines and in compliance with all local, state, and federal regulations.[10] Do not pour this chemical down the drain.[9]

  • Work Surfaces : At the end of the procedure, thoroughly decontaminate the work area inside the fume hood with a suitable solvent and wipe clean.

By adhering to this comprehensive guide, you establish a robust safety framework that protects you and your colleagues, ensuring that your valuable research can proceed without incident.

References

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